Nebracetam hydrochloride
Beschreibung
The exact mass of the compound 4-(Aminomethyl)-1-benzylpyrrolidin-2-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-(aminomethyl)-1-benzylpyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-7-11-6-12(15)14(9-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXPUFAJKYNPMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177279-49-0 | |
| Record name | 4-(aminomethyl)-1-benzylpyrrolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Nebracetam Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nebracetam (B40111) hydrochloride is a nootropic agent of the racetam family that has been investigated for its potential cognitive-enhancing and neuroprotective effects. This technical guide provides an in-depth overview of the current understanding of nebracetam's mechanism of action, with a focus on its interactions with key neurotransmitter systems. Drawing upon available preclinical data, this document summarizes the pharmacological effects of nebracetam and the closely related compound, nefiracetam (B1678012), to elucidate the molecular pathways underlying their neuronal activity. This guide includes quantitative data, detailed experimental methodologies, and visual representations of signaling pathways to serve as a comprehensive resource for researchers in the field of neuropharmacology and drug development.
Introduction
Nebracetam has been identified as a potential therapeutic agent for neurological conditions, primarily due to its modulatory effects on cholinergic and glutamatergic neurotransmission. A key aspect of its pharmacological profile is its function as a muscarinic M1 receptor agonist, which is believed to contribute to its nootropic properties.[1] Furthermore, nebracetam has demonstrated neuroprotective effects by attenuating N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity.[2] This guide synthesizes the available scientific literature to present a detailed account of these mechanisms.
Cholinergic System Modulation
M1 Muscarinic Receptor Agonism
Nebracetam acts as an agonist at the M1 muscarinic acetylcholine (B1216132) receptor.[3] Activation of the M1 receptor, a Gq-protein coupled receptor, initiates a signaling cascade that is crucial for cognitive processes such as learning and memory.[4][5] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6]
Potentiation of Nicotinic Acetylcholine Receptors (Comparative data from Nefiracetam)
While specific data on nebracetam's interaction with nicotinic acetylcholine receptors (nAChRs) is limited, studies on the closely related compound nefiracetam show a potentiation of α4β2-type nAChR currents.[7][8] This potentiation is mediated by Gs proteins and is characterized by a bell-shaped dose-response curve, with maximal potentiation observed at nanomolar concentrations.[8]
Glutamatergic System Modulation
Inhibition of NMDA Receptor-Mediated Calcium Influx
Nebracetam has been shown to protect against NMDA receptor-mediated neurotoxicity.[2] It dose-dependently inhibits the increase in intracellular Ca2+ concentrations evoked by NMDA.[9] This suggests that nebracetam may act as an antagonist or a negative allosteric modulator at the NMDA receptor-operated calcium channels.
Potentiation of NMDA Receptor Function (Comparative data from Nefiracetam)
In contrast to the inhibitory effects of nebracetam on NMDA-evoked calcium influx, nefiracetam has been found to potentiate NMDA receptor currents.[1] This potentiation is mediated by the activation of Protein Kinase C (PKC) and appears to involve an interaction with the glycine-binding site of the NMDA receptor.[1]
Effects on Neurotransmitter Levels in a Cerebral Ischemia Model
In a rat model of cerebral ischemia induced by microsphere embolism, delayed treatment with nebracetam was found to partially restore hippocampal 5-hydroxytryptamine (5-HT) and striatal dopamine (B1211576) metabolite levels. Furthermore, nebracetam treatment restored hippocampal 5-HT synthesis, which was attenuated by the ischemic event. These findings suggest that nebracetam may have a modulatory effect on serotonin (B10506) and dopamine metabolism in the ischemic brain.
Quantitative Data Summary
The following tables summarize the available quantitative data for nebracetam and the comparative data for nefiracetam.
Table 1: Quantitative Effects of Nebracetam
| Parameter | Effect | Concentration/Dose | Model System |
| NMDA-evoked Ca2+ Influx | Inhibition | 10-100 µM | Cultured rat cerebellar granule cells |
| Neurotransmitter Levels | Partial restoration of hippocampal 5-HT and striatal dopamine metabolites | 30 mg/kg, p.o. | Rat model of cerebral ischemia |
Table 2: Quantitative Effects of Nefiracetam (for comparison)
| Parameter | Effect | Concentration | Model System |
| α4β2 nAChR Current | Potentiation (200-300% of control) | 1 nM (maximal) | Rat cortical neurons |
| NMDA Receptor Current | Potentiation | 10 nM (maximal) | Rat cortical neurons |
| PKCα Activity | Increased activity | 10 nM (peak) | Rat cortical or hippocampal neurons |
| ACh-induced Current (α4β2) | EC50 of 1.2 ± 0.3 µM (in the presence of 10 nM nefiracetam) | 10 nM | Rat cortical neurons |
Experimental Protocols
Cerebral Ischemia Model and Neurotransmitter Analysis
Objective: To determine the effect of nebracetam on neurotransmitter levels in a rat model of cerebral ischemia.
Methodology:
-
Animal Model: Cerebral ischemia is induced in rats via microsphere embolism. This involves the administration of microspheres into the internal carotid artery to obstruct blood flow.
-
Drug Administration: Nebracetam (e.g., 30 mg/kg) is administered orally at specific time points post-ischemia.
-
Tissue Preparation: At the end of the treatment period, animals are euthanized, and brain regions of interest (e.g., hippocampus, striatum) are dissected.
-
Neurotransmitter Analysis (HPLC):
-
Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., perchloric acid).
-
Chromatography: The homogenate is centrifuged, and the supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system. A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: The specific composition of the mobile phase varies but often consists of a buffer (e.g., phosphate (B84403) or citrate), an ion-pairing agent (e.g., sodium octyl sulfate), and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Detection: Neurotransmitters and their metabolites are detected using an electrochemical detector, which provides high sensitivity.
-
Quantification: The concentrations of acetylcholine, dopamine, serotonin, and their metabolites are determined by comparing the peak areas to those of known standards.
-
Measurement of Intracellular Calcium Concentration
Objective: To measure the effect of nebracetam on NMDA-evoked increases in intracellular calcium.
Methodology:
-
Cell Culture: Primary cultures of rat cerebellar granule cells or other suitable neuronal cell types are prepared.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester group allows the dye to cross the cell membrane.
-
De-esterification: Intracellular esterases cleave the AM group, trapping the active Fura-2 dye inside the cells.
-
Fluorescence Measurement:
-
Cells are placed on the stage of a fluorescence microscope equipped with a ratiometric imaging system.
-
The cells are alternately excited at two wavelengths (e.g., 340 nm and 380 nm for Fura-2).
-
The fluorescence emission is collected at a single wavelength (e.g., 510 nm).
-
-
Stimulation: A baseline fluorescence ratio is established before the addition of NMDA to stimulate calcium influx. Nebracetam is applied before or concurrently with NMDA to assess its inhibitory effect.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated. This ratio is proportional to the intracellular calcium concentration.
Conclusion
Nebracetam hydrochloride exhibits a multimodal mechanism of action, primarily centered on the modulation of cholinergic and glutamatergic systems. Its role as an M1 muscarinic agonist likely contributes to its cognitive-enhancing effects by activating downstream signaling pathways involved in neuronal plasticity. Furthermore, its ability to inhibit NMDA receptor-mediated calcium influx suggests a neuroprotective potential against excitotoxicity. The comparative data from nefiracetam provides additional insights into the potential for racetam compounds to potentiate nicotinic and NMDA receptor function through intricate signaling pathways involving G-proteins and protein kinases. Further research is warranted to fully elucidate the quantitative pharmacology of nebracetam and to translate these preclinical findings into clinical applications.
References
- 1. Nefiracetam potentiates N-methyl-D-aspartate (NMDA) receptor function via protein kinase C activation and reduces magnesium block of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nebracetam (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Presynaptic nicotinic acetylcholine receptors as a functional target of nefiracetam in inducing a long-lasting facilitation of hippocampal neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M1 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Nootropic drug modulation of neuronal nicotinic acetylcholine receptors in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Nebracetam Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebracetam (B40111) hydrochloride, a nootropic agent of the racetam family, has garnered interest for its potential cognitive-enhancing effects. It primarily functions as an agonist of the M1 muscarinic acetylcholine (B1216132) receptor, playing a role in crucial signaling pathways related to memory and learning. This technical guide provides a comprehensive overview of the synthesis and purification of nebracetam hydrochloride, offering detailed experimental protocols and insights into its mechanism of action for researchers and drug development professionals.
Synthesis of this compound
The synthesis of this compound can be approached through multiple routes. Here, we detail a common and an alternative, optimized synthetic pathway for its free base, 4-(aminomethyl)-1-benzylpyrrolidin-2-one, followed by its conversion to the hydrochloride salt.
Method 1: A Six-Stage Synthetic Approach
A foundational method for the synthesis of nebracetam involves a six-stage process. While comprehensive, this method has been largely succeeded by more efficient routes.
Method 2: An Optimized Four-Stage Synthesis
An alternative and more efficient synthesis reduces the process to four stages, improving overall yield and reducing the use of hazardous reagents.[1]
Experimental Protocol (Method 2):
Stage 1: Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid
-
In a reaction vessel equipped with a Dean-Stark apparatus, dissolve itaconic acid and benzylamine (B48309) in toluene.
-
Heat the mixture to reflux and continue for 5-6 hours, collecting the water byproduct.
-
After cooling, the product, 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, will precipitate and can be collected.
Stage 2: Amide Formation
-
The carboxylic acid from Stage 1 is converted to its corresponding amide. (Detailed reagents and conditions for this specific step are not extensively documented in the reviewed literature).
Stage 3: Hofmann Rearrangement
-
The amide is subjected to a Hofmann rearrangement to yield the amine. (Specific reagents and conditions for this step require further investigation).
Stage 4: Formation of 4-(aminomethyl)-1-benzylpyrrolidin-2-one
-
The intermediate from the rearrangement is reduced to form the final product, 4-(aminomethyl)-1-benzylpyrrolidin-2-one. A suggested improvement to this stage involves hydrogenation under a hydrogen pressure of 1.5 atmospheres, which has been shown to increase the yield to 86%.[1]
Table 1: Summary of Optimized Synthesis Yields
| Stage | Product | Reported Yield (%) |
| 1 | 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid | 93 |
| 4 (Optimized) | 4-(aminomethyl)-1-benzylpyrrolidin-2-one | 86 |
Note: Yields for stages 2 and 3 require further empirical determination.
Purification of this compound
The final step in the preparation is the purification of the hydrochloride salt, which is crucial for ensuring the quality and safety of the active pharmaceutical ingredient (API).
Experimental Protocol: Conversion and Purification
-
Dissolution: Dissolve the crude 4-(aminomethyl)-1-benzylpyrrolidin-2-one in a suitable organic solvent.
-
Acidification: Treat the solution with a 5% aqueous hydrochloric acid solution.[1]
-
Impurity Extraction: Extract organic impurities from the acidic aqueous solution using chloroform.[1]
-
Evaporation: Evaporate the aqueous solvent from the purified solution. A rotary evaporator is a suitable apparatus for this step.[1]
-
Crystallization/Recrystallization: The resulting solid is this compound. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed. The precise conditions for optimal crystal formation may require experimental optimization.
Table 2: Analytical Data for this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₇ClN₂O |
| Molecular Weight | 240.73 g/mol |
| Appearance | White to off-white crystalline solid |
Data compiled from publicly available information.
Mechanism of Action: M1 Muscarinic Receptor Signaling
Nebracetam exerts its nootropic effects primarily by acting as an agonist at the M1 muscarinic acetylcholine receptor, which is coupled to a Gq protein.[2][3] Activation of this receptor initiates a well-defined signaling cascade that leads to an increase in intracellular calcium concentrations, a key event in neuronal signaling and plasticity.
Signaling Pathway Overview:
-
Receptor Binding: Nebracetam binds to and activates the M1 muscarinic acetylcholine receptor on the neuronal cell membrane.
-
G-Protein Activation: This activation leads to the dissociation of the Gq protein alpha subunit, which is then free to activate phospholipase C (PLC).[4]
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[4]
-
Downstream Effects: The elevated intracellular calcium levels, along with DAG, activate various downstream effectors, including protein kinase C (PKC), leading to a cascade of cellular responses that are thought to underlie the cognitive-enhancing effects of nebracetam.
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Nebracetam Signaling Pathway
Caption: Simplified signaling pathway of nebracetam via the M1 muscarinic receptor.
Conclusion
This technical guide provides a foundational understanding of the synthesis and purification of this compound, along with its primary mechanism of action. The outlined synthetic routes offer viable pathways for its laboratory-scale preparation. Further optimization of reaction conditions and purification techniques may be necessary to achieve high purity and yield for pharmaceutical applications. The elucidation of its signaling pathway underscores its potential as a modulator of cognitive function and provides a basis for further research into its therapeutic applications.
References
Nebracetam Hydrochloride: A Technical Guide to its Chemical Properties and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nebracetam hydrochloride (also known as WEB 1881 FU hydrochloride) is a nootropic agent belonging to the racetam class of compounds, recognized for its potential as a cognitive enhancer. This technical guide provides an in-depth overview of the chemical and physical properties of this compound. It includes a summary of its known quantitative data, detailed experimental protocols for key analytical procedures, and a visualization of its proposed signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of Nebracetam and related compounds.
Chemical and Physical Properties
This compound is the hydrochloride salt form of Nebracetam. The following table summarizes its key chemical and physical properties based on available data.
| Property | Value | Reference |
| IUPAC Name | 4-(aminomethyl)-1-benzylpyrrolidin-2-one hydrochloride | [1] |
| Synonyms | WEB 1881 FU hydrochloride | [2] |
| Molecular Formula | C₁₂H₁₇ClN₂O | [3] |
| Molecular Weight | 240.73 g/mol | [3] |
| CAS Number | 1177279-49-0 | [3] |
| Purity | Commercially available at ≥95.0% to 99.23% | [2][3] |
| Solubility | DMSO: 99-100 mg/mL (approx. 411-415 mM); sonication recommended. In Vivo Formulation: 3.3 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. | [2][3] |
| Melting Point | Data not available in the reviewed literature. | |
| pKa | Data not available in the reviewed literature. | |
| Storage | Store at 2-8°C, desiccated. For long-term storage as a powder, -20°C is recommended for up to 3 years. In solvent, store at -80°C for up to 1 year. | [2][3] |
Experimental Protocols
Detailed and validated experimental procedures are critical for the accurate characterization of pharmaceutical compounds. Below are methodologies for key experiments relevant to this compound.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, phosphate (B84403) buffer pH 7.4) in a sealed, clear container. The excess solid should be visually apparent.
-
Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the solid material by centrifugation and/or filtration using a chemically inert filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.
-
Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature.
Experimental workflow for solubility determination.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the ionization constant (pKa) of a compound.
Methodology:
-
System Calibration: Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl. Purge the solution with nitrogen to remove dissolved CO₂.
-
Titration: Place the sample solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution with a standardized titrant (e.g., 0.1 M NaOH if titrating the hydrochloride salt). Add the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve, which corresponds to the half-equivalence point. The first derivative of the curve can be used to accurately identify the equivalence point. The experiment should be performed in triplicate.
References
Nebracetam Hydrochloride: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebracetam (B40111) hydrochloride, a synthetic compound belonging to the racetam class of nootropics, emerged from research focused on enhancing cognitive function. Developed by Boehringer Ingelheim under the code WEB 1881 FU, nebracetam was investigated for its potential therapeutic effects in neurological disorders. This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, and key experimental findings related to nebracetam hydrochloride.
Discovery and Development History
Subsequent preclinical studies throughout the 1990s further elucidated its neuroprotective and cholinergic effects. Despite promising preclinical data, the development of nebracetam was ultimately discontinued. The specific reasons for its termination are not extensively documented in publicly accessible sources.
A small, open-label clinical study was conducted on nine patients with dementia of the Alzheimer's type. This trial investigated the clinical effects and cerebrospinal fluid (CSF) distribution of nebracetam.
Mechanism of Action
Nebracetam's primary mechanism of action is attributed to its function as an agonist of the M1 muscarinic acetylcholine (B1216132) receptor.[1] This interaction is believed to underlie its potential cognitive-enhancing effects by modulating cholinergic neurotransmission.
Furthermore, preclinical evidence suggests a neuroprotective role for nebracetam through its interaction with NMDA receptors. Studies have shown that nebracetam can protect against NMDA receptor-mediated neurotoxicity, suggesting a potential therapeutic application in conditions involving excitotoxicity.
Preclinical Pharmacology
In Vitro Studies
M1 Muscarinic Agonist Activity
An early key experiment utilizing human leukemic T-cells (Jurkat cells) demonstrated that nebracetam induces a rise in intracellular calcium concentration ([Ca2+]i). This effect was blocked by muscarinic antagonists, confirming its agonist activity at M1 muscarinic receptors.[1]
Experimental Protocol: Determination of M1 Muscarinic Agonist Activity
-
Cell Line: Human leukemic T-cells (Jurkat cell line).
-
Methodology: Measurement of intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator.
-
Procedure:
-
Jurkat cells were loaded with a calcium-sensitive fluorescent dye.
-
A baseline fluorescence was established.
-
Nebracetam was added to the cell suspension at various concentrations.
-
The change in fluorescence, indicating a rise in [Ca2+]i, was monitored over time.
-
To confirm the receptor-mediated effect, the experiment was repeated in the presence of muscarinic antagonists (e.g., atropine, pirenzepine).
-
-
Endpoint: The concentration-dependent increase in [Ca2+]i in response to nebracetam and its inhibition by specific antagonists.
Neuroprotective Effects Against NMDA-Receptor-Mediated Neurotoxicity
Experiments using rat striatal slices demonstrated that nebracetam offered protection against neuronal damage induced by L-glutamate and NMDA.
Experimental Protocol: Assessment of Neuroprotection in Rat Striatal Slices
-
Tissue Preparation: Coronal slices of the striatum were prepared from rat brains.
-
Induction of Neurotoxicity: The striatal slices were exposed to neurotoxic concentrations of L-glutamate or N-methyl-D-aspartate (NMDA).
-
Treatment: Slices were co-incubated with nebracetam at concentrations of 10⁻⁵ M and 10⁻⁴ M.
-
Assessment: The extent of neuronal damage was quantified by measuring the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell death.
-
Endpoint: Reduction in LDH release in the nebracetam-treated groups compared to the control groups exposed to the neurotoxin alone.
In Vivo Studies
Effects on Neurotransmitters in a Cerebral Ischemia Model
In a rat model of cerebral ischemia induced by microsphere embolism, delayed treatment with nebracetam was shown to partially restore hippocampal 5-HT and striatal dopamine (B1211576) metabolite levels.
Experimental Protocol: Microsphere Embolism-Induced Cerebral Ischemia in Rats
-
Animal Model: Male Wistar rats.
-
Induction of Ischemia: Microspheres were injected into the internal carotid artery to induce cerebral ischemia.
-
Treatment: Nebracetam (30 mg/kg) was administered orally twice daily, starting after the induction of ischemia.
-
Analysis: Levels of acetylcholine, dopamine, noradrenaline, 5-hydroxytryptamine (5-HT), and their metabolites in the cerebral cortex, striatum, and hippocampus were measured using high-performance liquid chromatography (HPLC) on days 3 and 7 post-operation.
-
Endpoint: Comparison of neurotransmitter and metabolite levels between nebracetam-treated and vehicle-treated ischemic rats.
Quantitative Data Summary
| Experiment | Model | Key Parameter | Result | Reference |
| Neuroprotection | Rat Striatal Slices | Nebracetam Concentration | 10⁻⁵ M and 10⁻⁴ M showed protective effects against NMDA-induced neurotoxicity. | |
| Cerebral Ischemia | Rat Model | Nebracetam Dosage | 30 mg/kg, p.o. | |
| Clinical Study | Alzheimer's Patients | Nebracetam Dosage | 800 mg/day (400 mg twice a day) for 8 weeks. | |
| Clinical Study | Alzheimer's Patients | CSF Concentration | Mean concentration of 198.7 ng/mL (19.0% of plasma concentration). |
Signaling Pathways and Experimental Workflows
Caption: Nebracetam-activated M1 muscarinic receptor signaling pathway.
Caption: Experimental workflow for assessing the neuroprotective effects of nebracetam.
Synthesis
Conclusion
This compound is a racetam nootropic that showed promise in preclinical studies due to its activity as an M1 muscarinic acetylcholine receptor agonist and its neuroprotective effects. Developed by Boehringer Ingelheim, its investigation provided valuable insights into the potential of cholinergic modulation for cognitive enhancement and neuroprotection. Despite intriguing preclinical findings and a small human trial, the development of nebracetam was discontinued. This technical guide has summarized the available scientific information on its discovery, mechanism of action, and key experimental data to serve as a comprehensive resource for the scientific community. Further research into M1 agonists continues to be an area of interest in the quest for effective treatments for neurodegenerative diseases.
References
The Pharmacological Profile of Nebracetam Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nebracetam (B40111) hydrochloride, a nootropic agent from the racetam family, has been investigated for its potential cognitive-enhancing effects. This technical guide provides a comprehensive overview of the pharmacological profile of Nebracetam, summarizing its mechanism of action, pharmacokinetics, and clinical findings. The information is intended for researchers, scientists, and professionals in the field of drug development. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.
Introduction
Nebracetam, chemically known as (RS)-4-(Aminomethyl)-1-benzylpyrrolidin-2-one, is a derivative of the prototypical nootropic drug, piracetam.[1] It has been explored for its potential therapeutic value in cognitive disorders, such as Alzheimer's disease.[2] Like other racetams, it is believed to exert its effects through various neurochemical pathways, primarily involving the cholinergic and glutamatergic systems.[3][4] This document aims to consolidate the available pharmacological data on Nebracetam hydrochloride to serve as a technical resource for the scientific community.
Mechanism of Action
The precise mechanism of action for racetams is not fully elucidated; however, research on Nebracetam points towards several key pathways.[3]
Cholinergic System Modulation
A primary proposed mechanism for Nebracetam is its activity as a muscarinic M1 acetylcholine (B1216132) receptor agonist.[1][5][6] This interaction is believed to be a key contributor to its nootropic effects, as the cholinergic system plays a crucial role in learning and memory.[7]
-
M1 Muscarinic Receptor Agonism: Studies have shown that Nebracetam can induce a rise in intracellular calcium concentration ([Ca2+]i) in human leukemic T cells (Jurkat cells), a response that is blocked by muscarinic antagonists.[5] This effect suggests an agonistic action at M1-muscarinic receptors.[5]
Glutamatergic System Interaction
Nebracetam has also been shown to interact with the glutamatergic system, specifically the N-methyl-D-aspartate (NMDA) receptors.
-
NMDA Receptor-Mediated Neuroprotection: Research indicates that Nebracetam can protect against striatal dopaminergic impairment induced by L-glutamate and NMDA.[4][8] This neuroprotective action is thought to be mediated, at least in part, by an interaction with NMDA receptor-operated Ca2+ channels.[4][8]
Monoamine Uptake Inhibition
In vitro studies have investigated the effect of Nebracetam on the synaptosomal uptake of monoamine neurotransmitters.
-
Dopamine (B1211576) and Serotonin (B10506) Uptake: At high concentrations (100 µM or above), Nebracetam has been observed to significantly reduce the uptake of dopamine in the striatum and serotonin in the hippocampus.[9] However, in vivo microdialysis studies at pharmacologically effective doses did not show significant changes in extracellular dopamine or serotonin concentrations, suggesting this may not be a primary mechanism of action under normal conditions.[9]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Cell Line/Model | Reference |
| EC50 for elevating [Ca2+]i | 1.59 mM | Jurkat cells | [10][11] |
| Concentration for Dopamine Uptake Inhibition | ≥ 100 µM | Rat striatal synaptosomes | [9] |
| Concentration for Serotonin Uptake Inhibition | ≥ 100 µM | Rat hippocampal synaptosomes | [9] |
| Neuroprotective Concentration (against NMDA) | 10⁻⁴ M | Rat striatal slices | [4][8] |
| Neuroprotective Concentration (against L-glutamate) | 10⁻⁵ M | Rat striatal slices | [4][8] |
Table 1: In Vitro Pharmacological Data for Nebracetam
| Parameter | Dose | Species | Value | Reference |
| Effective Dose (Cognitive Disruption Reversal) | 10 mg/kg, p.o. | Male Wistar rats | - | [11] |
| Clinical Dose (Dementia of the Alzheimer Type) | 800 mg/day (400 mg twice a day) | Human | - | [2] |
| Mean Cerebrospinal Fluid (CSF) Concentration | 800 mg/day | Human | 198.7 ng/ml | [2] |
| CSF to Plasma Concentration Ratio | 800 mg/day | Human | 19.0% | [2] |
Table 2: In Vivo and Clinical Pharmacological Data for Nebracetam
Experimental Protocols
Intracellular Calcium ([Ca2+]i) Mobilization Assay
-
Objective: To determine the effect of Nebracetam on intracellular calcium levels as an indicator of M1-muscarinic receptor agonism.
-
Cell Line: Human leukemic T cell line (Jurkat cells).
-
Methodology:
-
Jurkat cells are cultured under standard conditions.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM).
-
A baseline fluorescence is established.
-
Nebracetam is added to the cell suspension at various concentrations.
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence ratio at the appropriate excitation wavelengths.
-
To confirm the receptor-mediated effect, the experiment is repeated in the presence of muscarinic antagonists such as atropine (B194438) and pirenzepine.[5]
-
Synaptosomal Monoamine Uptake Assay
-
Objective: To assess the effect of Nebracetam on the reuptake of dopamine and serotonin in nerve terminals.
-
Preparation: Synaptosomes are isolated from the striatum and hippocampus of rats using a Percoll gradient method.
-
Methodology:
-
Isolated synaptosomes are incubated with radiolabeled dopamine or serotonin.
-
Nebracetam is added at different concentrations (e.g., 1 to 1000 µM).
-
The uptake of the radiolabeled neurotransmitter into the synaptosomes is measured over time using liquid scintillation counting.
-
A significant reduction in uptake in the presence of Nebracetam compared to a control indicates inhibition.[9]
-
In Vivo Microdialysis for Extracellular Neurotransmitter Levels
-
Objective: To measure the effect of Nebracetam on extracellular levels of dopamine and serotonin in the brain of living animals.
-
Animal Model: Rats.
-
Methodology:
-
A microdialysis probe is stereotaxically implanted into the striatum or hippocampus of an anesthetized rat.
-
The probe is perfused with artificial cerebrospinal fluid.
-
After a stabilization period, baseline dialysate samples are collected.
-
Nebracetam is administered intraperitoneally (e.g., 30 mg/kg).
-
Dialysate samples are collected at regular intervals post-administration.
-
The concentrations of dopamine and serotonin in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[9]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of Nebracetam and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathways of Nebracetam.
Caption: General experimental workflow for Nebracetam evaluation.
Conclusion
This compound is a racetam nootropic with a multi-faceted pharmacological profile. Its primary proposed mechanisms of action involve the modulation of the cholinergic system through M1 muscarinic receptor agonism and interaction with the glutamatergic system via NMDA receptors. While it has shown some effect on monoamine uptake at high concentrations in vitro, the in vivo relevance of this finding is less clear. Clinical data, although limited, suggest that Nebracetam can penetrate the cerebrospinal fluid and may have clinical utility in cognitive disorders such as Alzheimer's disease. Further research is warranted to fully elucidate its therapeutic potential and to establish a more detailed understanding of its complex mechanism of action. This guide provides a foundational summary of the current knowledge to aid future investigations.
References
- 1. Nebracetam - Wikipedia [en.wikipedia.org]
- 2. Clinical effect of WEB 1881 (nebracetam fumarate) on patients with dementia of the Alzheimer type and study of its clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Racetam - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nebracetam [chemeurope.com]
- 7. Nootropic drugs and brain cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nebracetam (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of nebracetam on synaptosomal monoamine uptake of striatal and hippocampal regions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Immunomart [immunomart.com]
- 11. This compound | AChR | TargetMol [targetmol.com]
Nebracetam Hydrochloride: A Technical Guide to Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nebracetam (B40111) (hydrochloride salt, WEB 1881 FU) is a nootropic agent belonging to the racetam family, primarily investigated for its cognitive-enhancing properties. This technical document provides an in-depth analysis of the available scientific literature concerning the receptor binding affinity and mechanism of action of nebracetam hydrochloride. The core focus is on its interaction with the M1 muscarinic acetylcholine (B1216132) receptor and the N-methyl-D-aspartate (NMDA) receptor. While direct, quantitative binding affinity data (Ki or IC50) from radioligand displacement assays appear to be limited in publicly accessible literature, this guide synthesizes the existing functional data, outlines relevant experimental methodologies, and visualizes the key signaling pathways.
Introduction
Nebracetam is structurally characterized as (RS)-4-(Aminomethyl)-1-benzylpyrrolidin-2-one. Like other racetam compounds, it has been explored for its potential to improve cognitive function, particularly in the context of neurodegenerative disorders.[1] Its mechanism of action is believed to involve the modulation of central neurotransmitter systems, with a significant emphasis on the cholinergic pathway.[1][2] This document serves as a technical resource for professionals in neuroscience and drug development, consolidating the current understanding of nebracetam's molecular interactions.
Receptor Interaction Profile
The primary molecular target identified for nebracetam is the M1 muscarinic acetylcholine receptor, where it functions as an agonist.[1][3] Additionally, nebracetam has been shown to modulate the function of NMDA receptors, suggesting a multi-faceted mechanism of action.[2][4]
Muscarinic Acetylcholine Receptors
Studies have demonstrated that nebracetam acts as an agonist at human M1-muscarinic receptors.[3] This interaction is evidenced by its ability to induce a rise in intracellular calcium concentration ([Ca2+]i) in Jurkat cells, a human T-cell line expressing M1 receptors. This effect was dose-dependently blocked by muscarinic antagonists such as atropine (B194438) and pirenzepine, confirming the involvement of the M1 receptor subtype.[3]
NMDA Receptors
Nebracetam has been observed to provide neuroprotection against N-methyl-D-aspartate (NMDA) receptor-mediated neurotoxicity.[4] In rat striatal slices, nebracetam at concentrations of 10 µM and 100 µM offered complete protection against dopaminergic impairment induced by NMDA.[4] This suggests an interaction with NMDA receptor-operated calcium channels, although this appears to be a modulatory or protective effect rather than a direct competitive binding at the primary agonist site.[2]
Other Potential Targets
At higher concentrations (≥100 µM), nebracetam has been shown to reduce the synaptosomal uptake of dopamine (B1211576) and serotonin (B10506) in vitro.[5] However, in vivo studies did not show significant changes in extracellular levels of these monoamines at pharmacologically relevant doses, suggesting that inhibition of monoamine transporters is unlikely to be a primary mechanism of action under normal conditions.[5]
Quantitative Data on Nebracetam Potency
| Receptor/Assay | Value Type | Value | Species/System | Source(s) |
| M1 Muscarinic Receptor | EC50 | 1.59 mM | Human Jurkat Cells ([Ca2+]i elevation) | [6] |
Table 1: Functional Potency of this compound.
Note: The EC50 value represents the concentration of nebracetam required to elicit a half-maximal response in the functional assay (intracellular calcium elevation), indicating its potency as an M1 agonist. It is a measure of functional effect, not direct binding affinity (Kd or Ki).
Signaling Pathways
M1 Muscarinic Receptor Signaling
As an M1 receptor agonist, nebracetam is proposed to activate the canonical Gq/11 signaling cascade. This pathway is fundamental to the cognitive effects of cholinergic stimulation in the cortex and hippocampus.
NMDA Receptor Modulation
Nebracetam's interaction with NMDA receptors appears to be modulatory, attenuating excessive calcium influx during excitotoxic conditions. This suggests it may act at an allosteric site or on downstream components of the NMDA receptor signaling complex, rather than competing with glutamate (B1630785) or glycine (B1666218).
Experimental Protocols
While specific protocols for nebracetam binding assays were not detailed in the reviewed literature, this section outlines standardized, representative methodologies for conducting such investigations.
M1 Muscarinic Receptor Radioligand Binding Assay (Generic Protocol)
This protocol is a representative method for determining the binding affinity (Ki) of a test compound like nebracetam at the M1 receptor.
1. Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.[7]
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer.[7]
-
Protein concentration is determined using a standard method (e.g., BCA assay).[7]
2. Competition Binding Assay:
-
The assay is performed in a 96-well plate format.[7]
-
To each well, add:
-
Cell membrane preparation (e.g., 10-20 µg protein).
-
A fixed concentration of a selective M1 antagonist radioligand, such as [3H]-Pirenzepine or [3H]-N-methyl-scopolamine ([3H]-NMS), typically at or below its Kd concentration.[8][9][10]
-
Varying concentrations of the unlabeled test compound (this compound).
-
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]
3. Filtration and Detection:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membrane-bound radioligand.[7]
-
Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.[7]
4. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive M1 antagonist (e.g., atropine).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
IC50 values (the concentration of nebracetam that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.
-
Ki values are then calculated from IC50 values using the Cheng-Prusoff equation.
NMDA Receptor Binding Assay (Generic Protocol)
This protocol outlines a general method for investigating the interaction of a compound with the NMDA receptor ion channel.
1. Membrane Preparation:
-
Membranes are typically prepared from whole rat brain or specific regions like the cortex.[11][12]
-
The tissue is homogenized and centrifuged to isolate the crude membrane fraction, which is then washed and stored.[11]
2. Radioligand Binding Assay:
-
The assay commonly uses a channel blocker radioligand like [3H]-(+)-MK-801 (dizocilpine), which binds to a site within the NMDA receptor's ion channel.[11]
-
The assay buffer is prepared, often containing glutamate and glycine (or D-serine) to ensure the receptor is in an activated state, allowing the channel to open for [3H]MK-801 binding.[11]
-
The assay is set up with membranes, [3H]MK-801, and varying concentrations of the test compound (nebracetam).
-
Incubation is carried out to allow binding to reach equilibrium.
3. Detection and Analysis:
-
Similar to the M1 assay, the reaction is terminated by filtration, and the bound radioactivity is quantified.
-
Data is analyzed to determine if the test compound can inhibit [3H]MK-801 binding, which would indicate an interaction with the ion channel pore or an allosteric site that affects channel conformation.
Conclusion
This compound is a nootropic agent whose primary mechanism of action is agonism at the M1 muscarinic acetylcholine receptor. This is supported by functional data demonstrating its ability to increase intracellular calcium with an EC50 of 1.59 mM.[6] It also exhibits a neuroprotective effect related to the modulation of NMDA receptor-operated calcium channels at micromolar concentrations.[4] While direct, high-affinity binding data from competitive radioligand assays are not prominently available, the existing evidence points to a mechanism centered on enhancing cholinergic neurotransmission via the M1 receptor, which is consistent with its nootropic profile. Further studies employing the standardized protocols outlined herein would be necessary to definitively quantify the binding affinity (Ki) of nebracetam at its primary and secondary targets.
References
- 1. Nebracetam - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nebracetam (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of nebracetam on synaptosomal monoamine uptake of striatal and hippocampal regions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 10. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
In Vitro Effects of Nebracetam Hydrochloride on Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro effects of Nebracetam (B40111) hydrochloride and its close structural analog, Nefiracetam (B1678012), on neuronal cells. The information presented herein is a synthesis of publicly available research, intended to support further investigation and drug development efforts in the field of neuroscience.
Introduction
Nebracetam is a nootropic compound of the racetam family, investigated for its potential cognitive-enhancing properties.[1] Like other racetams, its mechanism of action is multifaceted, involving modulation of various neurotransmitter systems and intracellular signaling pathways. Much of the detailed in vitro research has been conducted on the closely related compound, Nefiracetam, which provides significant insights into the potential mechanisms of Nebracetam. This guide will delineate the observed effects, clearly distinguishing between the two compounds where necessary.
Mechanism of Action
The cognitive-enhancing effects of Nebracetam and Nefiracetam are believed to stem from their interactions with multiple key neuronal systems.
Cholinergic System Modulation
Both compounds have been shown to interact with the cholinergic system, which is crucial for learning and memory. Nebracetam is reported to be an M1 acetylcholine (B1216132) receptor agonist in rats.[1] In vitro studies on Nefiracetam have demonstrated its ability to potentiate currents through neuronal nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 and α7 subtypes.[2][3] This potentiation appears to be mediated through a Protein Kinase C (PKC) pathway, leading to increased glutamate (B1630785) release from presynaptic terminals.[3] This suggests a mechanism for enhancing synaptic transmission in key brain regions like the hippocampus.[3]
Glutamatergic System Interaction
The glutamatergic system, particularly NMDA and AMPA receptors, is fundamental to synaptic plasticity. Nebracetam has been shown to protect against NMDA receptor-mediated neurotoxicity in rat striatal slices.[4][5] It appears to achieve this by interacting with NMDA receptor-operated Ca2+ channels.[5] Nefiracetam potentiates NMDA receptor currents by interacting with the glycine-binding site.[6] Additionally, some nootropic drugs, including the racetam aniracetam, act as positive modulators of AMPA-sensitive glutamate receptors.[7]
GABAergic System Influence
Nefiracetam has been observed to modulate the GABA-A receptor-channel complex. At low concentrations, it can potentiate GABA-induced chloride currents, while at higher concentrations, it can reduce the maximal response.[8] This modulation is complex, involving potential inhibition of Gi/Go proteins and activation of the PKA system.[8]
Modulation of Ion Channels
A significant aspect of Nefiracetam's mechanism is its effect on neuronal calcium channels. It has been shown to increase L-type and N-type Ca2+ channel currents in neuronal cell lines.[9] This action is sensitive to pertussis toxin, indicating the involvement of G-proteins.[9][10] The neuroprotective effects of Nefiracetam against ischemic injury are also linked to its ability to increase Ca2+ influx, which in turn inhibits both necrosis and apoptosis.[11]
Neuroprotective Effects
In vitro studies have consistently demonstrated the neuroprotective properties of Nebracetam and Nefiracetam against various insults.
Protection against Excitotoxicity
Nebracetam provides protection against neuronal cell death induced by glutamate and veratridine (B1662332).[12] Specifically, it has been shown to completely protect against striatal dopaminergic impairment induced by L-glutamate and NMDA.[5] This protective effect is dose-dependent.[12]
Attenuation of Ischemic Damage
Nefiracetam has been shown to inhibit both necrosis and apoptosis in in vitro models of retinal ischemia.[11] This effect is mediated through its action on L-type and N-type calcium channels.[11] Histological studies also support the neuroprotective action of Nebracetam against ischemic neuronal injury in the hippocampus.[13]
Effects on Neuronal Plasticity and Neuritogenesis
Enhancement of Neurite Outgrowth
Nefiracetam has been demonstrated to enhance nerve growth factor (NGF)-induced neuritogenesis in PC-12 cells in a dose-dependent manner, with maximal effects observed at a low concentration of 0.1 µM.[14] This is associated with an increase in the polysialylation of the neural cell adhesion molecule (NCAM), a key process in memory consolidation.[14]
Influence on Neurotrophic Factors
In vivo studies have shown that Nefiracetam treatment can attenuate the decrease in brain-derived neurotrophic factor (BDNF) and synapsin I mRNA and protein levels in the hippocampus following cerebral ischemia.[15] This suggests that part of its therapeutic effect may be mediated through the enhancement of neurotrophic factor expression.[15]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on Nebracetam and Nefiracetam.
| Compound | Effect | Cell Type/Model | Effective Concentration | Reference |
| Nebracetam | Protection against veratridine-induced neuronal cell death | Neuronal cell cultures | 5-500 nM (dose-dependent) | [12] |
| Nebracetam | Protection against glutamate-induced neuronal cell death | Neuronal cell cultures | 250-500 nM (dose-dependent) | [12] |
| Nebracetam | Inhibition of NMDA-induced striatal dopaminergic impairment | Rat striatal slices | 10 µM - 100 µM | [5] |
| Nefiracetam | Potentiation of α4β2-type nicotinic acetylcholine receptor currents | Rat cortical neurons | 1 nM | [2] |
| Nefiracetam | Increase in L-type Ca2+ channel currents | NG108-15 cells | 1 µM (twofold increase) | [9] |
| Nefiracetam | Enhancement of NGF-induced neuritogenesis | PC-12 cells | 0.1 µM (maximal effect) | [14] |
| Nefiracetam | Potentiation of NMDA-evoked currents | Rat cortical neurons | 1 nM (minimum), 10 nM (maximum) | [6] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on Nebracetam and Nefiracetam.
Cell Viability Assay (MTT Assay)
-
Cell Plating: Seed neuronal cells (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells) in 96-well plates at a density of 1.5 x 10^4 cells/well and culture for 24 hours.[16]
-
Compound Treatment: Treat the cells with various concentrations of Nebracetam hydrochloride (e.g., 1 nM to 100 µM) for a specified period (e.g., 24 or 48 hours). Include a vehicle control.
-
Induction of Toxicity (for neuroprotection studies): After pre-incubation with Nebracetam, expose the cells to a neurotoxic agent (e.g., glutamate at 1 mM or veratridine at 10 µM) for an appropriate duration.
-
MTT Incubation: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Formazan (B1609692) Solubilization: Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.[16]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[16] Cell viability is expressed as a percentage of the control.
Neurite Outgrowth Assay
-
Cell Plating: Plate PC-12 cells or iPSC-derived neurons on poly-D-lysine coated plates at a low density (e.g., 2000 cells/well in a 384-well plate).[17]
-
Differentiation Induction: Induce differentiation with a low-serum medium containing Nerve Growth Factor (NGF) at 50 ng/mL.[18]
-
Compound Treatment: Treat the cells with different concentrations of this compound.
-
Image Acquisition: After a suitable incubation period (e.g., 48-72 hours), fix the cells and acquire images using a high-content imaging system.
-
Image Analysis: Quantify neurite length, number of branches, and other morphological parameters using automated image analysis software.
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Use primary cultured neurons (e.g., rat cortical neurons) or a suitable neuronal cell line (e.g., NG108-15).
-
Recording Setup: Place the culture dish on the stage of an inverted microscope equipped with manipulators for patch-clamp recording.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Current Recording: Record ion channel currents (e.g., Ca2+ currents or neurotransmitter-gated currents) in response to voltage steps or agonist application.
-
Drug Application: Apply this compound to the bath solution at various concentrations and record the changes in current amplitude and kinetics.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Nebracetam - Wikipedia [en.wikipedia.org]
- 2. Nootropic drug modulation of neuronal nicotinic acetylcholine receptors in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-dementia drug nefiracetam facilitates hippocampal synaptic transmission by functionally targeting presynaptic nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nebracetam (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. Nootropic drugs positively modulate alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid-sensitive glutamate receptors in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the nootropic drug nefiracetam on the GABAA receptor-channel complex in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular mechanism of action of cognitive enhancers: effects of nefiracetam on neuronal Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cognition-enhancer nefiracetam inhibits both necrosis and apoptosis in retinal ischemic models in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nefiracetam attenuates post-ischemic nonconvulsive seizures in rats and protects neuronal cell death induced by veratridine and glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histological evidence for neuroprotective action of nebracetam on ischemic neuronal injury in the hippocampus of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of nefiracetam on NGF-induced neuritogenesis and neural cell adhesion molecule polysialic acid expression: in vivo and in vitro comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of nefiracetam on the levels of brain-derived neurotrophic factor and synapsin I mRNA and protein in the hippocampus of microsphere-embolized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The metabolic enhancer piracetam ameliorates the impairment of mitochondrial function and neurite outgrowth induced by ß-amyloid peptide - PMC [pmc.ncbi.nlm.nih.gov]
Nebracetam Hydrochloride: A Technical Whitepaper on its Role as an M1 Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nebracetam (B40111) hydrochloride, a member of the racetam family of nootropic compounds, has been identified as an agonist of the M1 muscarinic acetylcholine (B1216132) receptor. This technical guide provides a comprehensive overview of the current understanding of nebracetam's mechanism of action, focusing on its interaction with the M1 receptor. This document summarizes the available quantitative data, details relevant experimental protocols, and presents visual representations of the associated signaling pathways and experimental workflows to support further research and development efforts in the field of cholinergic neuromodulation.
Introduction
Nebracetam (WEB 1881 FU) is a pyrrolidinone derivative investigated for its nootropic properties.[1] Early research into its mechanism of action has pointed towards its activity as an agonist at the M1 muscarinic acetylcholine receptor.[2] M1 receptors are predominantly expressed in the central nervous system, particularly in the cortex and hippocampus, and play a crucial role in cognitive functions such as learning and memory. The activation of these Gq-coupled receptors initiates a signaling cascade that leads to the mobilization of intracellular calcium and subsequent cellular responses. This whitepaper will delve into the technical details of nebracetam's action as an M1 receptor agonist, presenting the available preclinical data and outlining the methodologies used for its characterization.
Mechanism of Action: M1 Acetylcholine Receptor Signaling
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon agonist binding, a conformational change in the receptor leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream cellular events that are fundamental to neuronal excitability and synaptic plasticity.
Preclinical Data
The primary evidence for nebracetam's M1 agonist activity comes from in vitro functional assays measuring the mobilization of intracellular calcium. To date, there is a notable absence of publicly available data on the binding affinity of nebracetam to the M1 receptor.
Quantitative Data
The following table summarizes the available quantitative data for nebracetam hydrochloride.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 1.59 mM | Jurkat | Intracellular Calcium Mobilization | [3][4] |
| Binding Affinity (Ki/Kd) | Not Reported | - | - | - |
Qualitative Data
A key study by Kitamura et al. (1991) demonstrated that nebracetam induces a rise in intracellular Ca2+ concentration in Jurkat cells, a human leukemic T-cell line known to express M1 muscarinic receptors.[2] This effect was observed in both the presence and absence of extracellular calcium, suggesting that the calcium is released from intracellular stores.[2] Furthermore, the nebracetam-induced calcium rise was blocked by muscarinic antagonists with a potency order of atropine (B194438) > pirenzepine (B46924) > AF-DX 116, which is consistent with the pharmacological profile of an M1 receptor-mediated event.[2]
Experimental Protocols
Detailed methodologies for the key experiments that have been cited in the characterization of nebracetam, as well as general protocols for standard M1 agonist characterization, are provided below.
Intracellular Calcium Mobilization Assay
This protocol is based on the methodology described by Kitamura et al. (1991) for assessing the effect of nebracetam on intracellular calcium levels.[2]
Objective: To measure the ability of nebracetam to induce an increase in intracellular calcium concentration ([Ca2+]i) via the M1 receptor.
Materials:
-
Jurkat cells
-
RPMI 1640 medium
-
Fetal calf serum (FCS)
-
Fura-2/AM (acetoxymethyl ester)
-
HEPES buffer
-
EGTA
-
This compound
-
Muscarinic antagonists (atropine, pirenzepine, AF-DX 116)
-
Spectrofluorometer
Procedure:
-
Cell Culture: Jurkat cells are cultured in RPMI 1640 medium supplemented with 10% FCS.
-
Fura-2 Loading: Cells are harvested, washed, and resuspended in a HEPES-buffered saline solution. The cells are then incubated with the fluorescent calcium indicator Fura-2/AM.
-
Measurement of [Ca2+]i: The Fura-2 loaded cells are placed in a cuvette in a spectrofluorometer. Fluorescence is monitored at an emission wavelength of 505 nm with excitation wavelengths alternating between 340 nm and 380 nm. The ratio of fluorescence intensities at these two excitation wavelengths is used to calculate the intracellular calcium concentration.
-
Agonist and Antagonist Addition: A baseline [Ca2+]i is established before the addition of nebracetam. For antagonist studies, cells are pre-incubated with the antagonist for a specified period before the addition of nebracetam.
-
Data Analysis: The change in [Ca2+]i following the addition of nebracetam is recorded. For dose-response curves, various concentrations of nebracetam are tested to calculate the EC50 value.
Radioligand Binding Assay (General Protocol)
While no specific binding affinity data for nebracetam has been reported, the following is a general protocol for determining the binding affinity of a compound for the M1 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of nebracetam for the M1 receptor.
Materials:
-
Cell membranes expressing the human M1 receptor
-
Radioligand (e.g., [3H]-N-methylscopolamine or [3H]-pirenzepine)
-
This compound
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Membranes from cells overexpressing the M1 receptor are prepared by homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of nebracetam in an assay buffer.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand. The filters are then washed to remove non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of bound radioactivity is determined using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of nebracetam. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Phosphoinositide Turnover Assay (General Protocol)
Although no specific data exists for nebracetam, this general protocol describes how its effect on the M1 receptor-mediated phosphoinositide turnover could be assessed.
Objective: To measure the accumulation of inositol phosphates (IPs) in response to nebracetam stimulation.
Materials:
-
Cells expressing the M1 receptor
-
[3H]-myo-inositol
-
Cell culture medium
-
Lithium chloride (LiCl)
-
This compound
-
Perchloric acid
-
Dowex anion-exchange resin
-
Scintillation fluid and counter
Procedure:
-
Cell Labeling: Cells are incubated with [3H]-myo-inositol for an extended period to allow for its incorporation into membrane phosphoinositides.
-
Stimulation: The cells are pre-incubated with LiCl (to inhibit inositol monophosphatase and allow for the accumulation of IPs) and then stimulated with various concentrations of nebracetam.
-
Extraction: The reaction is terminated by the addition of perchloric acid. The cell lysates are then neutralized.
-
Separation of IPs: The aqueous phase containing the IPs is separated by anion-exchange chromatography using a Dowex resin.
-
Quantification: The amount of [3H]-inositol phosphates is quantified by scintillation counting.
-
Data Analysis: The concentration-response data is used to determine the EC50 of nebracetam for IP accumulation.
Conclusion
This compound is characterized in the scientific literature as an M1 muscarinic acetylcholine receptor agonist, with its primary mechanism of action supported by its ability to induce intracellular calcium mobilization in a manner consistent with M1 receptor activation.[2] The available quantitative data is limited to an EC50 value for this effect.[3][4] A significant gap in the current knowledge is the absence of published data on its binding affinity for the M1 receptor and direct measurement of its effect on phosphoinositide turnover. Further research is warranted to fully elucidate the pharmacological profile of nebracetam and to explore its therapeutic potential as a selective M1 agonist. The experimental protocols outlined in this whitepaper provide a framework for such future investigations.
References
- 1. Effect of nebracetam on the disruption of spatial cognition in rats. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nebracetam (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Architecture of Nebracetam's Cognitive-Enhancing Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nebracetam (B40111), a pyrrolidinone-based nootropic agent, has demonstrated significant potential in preclinical models for enhancing cognitive function and affording neuroprotection. This technical guide provides an in-depth exploration of the cellular and molecular mechanisms that underpin the cognitive-enhancing properties of Nebracetam and its structural analog, Nefiracetam (B1678012). The primary modes of action converge on the modulation of key neurotransmitter systems, including the cholinergic and glutamatergic pathways, and the activation of intricate intracellular signaling cascades. This document summarizes the available quantitative data, delineates detailed experimental protocols from seminal studies, and presents visual representations of the key signaling pathways to facilitate a comprehensive understanding of Nebracetam's pharmacological profile.
Introduction
The racetam class of drugs has long been investigated for its nootropic and neuroprotective effects. Nebracetam (WEB 1881FU) has emerged as a compound of interest due to its purported actions on critical neural circuits associated with learning and memory. This guide synthesizes the current understanding of its cellular mechanisms, with a comparative analysis of the closely related compound Nefiracetam, for which a more extensive body of mechanistic research is available. The central hypothesis is that Nebracetam exerts its cognitive-enhancing effects through a multi-target mechanism, primarily involving the potentiation of cholinergic and glutamatergic neurotransmission via receptor modulation and the engagement of downstream signaling pathways.
Modulation of Cholinergic Neurotransmission
A primary mechanism of action for Nebracetam is its positive modulation of the cholinergic system. Evidence suggests that Nebracetam acts as an agonist at M1 muscarinic acetylcholine (B1216132) receptors.[1][2][3] This interaction is believed to be a key contributor to its pro-cognitive effects, as the M1 receptor plays a crucial role in learning and memory processes in the hippocampus and cortex.
The related compound, Nefiracetam, has been shown to potently potentiate α4β2 nicotinic acetylcholine receptor (nAChR) currents at nanomolar concentrations.[4] This potentiation is linked to the activation of Gs-proteins.[4] Furthermore, Nefiracetam's enhancement of nAChR activity is mediated through a Protein Kinase C (PKC) pathway, leading to increased presynaptic glutamate (B1630785) release.[5][6] This dual effect on both muscarinic and nicotinic pathways highlights a sophisticated mechanism for enhancing cholinergic tone and downstream glutamatergic signaling.
Quantitative Data on Cholinergic Modulation
| Compound | Receptor Target | Effect | Concentration/Dose | Species/System | Reference |
| Nebracetam | M1 Muscarinic Acetylcholine Receptor | Agonist | - | Rat, Human (in vitro) | [1][3] |
| Nefiracetam | α4β2 Nicotinic Acetylcholine Receptor | Potentiation | 1 nM | Rat Cortical Neurons | [4] |
| Nefiracetam | GABAA Receptor | High-affinity binding (presumed agonist) | IC50 = 8.5 nM | - | [7] |
Potentiation of Glutamatergic Neurotransmission
The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, is a critical substrate for synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[8][9] Nebracetam demonstrates neuroprotective effects by interacting with NMDA receptor-operated Ca2+ channels, thereby preventing excitotoxicity.[10][11]
Nefiracetam has been shown to potentiate NMDA receptor currents, with a maximum potentiation of 170% of control at a concentration of 10 nM.[12] This potentiation is achieved through an interaction with the glycine-binding site of the NMDA receptor and is dependent on the activation of Protein Kinase C (PKC).[12][13] Additionally, Nefiracetam reduces the voltage-dependent magnesium block of the NMDA receptor, further enhancing its activity.[13]
Quantitative Data on Glutamatergic Modulation
| Compound | Receptor Target | Effect | Concentration | Species/System | Reference |
| Nebracetam | NMDA Receptor-Operated Ca2+ Channels | Neuroprotection | 10-100 µM | Rat Striatal Slices | [10][11] |
| Nefiracetam | NMDA Receptor | Potentiation (170% of control) | 10 nM | Rat Cortical Neurons | [12] |
Intracellular Signaling Pathways
The cognitive-enhancing effects of Nebracetam and Nefiracetam are not solely due to direct receptor interactions but are intricately linked to the modulation of downstream intracellular signaling cascades. Key pathways implicated include those involving Protein Kinase C (PKC), Protein Kinase A (PKA), and G-proteins.
Nefiracetam's potentiation of both nAChRs and NMDA receptors is dependent on PKC activation.[5][6][13] The modulation of neuronal Ca2+ channels by Nefiracetam is mediated by pertussis toxin-sensitive G-proteins (Gi/Go).[14][15] Furthermore, Nefiracetam has been shown to modulate acetylcholine receptor currents through two distinct pathways: a short-term depression via a PKA-dependent pathway and a long-term enhancement through a PKC-dependent pathway.[16]
Signaling Pathway Diagrams
References
- 1. Nebracetam - Wikipedia [en.wikipedia.org]
- 2. Nebracetam [chemeurope.com]
- 3. Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nootropic drug modulation of neuronal nicotinic acetylcholine receptors in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-dementia drug nefiracetam facilitates hippocampal synaptic transmission by functionally targeting presynaptic nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Presynaptic nicotinic acetylcholine receptors as a functional target of nefiracetam in inducing a long-lasting facilitation of hippocampal neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nefiracetam - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Nebracetam (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Potentiation of N-methyl-D-aspartate-induced currents by the nootropic drug nefiracetam in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nefiracetam potentiates N-methyl-D-aspartate (NMDA) receptor function via protein kinase C activation and reduces magnesium block of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular mechanism of action of cognitive enhancers: effects of nefiracetam on neuronal Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nefiracetam modulates acetylcholine receptor currents via two different signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuropharmacological Profile of Nebracetam: An In-depth Technical Guide on its Effects on Brain Neurotransmitter Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nebracetam, a pyrrolidinone derivative, is a nootropic agent with a complex pharmacological profile that modulates multiple neurotransmitter systems in the brain. This technical guide provides a comprehensive overview of the effects of Nebracetam on cholinergic, GABAergic, glutamatergic, and monoaminergic systems. Drawing upon a systematic review of the preclinical literature, this document synthesizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to offer a detailed resource for researchers and drug development professionals. The primary mechanisms of action of Nebracetam appear to converge on the potentiation of cholinergic and glutamatergic neurotransmission, with significant modulatory effects on the GABAergic system. Its influence on monoaminergic pathways is comparatively minor. This guide aims to serve as a foundational document for understanding the multifaceted neuropharmacology of Nebracetam and to inform future research and development endeavors.
Cholinergic System Modulation
Nebracetam exhibits significant activity within the cholinergic system, targeting both muscarinic and nicotinic acetylcholine (B1216132) receptors. This dual action likely contributes to its pro-cognitive effects.
Muscarinic Acetylcholine Receptor Agonism
Nebracetam is characterized as an agonist of the M1 subtype of muscarinic acetylcholine receptors.[1] Studies in human leukemic T-cells, which express M1 receptors, have demonstrated that Nebracetam can induce a rise in intracellular calcium concentration, a hallmark of M1 receptor activation. This effect is blocked by the muscarinic antagonist atropine (B194438) and to a lesser extent by the M1-selective antagonist pirenzepine, confirming its action at M1 receptors.[2] While the agonism is established, specific binding affinity data (e.g., Ki or EC50 values) for Nebracetam at the M1 receptor are not extensively reported in the available literature.
Potentiation of Nicotinic Acetylcholine Receptors (nAChRs)
A prominent and potent effect of Nebracetam is the enhancement of neuronal nicotinic acetylcholine receptor (nAChR) activity, particularly the α4β2 subtype.[3][4] This potentiation is significant, with concentrations as low as 1 nM reportedly increasing α4β2-mediated currents to 200-300% of the control.[3] This effect is achieved through a mechanism involving Gs proteins and Protein Kinase C (PKC).[5][6] The sustained enhancement of nAChR activity by Nebracetam leads to an increase in glutamate (B1630785) release, suggesting a downstream facilitation of excitatory neurotransmission.[4][5]
Table 1: Quantitative Effects of Nebracetam on the Cholinergic System
| Parameter | Receptor/System | Effect | Concentration | Source |
| Receptor Activity | M1 Muscarinic Receptor | Agonist | Not Specified | [1][2] |
| Intracellular Calcium | M1 Muscarinic Receptor | Increased | Not Specified | [2] |
| Receptor Potentiation | α4β2 Nicotinic ACh Receptor | 200-300% of control | 1 nM | [3] |
| Imax | α4β2 Nicotinic ACh Receptor | 183.6 ± 6.7% of control | 10 nM | [5] |
| EC50 of ACh | α4β2 Nicotinic ACh Receptor | Shifted to 1.2 ± 0.3 µM (Control: 2.0 ± 0.2 µM) | 10 nM | [5] |
| Neurotransmitter Release | Acetylcholine | Stimulated | Not Specified | [7] |
Experimental Protocols
1.3.1. Whole-Cell Patch-Clamp Electrophysiology for nAChR Potentiation
-
Cell Preparation: Primary cortical neurons are cultured from rat embryos.
-
Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The external solution contains standard physiological saline. The internal pipette solution contains a cesium-based solution to block potassium channels.
-
Drug Application: Acetylcholine (ACh) is applied to the neuron to evoke a baseline current. Nebracetam is then bath-applied, and the ACh-evoked current is measured again to determine the degree of potentiation.
-
Data Analysis: The peak amplitude of the ACh-evoked current in the presence of Nebracetam is compared to the baseline current to calculate the percentage potentiation. Dose-response curves are generated to determine Imax and EC50 values.
Signaling Pathway Visualization
Caption: Nebracetam's potentiation of α4β2 nAChRs via Gs-protein and PKC pathways.
GABAergic System Modulation
Nebracetam exerts a significant influence on the GABAergic system, primarily by increasing the turnover and availability of GABA, the main inhibitory neurotransmitter in the brain.
Increased GABA Turnover and Synthesis
Chronic administration of Nebracetam has been shown to increase GABA turnover in the cerebral cortex and hippocampus.[8] This is accompanied by an increase in the activity of glutamic acid decarboxylase (GAD), the enzyme responsible for synthesizing GABA from glutamate.[3][8] Furthermore, Nebracetam stimulates the Na+-dependent high-affinity uptake of GABA in cortical synaptosomes, which would enhance the presynaptic availability of GABA for release.[8]
Enhanced GABA Release and GABAA Receptor Modulation
In vitro studies have demonstrated that Nebracetam, at very low concentrations (10⁻⁸ to 10⁻⁹ M), markedly increases the potassium-evoked release of GABA from cortical slices.[8] Interestingly, Nebracetam does not appear to directly bind to GABAA or benzodiazepine (B76468) receptors.[8] However, it does modulate the function of the GABAA receptor-channel complex. At low concentrations of GABA, Nebracetam potentiates GABA-induced chloride currents, while at high concentrations, it accelerates the desensitization of the receptor.[9] This modulatory effect is thought to be mediated through the inhibition of Gi/Go proteins and the subsequent activation of the PKA signaling pathway.[9]
Table 2: Quantitative Effects of Nebracetam on the GABAergic System
| Parameter | System/Receptor | Effect | Concentration | Source |
| Neurotransmitter Turnover | GABA | Significantly Increased | 10 mg/kg/day for 7 days | [8] |
| Enzyme Activity | Glutamic Acid Decarboxylase (GAD) | Significantly Increased | 10 mg/kg/day for 7 days | [8] |
| Neurotransmitter Uptake | Na+-dependent high-affinity GABA uptake | Stimulated | Not Specified | [8] |
| Neurotransmitter Release | K+-evoked [¹⁴C]GABA release | Markedly Increased | 10⁻⁸, 10⁻⁹ M | [8] |
| Receptor Modulation | GABAA Receptor-Channel Complex | Potentiated at low GABA conc., accelerated desensitization at high GABA conc. | Not Specified | [9] |
Experimental Protocols
2.3.1. Glutamic Acid Decarboxylase (GAD) Activity Assay
-
Tissue Preparation: Brain tissue (cortex or hippocampus) is homogenized in a suitable buffer.
-
Reaction: The homogenate is incubated with a reaction mixture containing L-[¹⁴C]glutamic acid as a substrate.
-
Measurement: The activity of GAD is determined by measuring the amount of ¹⁴CO₂ produced or ¹⁴C-GABA formed over a specific time period. This is typically quantified using liquid scintillation counting.
-
Data Analysis: GAD activity is expressed as nmol of product formed per mg of protein per hour.
Signaling Pathway Visualization
Caption: Nebracetam's modulation of GABAA receptors via Gi/Go protein inhibition and PKA activation.
Glutamatergic System Modulation
Nebracetam significantly impacts the glutamatergic system, primarily through the potentiation of NMDA receptor function. This action is believed to be a key contributor to its nootropic properties.
Potentiation of NMDA Receptor Function
Nebracetam enhances NMDA receptor-mediated currents in cortical neurons.[10] This potentiation is notable for its bell-shaped dose-response curve, with a maximal effect of a 170% increase over control observed at a concentration of 10 nM.[9] The mechanism of this potentiation is multifaceted. It is thought to involve an interaction with the glycine-binding site on the NMDA receptor.[10] Furthermore, the potentiation is dependent on the activation of Protein Kinase C (PKC), which leads to the phosphorylation of the NR1 subunit of the NMDA receptor.[11][12] Nebracetam also reduces the voltage-dependent magnesium block of the NMDA receptor channel, further enhancing its activity.[12]
Neuroprotective Effects
In addition to enhancing NMDA receptor function under normal conditions, Nebracetam also exhibits neuroprotective properties against NMDA receptor-mediated excitotoxicity.[13][14] At concentrations of 10⁻⁵ M and 10⁻⁴ M, Nebracetam completely protected against striatal dopaminergic impairment induced by NMDA.[15] This suggests that Nebracetam may have a dual role, enhancing synaptic plasticity at physiological concentrations while protecting against pathological overactivation of NMDA receptors.
Table 3: Quantitative Effects of Nebracetam on the Glutamatergic System
| Parameter | Receptor/System | Effect | Concentration | Source |
| Receptor Potentiation | NMDA Receptor Current | 170% of control (maximum) | 10 nM | [9] |
| Subunit Phosphorylation | NR1 Subunit of NMDA Receptor | 143.4 ± 7.3% of control | 10 nM | [11] |
| Signaling Protein Phosphorylation | MARCKS (PKC substrate) | 146.0 ± 7.8% of control | 10 nM | [11] |
| Neuroprotection | NMDA-induced dopaminergic impairment | Complete protection | 10⁻⁵ M and 10⁻⁴ M | [15] |
Experimental Protocols
3.3.1. Western Blot for PKC-mediated Phosphorylation
-
Cell Culture and Treatment: Primary cortical neurons are cultured and treated with Nebracetam at various concentrations.
-
Protein Extraction: Cells are lysed, and protein concentrations are determined.
-
SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated forms of the NR1 subunit of the NMDA receptor and PKC substrates like MARCKS. A primary antibody against the total protein is used as a loading control.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
Quantification: The intensity of the bands is quantified using densitometry software.
Signaling Pathway Visualization
Caption: Nebracetam's potentiation of NMDA receptors via PKC activation and other mechanisms.
Monoaminergic Systems
The effects of Nebracetam on monoaminergic neurotransmitter systems, including dopamine (B1211576), serotonin (B10506), and noradrenaline, are generally considered to be minor and regionally specific, particularly at pharmacologically relevant doses.
Dopamine System
In vitro studies have shown that high concentrations of Nebracetam (100 µM or above) can reduce dopamine uptake in the striatum. However, these concentrations are unlikely to be achieved in vivo with therapeutic dosing.[16] In vivo microdialysis studies in healthy animals have not found significant changes in extracellular dopamine levels following Nebracetam administration.[16] In a model of cerebral ischemia, however, delayed treatment with Nebracetam was found to partially restore the levels of dopamine metabolites in the striatum.[2]
Serotonin System
Similar to its effects on dopamine, Nebracetam reduces serotonin uptake in the hippocampus in vitro only at high concentrations.[16] In vivo microdialysis studies have not shown significant changes in extracellular serotonin levels in healthy animals.[16] In the context of cerebral ischemia, Nebracetam treatment partially restored hippocampal serotonin content.[2]
Noradrenaline System
Some minor and non-dose-dependent increases in noradrenaline tissue levels have been observed in some brain regions after acute administration of high doses of Nebracetam.
Table 4: Quantitative Effects of Nebracetam on Monoaminergic Systems
| Parameter | System | Effect | Concentration | Note | Source |
| Neurotransmitter Uptake | Striatal Dopamine | Reduced | ≥ 100 µM | In vitro | [16] |
| Neurotransmitter Uptake | Hippocampal Serotonin | Reduced | ≥ 100 µM | In vitro | [16] |
| Extracellular Levels | Striatal Dopamine | No significant change | Pharmacologically relevant doses | In vivo microdialysis | [16] |
| Extracellular Levels | Hippocampal Serotonin | No significant change | Pharmacologically relevant doses | In vivo microdialysis | [16] |
Quantitative data on the percentage change in monoamine levels in vivo following Nebracetam administration is not consistently available in the reviewed literature.
Experimental Protocols
4.4.1. In Vivo Microdialysis for Neurotransmitter Monitoring
-
Animal Preparation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum or hippocampus) of a rat.
-
Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of Nebracetam.
-
Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate are measured using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The neurotransmitter levels in the post-drug samples are expressed as a percentage of the baseline levels.
Conclusion
Nebracetam demonstrates a complex and multifaceted mechanism of action, primarily enhancing cholinergic and glutamatergic neurotransmission while also modulating the GABAergic system. Its potentiation of α4β2 nicotinic acetylcholine receptors and NMDA receptors, mediated through intracellular signaling pathways involving PKC and Gs proteins, appears to be central to its nootropic effects. The ability of Nebracetam to also increase GABAergic tone suggests a potential for balancing excitatory and inhibitory neurotransmission. In contrast, its effects on monoaminergic systems are modest and likely not a primary contributor to its cognitive-enhancing properties. This technical guide provides a detailed summary of the current understanding of Nebracetam's neuropharmacology, offering a valuable resource for further research and development in the field of cognitive enhancers. Future studies should aim to further elucidate the specific binding kinetics of Nebracetam at the M1 muscarinic receptor and provide more detailed quantitative data on its in vivo effects on GABA and monoamine turnover and release.
References
- 1. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 2. DM-9384, a new cognition-enhancing agent, increases the turnover of components of the GABAergic system in the rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibodies Against Glutamic Acid Decarboxylase 65 Are Locally Produced in the CSF and Arise During Affinity Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 12. Glutamic Acid Decarboxylase Concentration Changes in Response to Stress and Altered Availability of Glutamic Acid in Rabbit (Oryctolagus cuniculus) Brain Limbic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 16. chemisgroup.us [chemisgroup.us]
In-Depth Technical Guide: Pharmacokinetics and Metabolism of Nebracetam in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development professionals. The information contained herein is based on publicly available data, which is limited for Nebracetam. Detailed proprietary information may exist that is not in the public domain.
Introduction
Nebracetam is a nootropic agent of the racetam class, investigated for its potential cognitive-enhancing and neuroprotective effects. Understanding its pharmacokinetic (PK) and metabolic profile in preclinical animal models is crucial for predicting its behavior in humans and for designing safe and effective clinical trials. This guide provides a comprehensive overview of the available information on the absorption, distribution, metabolism, and excretion (ADME) of Nebracetam in animal models, along with relevant experimental methodologies.
Pharmacokinetics of Nebracetam
Detailed quantitative pharmacokinetic data for Nebracetam in animal models is not extensively available in the public literature. Most available studies focus on its pharmacodynamic effects. However, based on the general characteristics of the racetam class and limited available information, a qualitative understanding can be inferred.
Absorption
Racetam compounds are generally well-absorbed after oral administration. For other racetams like aniracetam (B1664956), oral bioavailability can be low and variable between species due to first-pass metabolism.[1] While specific data for Nebracetam is lacking, it is reasonable to hypothesize a similar absorption profile.
Distribution
Following absorption, Nebracetam is expected to distribute to various tissues. A key aspect of nootropic agents is their ability to cross the blood-brain barrier (BBB) to exert their effects on the central nervous system. Studies on other racetams, such as aniracetam, have shown that while the parent drug may have limited brain penetration, its metabolites can achieve higher and more sustained concentrations in the brain.[2] It is plausible that Nebracetam or its active metabolites also penetrate the brain.
Plasma Protein Binding
The extent of plasma protein binding influences the fraction of free drug available for distribution and pharmacological activity. While specific data for Nebracetam is unavailable, this is a critical parameter to determine experimentally.
Metabolism
The metabolism of Nebracetam has not been fully elucidated in published studies. However, research on a closely related compound, nefiracetam (B1678012), provides insights into potential metabolic pathways. In vitro studies using liver microsomes from rats, dogs, and monkeys have shown that nefiracetam undergoes extensive metabolism, primarily through hydroxylation catalyzed by cytochrome P450 (CYP) enzymes.[3] It is anticipated that Nebracetam undergoes similar biotransformation processes.
Excretion
The routes and extent of excretion of Nebracetam and its metabolites have not been detailed in available literature. Generally, renally cleared drugs and their metabolites are excreted in the urine. Biliary excretion into the feces is another common route.
Quantitative Pharmacokinetic Data
A comprehensive search of publicly available scientific literature did not yield specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) for Nebracetam in any animal model. The following table is provided as a template for researchers to populate as data becomes available.
| Parameter | Rat | Dog | Monkey |
| Dose (mg/kg) | |||
| Route of Administration | |||
| Cmax (ng/mL) | |||
| Tmax (h) | |||
| AUC (ng·h/mL) | |||
| Half-life (t½) (h) | |||
| Oral Bioavailability (%) | |||
| Volume of Distribution (L/kg) | |||
| Clearance (L/h/kg) |
Metabolism of Nebracetam
Detailed in vivo metabolism studies for Nebracetam are not publicly available. Based on the metabolism of other racetams, particularly nefiracetam, the primary metabolic pathways are likely to involve oxidation reactions.
Potential Metabolic Pathways
Biotransformation of Nebracetam is expected to occur primarily in the liver, mediated by CYP enzymes.[3][4] Potential phase I metabolic reactions include:
-
Hydroxylation: Addition of hydroxyl groups to the molecule.
-
N-dealkylation: Removal of alkyl groups from nitrogen atoms.
-
Oxidation: Formation of more polar metabolites.
Following phase I metabolism, the resulting metabolites may undergo phase II conjugation reactions (e.g., glucuronidation, sulfation) to further increase their water solubility and facilitate excretion.[4]
Experimental Protocols
Detailed experimental protocols for Nebracetam pharmacokinetic and metabolism studies are not available in the public domain. The following sections provide generalized methodologies that are commonly used in preclinical drug development and can be adapted for Nebracetam.
Pharmacokinetic Study Protocol in Rats
This protocol outlines a typical design for a single-dose pharmacokinetic study in rats.[5]
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats (male and female).
-
Number of animals: Sufficient to obtain statistically meaningful data (e.g., 3-5 animals per time point or using a sparse sampling design).[6]
2. Drug Administration:
-
Formulation: Nebracetam dissolved or suspended in a suitable vehicle (e.g., water, saline, 0.5% carboxymethylcellulose).
-
Routes of Administration:
-
Oral (p.o.): Gavage.
-
Intravenous (i.v.): Bolus injection or infusion via a cannulated vein (e.g., tail vein or jugular vein).
-
3. Dosing:
-
Administer a single dose of Nebracetam. The dose level should be based on anticipated pharmacologically active concentrations.
4. Sample Collection:
-
Blood Sampling: Collect serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) from a cannulated vessel (e.g., jugular vein) or via sparse sampling from different animals at each time point.[6][7]
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.
5. Bioanalysis:
-
Develop and validate a sensitive and specific analytical method for the quantification of Nebracetam and its potential major metabolites in plasma (e.g., LC-MS/MS).[8][9]
6. Pharmacokinetic Analysis:
-
Use non-compartmental or compartmental analysis software (e.g., WinNonlin) to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.[10]
-
For oral dosing, calculate absolute bioavailability by comparing the AUC after oral administration to the AUC after intravenous administration.
In Vitro Metabolism Protocol using Liver Microsomes
This protocol describes a common in vitro method to investigate the metabolic stability and identify metabolites of a compound.[3]
1. Materials:
-
Liver microsomes from relevant animal species (rat, dog, monkey) and human.
-
Nebracetam.
-
NADPH regenerating system (or NADPH).
-
Phosphate (B84403) buffer.
-
Quenching solution (e.g., acetonitrile (B52724) or methanol).
2. Incubation:
-
Pre-incubate liver microsomes and Nebracetam in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specified period (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding a cold quenching solution.
3. Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent drug (for metabolic stability assessment) and to detect and identify potential metabolites.
4. Data Analysis:
-
Determine the in vitro half-life and intrinsic clearance of Nebracetam.
-
Characterize the mass-to-charge ratio and fragmentation patterns of detected metabolites to propose their structures.
Plasma Protein Binding Assay Protocol (Equilibrium Dialysis)
This protocol outlines the equilibrium dialysis method, a widely accepted technique for determining the extent of plasma protein binding.[11][12][13]
1. Materials:
-
Equilibrium dialysis apparatus (e.g., RED device).
-
Semi-permeable dialysis membrane (with an appropriate molecular weight cutoff).
-
Plasma from the species of interest (rat, dog, monkey).
-
Phosphate-buffered saline (PBS).
-
Nebracetam.
2. Procedure:
-
Prepare a solution of Nebracetam in plasma.
-
Add the plasma-drug solution to one chamber of the dialysis unit and PBS to the other chamber.
-
Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours). The time to reach equilibrium should be determined in a preliminary experiment.
-
After incubation, collect samples from both the plasma and buffer chambers.
3. Analysis:
-
Determine the concentration of Nebracetam in both the plasma and buffer samples using a validated analytical method (e.g., LC-MS/MS). The concentration in the buffer chamber represents the unbound (free) drug concentration.
4. Calculation:
-
Calculate the fraction unbound (fu) and the percentage of protein binding.
Visualizations
To aid in the conceptual understanding of the experimental workflows and metabolic processes, the following diagrams are provided.
Caption: Generalized workflow for an in vivo pharmacokinetic study in animal models.
Caption: Postulated metabolic pathways for Nebracetam based on related compounds.
References
- 1. Pharmacokinetics of aniracetam and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of aniracetam and its metabolites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotransformation: Impact and Application of Metabolism in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Study of Piracetam in Focal Cerebral Ischemic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of aniracetam and its main metabolite, N-anisoyl-GABA, in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Finding Tmax and Cmax in Multicompartmental Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasma Protein Binding Assay [visikol.com]
- 12. Plasma Protein Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. bioivt.com [bioivt.com]
Early-Stage Research on Nebracetam for Cognitive Enhancement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebracetam (structural formula C12H16N2O) is a pyrrolidinone-based nootropic agent that has been investigated for its potential cognitive-enhancing and neuroprotective properties. As a member of the racetam family, it shares a structural backbone with compounds known to modulate neurotransmitter systems. Early-stage research has primarily focused on its activity as a muscarinic M1 receptor agonist and its subsequent effects on cholinergic and other neurotransmitter pathways. This technical guide provides an in-depth overview of the foundational preclinical research on Nebracetam, summarizing key quantitative findings, detailing experimental methodologies, and visualizing its proposed mechanisms and experimental workflows.
Pharmacodynamics and Mechanism of Action
Nebracetam's primary mechanism of action is believed to be its function as an agonist at the M1 muscarinic acetylcholine (B1216132) receptor.[1] This interaction initiates a cascade of intracellular events that are thought to underlie its cognitive-enhancing effects.
M1 Muscarinic Receptor Agonism
-
Experimental Evidence: Studies using human leukemic T-cells (Jurkat cells), which endogenously express M1 muscarinic receptors, have demonstrated that Nebracetam induces a rise in intracellular calcium concentration ([Ca2+]i).[2] This effect was observed in both calcium-containing and calcium-free media (with EGTA), suggesting the release of calcium from intracellular stores.[2] The increase in [Ca2+]i was blocked by the non-selective muscarinic antagonist atropine, and more potently by the M1-selective antagonist pirenzepine (B46924) compared to the M2-selective antagonist AF-DX 116.[2] This pharmacological profile strongly indicates that Nebracetam acts as an agonist at the M1 muscarinic receptor.[2]
Signaling Pathway
The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that typically signals through the Gq/11 protein. While direct experimental evidence for Nebracetam's coupling to Gq/11 is not extensively detailed in publicly available literature, its action as an M1 agonist and its ability to mobilize intracellular calcium strongly suggest the involvement of this canonical pathway.
Proposed signaling pathway of Nebracetam via the M1 muscarinic receptor.
Effects on Neurotransmitter Systems
Preclinical studies in animal models of cerebral ischemia have shown that Nebracetam can influence various neurotransmitter systems.
-
Serotonergic and Dopaminergic Systems: In a rat model of cerebral ischemia induced by microsphere embolism, delayed treatment with Nebracetam (30 mg/kg, p.o., twice daily) partially restored hippocampal 5-hydroxytryptamine (5-HT) and striatal dopamine (B1211576) metabolite levels on the third day after the ischemic event.[3] The study also indicated that Nebracetam treatment restored the attenuated hippocampal in vivo 5-HT synthesis.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data from early-stage research on Nebracetam.
Table 1: Neuroprotective Effects of Nebracetam in Rat Striatal Slices
| Treatment Group | Neurotoxin | Nebracetam Concentration | Outcome | Reference |
| 1 | L-Glutamate | 10⁻⁵ M | Complete protection against dopaminergic impairment | [4] |
| 2 | L-Glutamate | 10⁻⁴ M | Complete protection against dopaminergic impairment | [4] |
| 3 | NMDA | 10⁻⁵ M | Complete protection against dopaminergic impairment | [4] |
| 4 | NMDA | 10⁻⁴ M | Complete protection against dopaminergic impairment | [4] |
| 5 | BAY K-8644 | 10⁻⁴ M | No protection against striatal dysfunction | [4] |
Table 2: Effects of Nebracetam on Neurotransmitters in a Rat Model of Microsphere Embolism
| Brain Region | Neurotransmitter/Metabolite | Effect of Nebracetam Treatment (30 mg/kg) | Time Point | Reference |
| Hippocampus | 5-HT | Partial restoration | Day 3 | [3] |
| Striatum | Dopamine Metabolites | Partial restoration | Day 3 | [3] |
| Hippocampus | 5-HT Synthesis | Restored | Day 3 | [3] |
Note: Specific concentrations of neurotransmitters and metabolites are not detailed in the available literature.
Experimental Protocols
Detailed experimental protocols from the original Nebracetam studies are not fully available in the public domain. The following are representative protocols for the key experimental techniques used in the evaluation of Nebracetam and similar compounds.
Measurement of Intracellular Calcium Concentration in Jurkat Cells
This protocol is a representative method for assessing M1 receptor agonism by measuring changes in intracellular calcium.
-
Cell Culture: Jurkat, human leukemic T-cells, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Fluorescent Dye Loading: Cells are harvested, washed, and resuspended in a physiological salt solution. The cells are then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM, at a final concentration of 2-5 µM for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, the cells are washed twice with the physiological salt solution to remove extracellular dye.
-
Fluorometry: The dye-loaded cells are placed in a quartz cuvette in a temperature-controlled spectrofluorometer. The fluorescence is monitored at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).
-
Data Acquisition: A baseline fluorescence ratio is established. Nebracetam is then added to the cuvette at various concentrations, and the change in the fluorescence ratio is recorded over time. To confirm the mechanism, cells can be pre-incubated with muscarinic antagonists (e.g., atropine, pirenzepine) before the addition of Nebracetam.
-
Calibration: At the end of each experiment, the maximum fluorescence ratio is determined by adding a cell-permeabilizing agent (e.g., digitonin) in the presence of saturating Ca2+, followed by the determination of the minimum fluorescence ratio by adding a Ca2+ chelator (e.g., EGTA). These values are used to calculate the intracellular Ca2+ concentration.
References
- 1. HPLC electrochemical detection and quantification of monoamines and their metabolites in rat brain tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Nebracetam Hydrochloride in In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages and experimental protocols for nebracetam (B40111) hydrochloride in in vivo rodent studies. The information is intended to guide researchers in designing and conducting studies to evaluate the nootropic and neuroprotective effects of this compound.
Summary of Nebracetam Hydrochloride Dosages and Effects
Nebracetam has been investigated in various rodent models to assess its cognitive-enhancing and neuroprotective properties. The dosages and observed effects are summarized in the table below.
| Animal Model | Species | Dosage | Administration Route | Key Findings |
| Cerebral Ischemia | Rat | 50 and 100 mg/kg | Oral (p.o.) | Dose-dependent neuroprotection against ischemic neuronal damage. |
| Scopolamine-Induced Amnesia (related compound nefiracetam) | Rat | 3 mg/kg | Not specified | Ameliorated memory deficits.[1] |
| Neurotransmitter Modulation | Rat | 30 mg/kg | Intraperitoneal (i.p.) | No significant alteration of dopamine (B1211576) or serotonin (B10506) uptake under normal conditions. |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Cerebral Ischemia Model: Bilateral Common Carotid Artery Occlusion (BCCAO) in Rats
This protocol describes the induction of transient global cerebral ischemia to evaluate the neuroprotective effects of nebracetam.
a. Animal Model:
-
Species: Rat (e.g., Wistar or Sprague-Dawley)
-
Weight: 250-300 g
b. Surgical Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., chloral (B1216628) hydrate, 300-400 mg/kg, i.p.).[2][3]
-
Make a midline cervical incision to expose the common carotid arteries.[3]
-
Carefully separate the arteries from the vagus nerves.[2][3]
-
Temporarily occlude both common carotid arteries using micro-aneurysm clips for a predetermined duration (e.g., 10 minutes) to induce ischemia.
-
Remove the clips to allow reperfusion.
-
Suture the incision and allow the animal to recover.
c. Nebracetam Administration:
-
Administer this compound (50 or 100 mg/kg) orally (p.o.) immediately after reperfusion.
d. Behavioral and Histological Assessment:
-
Conduct behavioral tests (e.g., Morris water maze) to assess cognitive function post-ischemia.
-
Perform histological analysis of brain tissue (e.g., hippocampus) to quantify neuronal damage.
Scopolamine-Induced Amnesia Model
This model is used to assess the pro-cognitive effects of nebracetam against cholinergic dysfunction. While a specific protocol for nebracetam was not found, a general protocol using the related compound nefiracetam (B1678012) in a passive avoidance task is described.[1]
a. Animal Model:
-
Species: Rat or Mouse
b. Passive Avoidance Task:
-
Apparatus: A two-compartment shuttle box with a light and a dark compartment, the latter equipped with an electric grid floor.
-
Acquisition Trial: Place the animal in the light compartment. When it enters the dark compartment, deliver a mild foot shock.
-
Retention Trial (24 hours later): Place the animal back in the light compartment and measure the latency to enter the dark compartment (step-through latency). Longer latencies indicate better memory of the aversive stimulus.
c. Drug Administration:
-
Administer scopolamine (B1681570) (e.g., 1 mg/kg, i.p.) to induce amnesia, typically 30 minutes before the acquisition trial.
-
Administer nebracetam at the desired dose. The timing of nebracetam administration can be varied (e.g., before or after the acquisition trial) to investigate its effects on memory acquisition, consolidation, or retrieval. For the related compound nefiracetam (3 mg/kg), it was effective when given with scopolamine during training or at a 6-hour post-training time point.[1]
Morris Water Maze Task
This task assesses spatial learning and memory.
a. Apparatus:
-
A large circular pool filled with opaque water containing a hidden escape platform.[4]
b. Procedure:
-
Acquisition Phase: For several consecutive days, place the animal in the pool from different starting positions and allow it to find the hidden platform. Record the escape latency.
-
Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set time. Record the time spent in the target quadrant where the platform was previously located.[4]
c. Drug Administration:
-
Similar to the passive avoidance task, administer scopolamine to induce cognitive deficits and nebracetam at various time points relative to the training sessions to evaluate its effects.
Signaling Pathway of Nebracetam
Nebracetam is an agonist of the M1 muscarinic acetylcholine (B1216132) receptor.[5] Its mechanism of action involves the activation of downstream signaling cascades that are crucial for neuronal function and plasticity.
The binding of nebracetam to the M1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[6][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG, along with calcium, activates protein kinase C (PKC).[8][9] The activation of PKC can lead to the phosphorylation of various downstream targets, including the extracellular signal-regulated kinases (ERK1/2), ultimately contributing to the nootropic and neuroprotective effects of nebracetam.[8]
References
- 1. Nefiracetam (DM-9384) preserves hippocampal neural cell adhesion molecule-mediated memory consolidation processes during scopolamine disruption of passive avoidance training in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Common Carotid Arteries Occlusion Surgery in Adult Rats as a Model of Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The m1 muscarinic acetylcholine receptor transactivates the EGF receptor to modulate ion channel activity | The EMBO Journal [link.springer.com]
- 7. The m1 muscarinic acetylcholine receptor transactivates the EGF receptor to modulate ion channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Protocol for the Preparation of Nebracetam Hydrochloride for In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Nebracetam hydrochloride is a nootropic agent that acts as an M1-muscarinic acetylcholine (B1216132) receptor agonist and interacts with N-methyl-D-aspartate (NMDA) receptor-operated calcium channels. Due to its chemical properties, specific procedures are required to prepare it for use in cell culture experiments to ensure its solubility, stability, and the maintenance of experimental integrity. The primary solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] When preparing this compound for in vitro studies, it is crucial to maintain a final DMSO concentration that is non-toxic to the cultured cells, generally below 0.5%, although some cell lines may tolerate up to 1%.[3][4][5]
This document provides a detailed protocol for the solubilization of this compound and the preparation of stock and working solutions for cell culture applications. It also outlines the known signaling pathways of Nebracetam to aid in experimental design and data interpretation.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Notes |
| Solubility in DMSO | 99 mg/mL (411.25 mM)[1] | Sonication is recommended to aid dissolution. |
| Recommended Stock Solution Concentration | 10 mM - 100 mM in 100% DMSO | A higher concentration stock solution minimizes the volume of DMSO added to cell cultures. |
| Reported In Vitro Working Concentrations | 10 µM - 100 µM[6][7] | The optimal concentration should be determined empirically for each cell line and experimental condition. |
| Recommended Final DMSO Concentration in Culture | ≤ 0.5%[4][8] | Higher concentrations may be toxic to cells.[3][8] A vehicle control with the same final DMSO concentration should always be included in experiments. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. In solvent, it can be stored at -80°C for up to one year.[1] |
Experimental Protocol: Dissolving this compound
This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO and its subsequent dilution to a working concentration for cell culture experiments.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Sterile, pyrogen-free cell culture medium
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipettes and sterile tips
Procedure
Part 1: Preparation of a 100 mM Stock Solution
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of cell cultures.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution (Molecular Weight: 240.73 g/mol ), weigh out 24.07 mg of the compound.
-
Dissolution in DMSO:
-
Transfer the weighed this compound into a sterile microcentrifuge tube.
-
Add the calculated volume of 100% cell culture grade DMSO. For the example above, add 1 mL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.[1]
-
-
Sterilization (Optional): If necessary, the concentrated stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Label the vials clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]
-
Part 2: Preparation of Working Solutions
-
Thawing the Stock Solution: Thaw one aliquot of the 100 mM stock solution at room temperature.
-
Dilution to Working Concentration:
-
Determine the desired final working concentration of this compound in your cell culture experiment (e.g., 100 µM).
-
Calculate the required volume of the stock solution to add to your cell culture medium. For a 1:1000 dilution to achieve a 100 µM working concentration from a 100 mM stock, you would add 1 µL of the stock solution for every 1 mL of culture medium.
-
Important: Ensure that the final concentration of DMSO in the cell culture medium does not exceed cytotoxic levels (ideally ≤ 0.5%). The 1:1000 dilution described above results in a final DMSO concentration of 0.1%, which is generally considered safe for most cell lines.[5]
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to the cell culture medium without the this compound. This is essential to distinguish the effects of the compound from any potential effects of the solvent.
-
Application to Cells: Add the prepared working solution (or vehicle control) to your cell cultures and mix gently by swirling the plate or flask.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Signaling Pathways of Nebracetam
Caption: Nebracetam's signaling pathways.
References
- 1. This compound | AChR | TargetMol [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Nebracetam (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
Application Notes and Protocols: Nebracetam Hydrochloride in Animal Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of nebracetam (B40111) hydrochloride in various animal models relevant to neurodegeneration research. The included protocols and data are compiled from preclinical studies to guide researchers in designing and executing experiments to evaluate the neuroprotective effects of this nootropic agent.
Quantitative Data Summary
The following tables summarize the quantitative data from studies administering nebracetam in different animal models. This allows for easy comparison of dosages, administration routes, and observed outcomes.
Table 1: Nebracetam Administration in In Vivo Models of Neurodegeneration and Cognitive Deficits
| Animal Model | Species | Dosage | Administration Route | Treatment Duration | Key Outcomes |
| Scopolamine-induced amnesia | Rat | 10 mg/kg | Oral (p.o.) | Single dose | Corrected disruption of spatial cognition.[1] |
| Ischemic delayed neuronal damage | Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | 50 and 100 mg/kg | Oral (p.o.) | Single dose, 10 min after reperfusion | Dose-dependently protected against hippocampal CA1 neuronal damage.[1][2] |
| AF64A-induced cholinergic deficit | Rat | 50 and 100 mg/kg/day | Oral (p.o.) | 7 days | 100 mg/kg dose significantly suppressed the decline in hippocampal acetylcholine (B1216132) content and choline (B1196258) acetyltransferase (CAT) activity.[1] |
| Microsphere embolism-induced cerebral ischemia | Rat | 30 mg/kg | Intraperitoneal (i.p.) | Twice daily | No significant change in extracellular striatal dopamine (B1211576) and hippocampal serotonin (B10506).[3] |
| Microsphere embolism-induced cerebral ischemia | Rat | 30 mg/kg | Oral (p.o.) | Twice daily for 3 or 7 days | Partially restored hippocampal 5-hydroxytryptamine (5-HT) and striatal dopamine metabolite contents on day 3.[4] |
Table 2: Nebracetam Administration in In Vitro and Ex Vivo Models
| Model | Preparation | Nebracetam Concentration | Key Outcomes |
| NMDA receptor-mediated neurotoxicity | Rat striatal slices | 10⁻⁵ M and 10⁻⁴ M | Completely protected against L-glutamate and NMDA-induced dopaminergic impairment.[1][5] |
| Ca²⁺ influx in cultured neurons | Rat cerebellar granule cells | 10-100 µM | Dose-dependently inhibited increases in intracellular Ca²⁺ concentrations evoked by L-glutamate and NMDA.[1] |
| Monoamine uptake | Rat striatal and hippocampal synaptosomes | 100 µM or above | Significant reduction in dopamine uptake in the striatum and serotonin uptake in the hippocampus.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on nebracetam administration.
Protocol for Scopolamine-Induced Amnesia Model in Rats
Objective: To assess the ability of nebracetam to reverse cognitive deficits induced by the cholinergic antagonist scopolamine (B1681570).
Materials:
-
Male Wistar rats (250-300g)
-
Nebracetam hydrochloride
-
Scopolamine hydrobromide
-
Vehicle (e.g., saline or distilled water)
-
Oral gavage needles
-
Intraperitoneal (i.p.) injection needles
-
Behavioral testing apparatus (e.g., Morris water maze, radial arm maze)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12h light/dark cycle, 22±2°C, food and water ad libitum) for at least one week before the experiment.
-
Drug Preparation:
-
Dissolve this compound in the vehicle to the desired concentration (e.g., for a 10 mg/kg dose).
-
Dissolve scopolamine hydrobromide in saline to the desired concentration (e.g., 0.5 mg/kg).
-
-
Administration:
-
Behavioral Testing:
-
Conduct the chosen spatial memory task (e.g., Morris water maze or radial arm maze).
-
Record relevant parameters such as escape latency, path length, number of errors, etc.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the performance of different treatment groups.
-
Protocol for Ischemic Delayed Neuronal Damage Model in Rats
Objective: To evaluate the neuroprotective effect of nebracetam against delayed neuronal death following transient cerebral ischemia.
Materials:
-
Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)
-
This compound
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for carotid artery occlusion
-
Vehicle (e.g., distilled water)
-
Oral gavage needles
-
Histological equipment and reagents (e.g., perfusion solutions, microtome, stains like cresyl violet)
Procedure:
-
Induction of Ischemia:
-
Anesthetize the SHRSP.
-
Expose both common carotid arteries and induce bilateral occlusion for a defined period (e.g., 10 minutes).[2]
-
After the occlusion period, remove the clamps to allow reperfusion.
-
-
Drug Administration:
-
10 minutes after the start of reperfusion, administer nebracetam (50 or 100 mg/kg) or vehicle orally.[2]
-
-
Post-operative Care and Observation:
-
Monitor the animals for recovery from anesthesia.
-
House the animals for a survival period (e.g., 7 days) to allow for the development of delayed neuronal damage.[2]
-
-
Histological Analysis:
-
After the survival period, deeply anesthetize the animals and perfuse them transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Remove the brains and process them for histology.
-
Cut coronal sections through the hippocampus and stain with cresyl violet.
-
Quantify the number of surviving pyramidal neurons in the CA1 subfield of the hippocampus.
-
-
Data Analysis:
-
Compare the neuronal survival rates between the nebracetam-treated and vehicle-treated groups using statistical analysis.
-
Visualizations
The following diagrams illustrate the proposed mechanisms of action and experimental workflows for nebracetam.
Caption: Proposed neuroprotective and cognitive-enhancing signaling pathway of nebracetam.
Caption: Experimental workflow for evaluating nebracetam in animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. Histological evidence for neuroprotective action of nebracetam on ischemic neuronal injury in the hippocampus of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of nebracetam on synaptosomal monoamine uptake of striatal and hippocampal regions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of delayed treatment with nebracetam on neurotransmitters in brain regions after microsphere embolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nebracetam (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nebracetam Hydrochloride in Cerebral Ischemia Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nebracetam (B40111) hydrochloride in preclinical studies of cerebral ischemia. The information is intended to guide researchers in designing and conducting experiments to evaluate the neuroprotective potential of this nootropic agent.
Introduction
Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of events leading to neuronal damage and neurological deficits. Nebracetam, a pyrrolidone-derived nootropic compound, has demonstrated neuroprotective effects in preclinical models of cerebral ischemia. Its potential mechanisms of action include the modulation of neurotransmitter systems and the protection of neuronal cells against ischemic injury. These notes summarize the existing data on Nebracetam's efficacy and provide detailed protocols for its investigation in relevant animal models.
Mechanism of Action
While the precise mechanisms of Nebracetam in cerebral ischemia are not fully elucidated, studies suggest it may exert its neuroprotective effects through various pathways. Research indicates that Nebracetam can influence neurotransmitter systems, particularly the serotonergic and dopaminergic systems. In a rat model of cerebral ischemia, delayed treatment with Nebracetam was found to restore hippocampal 5-hydroxytryptamine (5-HT) and striatal dopamine (B1211576) metabolite levels.[1][2] The drug also appeared to restore the attenuated in vivo 5-HT synthesis in the hippocampus of ischemic rats.[1][2]
Studies on the related compound, nefiracetam (B1678012), suggest a potential role in protecting the adenylyl cyclase/cAMP/protein kinase A (PKA) signal transduction pathway, which is often impaired during cerebral ischemia.[3] Nefiracetam has also been shown to improve local cerebral blood flow and glucose utilization in the chronic phase of focal cerebral ischemia in rats.[4] While these findings are for a related molecule, they provide plausible avenues for investigating the mechanistic underpinnings of Nebracetam's neuroprotective actions.
Preclinical Evidence
In Vivo Efficacy of Nebracetam Hydrochloride
The neuroprotective effects of Nebracetam have been demonstrated in various preclinical models of cerebral ischemia. Key findings from these studies are summarized in the table below.
| Animal Model | Ischemia Induction Method | This compound Dosage | Route of Administration | Treatment Timing | Key Findings | Reference |
| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | 10-min bilateral carotid occlusion | 50 and 100 mg/kg | Oral | 10 min after reperfusion | Dose-dependent protection against delayed neuronal damage in the hippocampal CA1 subfield. No effect on blood pressure. | [5] |
| Wistar Rats | Microsphere embolism (900 microspheres, 48 µm, into the internal carotid artery) | 30 mg/kg, twice daily | Oral | Delayed treatment (starting after stroke-like symptoms) | Partially restored hippocampal 5-HT and striatal dopamine metabolite contents on day 3. Restored attenuated hippocampal in vivo 5-HT synthesis. | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound in models of cerebral ischemia.
Bilateral Carotid Occlusion Model in Rats
This model induces transient global cerebral ischemia, which is particularly useful for studying delayed neuronal death in vulnerable brain regions like the hippocampus.
Objective: To evaluate the neuroprotective effect of this compound on ischemic neuronal injury.
Materials:
-
Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) or other appropriate rat strain
-
This compound
-
Vehicle (e.g., distilled water, saline)
-
Anesthetic (e.g., isoflurane, sodium pentobarbital)
-
Surgical instruments
-
Aneurysm clips or micro-clamps
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline cervical incision and expose the common carotid arteries.
-
Carefully separate the arteries from the vagus nerves.
-
Induce ischemia by bilaterally clamping the common carotid arteries with aneurysm clips for a predetermined duration (e.g., 10 minutes).
-
After the ischemic period, remove the clips to allow reperfusion.
-
Suture the incision.
-
Administer this compound (e.g., 50 or 100 mg/kg, p.o.) or vehicle at a specific time point post-reperfusion (e.g., 10 minutes).
-
Allow the animals to recover.
-
After a set survival period (e.g., 7 days), perfuse the animals with a fixative (e.g., 4% paraformaldehyde).
-
Collect the brains for histological analysis (e.g., Nissl staining) to assess neuronal damage in the hippocampal CA1 region.
Workflow Diagram:
Caption: Workflow for the bilateral carotid occlusion model.
Microsphere Embolism Model in Rats
This model produces multifocal, sustained cerebral ischemia, which can be useful for studying the effects of drugs on various neurotransmitter systems and cognitive function.
Objective: To determine the effect of delayed this compound treatment on neurotransmitter levels and synthesis after embolic stroke.
Materials:
-
Wistar rats or other appropriate strain
-
This compound
-
Vehicle
-
Microspheres (e.g., 48 µm diameter)
-
Anesthetic
-
Surgical instruments
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Anesthetize the rat.
-
Expose the right common carotid artery and its bifurcation.
-
Ligate the external carotid artery and pterygopalatine artery.
-
Introduce a catheter into the internal carotid artery via the external carotid artery stump.
-
Inject a suspension of microspheres (e.g., 900 microspheres) to induce embolism.
-
Remove the catheter and ligate the external carotid artery.
-
Allow the animals to recover and monitor for stroke-like symptoms.
-
Initiate delayed treatment with this compound (e.g., 30 mg/kg, p.o., twice daily) or vehicle.
-
At specific time points (e.g., 3 and 7 days post-embolism), sacrifice the animals.
-
Dissect specific brain regions (e.g., cerebral cortex, striatum, hippocampus).
-
Analyze the tissue for levels of acetylcholine, dopamine, noradrenaline, 5-HT, and their metabolites using HPLC.
-
For in vivo neurotransmitter synthesis assessment, administer a precursor (e.g., tryptophan for 5-HT) before sacrifice and measure its conversion.
Workflow Diagram:
Caption: Workflow for the microsphere embolism model.
Potential Signaling Pathway for Investigation
Based on studies with the related compound nefiracetam, a potential mechanism of action for Nebracetam could involve the cAMP/PKA signaling pathway. Ischemia can lead to a decrease in adenylyl cyclase and PKA, impairing neuronal function and survival. A neuroprotective agent could potentially counteract these effects.
Proposed Signaling Pathway Diagram:
References
- 1. Effects of delayed treatment with nebracetam on neurotransmitters in brain regions after microsphere embolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of delayed treatment with nebracetam on neurotransmitters in brain regions after microsphere embolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Persistent effects of delayed treatment with nefiracetam on the water maze task in rats with sustained cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nefiracetam improves the impairment of local cerebral blood flow and glucose utilization after chronic focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histological evidence for neuroprotective action of nebracetam on ischemic neuronal injury in the hippocampus of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Proposed HPLC Method for the Determination of Nebracetam
Abstract
This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Nebracetam. Due to the limited availability of a specific validated HPLC method for Nebracetam in publicly accessible literature, this proposed method has been developed by adapting established and validated methods for structurally analogous nootropic compounds, primarily Piracetam (B1677957), as well as Aniracetam and Oxiracetam. The proposed method utilizes a reversed-phase C18 column with isocratic elution and UV detection, offering a robust and reliable approach for the determination of Nebracetam in bulk drug substance and pharmaceutical formulations. This application note provides the recommended chromatographic conditions, detailed experimental protocols, and a summary of expected validation parameters based on analogous compounds.
Introduction
Nebracetam is a nootropic agent belonging to the racetam class of drugs, which are known for their cognitive-enhancing properties. As with any pharmaceutical compound, a reliable and validated analytical method is crucial for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[1][2] This document presents a comprehensive, albeit proposed, HPLC method for the analysis of Nebracetam.
Physicochemical Properties of Nebracetam
A summary of the known physicochemical properties of Nebracetam is provided in the table below. These properties, in conjunction with data from related compounds, have informed the development of the proposed HPLC method.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂O | [3] |
| Molecular Weight | 204.27 g/mol | [3] |
Proposed HPLC Method
The following chromatographic conditions are proposed for the analysis of Nebracetam. These conditions have been derived from a comprehensive review of HPLC methods for Piracetam and other racetams.[1][4][5][6]
Table 1: Proposed Chromatographic Conditions for Nebracetam Analysis
| Parameter | Proposed Condition |
| Stationary Phase | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile (B52724) and Water (or a suitable buffer like phosphate (B84403) or acetate (B1210297) buffer, pH 3.0-7.0) in a ratio of 20:80 (v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (or controlled at 25-30 °C for improved reproducibility) |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Diluent | Mobile Phase |
Justification for Proposed Method
The selection of a C18 column is based on its wide applicability and success in retaining and separating polar compounds like racetams.[1] The proposed mobile phase composition of acetonitrile and water is a common and effective eluent for reversed-phase chromatography of such analytes. The ratio can be adjusted to optimize the retention time of Nebracetam. The detection wavelength of 210 nm is chosen based on the UV absorbance characteristics of the pyrrolidone chromophore present in the racetam structure. An isocratic elution is recommended for its simplicity and robustness, which is suitable for routine quality control analysis.
Data Presentation: Expected Validation Parameters
The following tables summarize the expected performance characteristics of the proposed HPLC method, based on validation data reported for Piracetam. These parameters should be thoroughly validated for Nebracetam according to ICH guidelines.
Table 2: Summary of Linearity Data for Piracetam (Analogous Compound)
| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| 10 - 50 | 0.999 | [1] |
| 10 - 80 | Not specified | [4] |
| 100 - 1000 | 0.9992 | [6] |
Table 3: Summary of Precision and Accuracy Data for Piracetam (Analogous Compound)
| Parameter | Value | Reference |
| Intra-day Precision (%RSD) | < 1.2% | [1] |
| Inter-day Precision (%RSD) | < 1.2% | [1] |
| Accuracy (Mean Recovery) | 99.35% | [4] |
Table 4: Summary of Limit of Quantification (LOQ) for Piracetam (Analogous Compound)
| LOQ (µg/mL) | Reference |
| 1.700 | [1] |
| 2 | [5] |
Experimental Protocols
The following are detailed protocols for the proposed HPLC analysis of Nebracetam.
Protocol 1: Preparation of Standard Solutions
-
Primary Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Nebracetam reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 10-15 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the primary standard stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 10, 20, 40, 60, 80, 100 µg/mL).
Protocol 2: Preparation of Sample Solutions (for Bulk Drug)
-
Accurately weigh approximately 25 mg of the Nebracetam bulk drug sample and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Protocol 3: Chromatographic Procedure
-
Set up the HPLC system according to the conditions specified in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.
-
Record the chromatograms and measure the peak areas for the Nebracetam peak.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of Nebracetam in the sample solutions from the calibration curve.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of Nebracetam.
HPLC Method Validation Parameters
Caption: Logical relationship of key HPLC method validation parameters.
Conclusion
The proposed HPLC method provides a strong starting point for the routine analysis of Nebracetam. It is based on well-established principles of reversed-phase chromatography and leverages the successful analysis of structurally similar compounds. It is imperative that this method be fully validated according to ICH guidelines to ensure its suitability for its intended purpose. The provided protocols and expected performance characteristics will serve as a valuable resource for researchers, scientists, and drug development professionals working with Nebracetam.
References
- 1. Establishment of inherent stability on piracetam by UPLC/HPLC and development of a validated stability-indicating method - Arabian Journal of Chemistry [arabjchem.org]
- 2. scispace.com [scispace.com]
- 3. Nebracetam | C12H16N2O | CID 65926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. New validated method for piracetam HPLC determination in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Investigating M1-Muscarinic Receptor Pathways with Nebracetam Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebracetam (B40111) hydrochloride is a nootropic agent from the racetam family, reported to act as an agonist at the M1-muscarinic acetylcholine (B1216132) receptor (M1-mAChR).[1] M1-mAChRs are predominantly expressed in the central nervous system and are coupled to Gq/11 proteins.[2] Activation of these receptors initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively. This pathway is a key target for therapeutic intervention in neurodegenerative disorders such as Alzheimer's disease.
These application notes provide a comprehensive guide for utilizing nebracetam hydrochloride to investigate M1-muscarinic receptor signaling pathways. This document outlines the primary signaling cascade, presents available data, and offers detailed protocols for key experiments. A notable aspect of nebracetam's pharmacology is its reported interaction with NMDA receptors, suggesting potential neuroprotective effects alongside its cholinergic activity.[3][4]
M1-Muscarinic Receptor Signaling Pathway
Activation of the M1-muscarinic receptor by an agonist such as nebracetam initiates a well-characterized signaling cascade. The receptor, a G-protein coupled receptor (GPCR), activates the heterotrimeric G-protein Gq/11. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to diverse cellular responses.
References
- 1. Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Nebracetam in Hippocampal Neurotransmission Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the specific mechanisms of Nebracetam (B40111) in hippocampal neurotransmission is limited in the current scientific literature. Much of the understanding of the broader class of racetam compounds comes from studies on related molecules, such as Nefiracetam. The protocols and mechanistic pathways described herein are based on the available data for Nebracetam and supplemented with established methodologies and findings from closely related nootropic agents. These should be considered as a starting point for investigation and will require optimization and validation for the specific experimental conditions and research questions related to Nebracetam.
Introduction
Nebracetam is a nootropic agent from the racetam family of compounds, which are investigated for their potential cognitive-enhancing effects. The hippocampus is a critical brain region for learning and memory, and understanding how compounds like Nebracetam modulate hippocampal neurotransmission is of significant interest for the development of therapeutics for cognitive disorders. This document provides an overview of the known applications of Nebracetam in hippocampal studies, presents available quantitative data, and offers detailed protocols for further research.
Known Mechanisms of Action of Nebracetam in the Hippocampus
Current research suggests that Nebracetam's effects on the hippocampus may be mediated through the following mechanisms:
-
M1 Muscarinic Acetylcholine (B1216132) Receptor Agonism: Nebracetam has been identified as an agonist of the M1 acetylcholine receptor. M1 receptors are highly expressed in the hippocampus and their activation is known to play a key role in synaptic plasticity and cognitive processes. Activation of M1 receptors can lead to neuronal depolarization and enhance long-term potentiation (LTP), a cellular correlate of learning and memory.[1]
-
Modulation of Serotonin (B10506) (5-HT) Metabolism: Studies, particularly in models of cerebral ischemia, have indicated that Nebracetam may influence serotonin metabolism in the hippocampus. For instance, delayed treatment with Nebracetam has been shown to restore hippocampal 5-HT synthesis in rats after microsphere embolism. The serotonergic system is a significant modulator of hippocampal function, including neurogenesis, plasticity, and memory.
-
Neuroprotective Effects: Nebracetam has demonstrated neuroprotective properties in the hippocampus. It has been shown to protect against ischemic delayed neuronal damage in the CA1 subfield of the hippocampus in stroke-prone spontaneously hypertensive rats.[2]
Quantitative Data
The following table summarizes the available quantitative data on the effects of Nebracetam on hippocampal neurotransmission. It is important to note that at pharmacologically effective doses administered systemically, Nebracetam did not significantly alter extracellular dopamine (B1211576) or serotonin levels in in vivo microdialysis studies under normal conditions, suggesting that its effects on monoamine uptake may only be apparent at higher concentrations or under specific pathological conditions.[3]
| Parameter | Species/Model | Brain Region | Nebracetam Concentration/Dose | Observed Effect | Citation |
| Serotonin (5-HT) Uptake | Rat synaptosomes | Hippocampus | ≥ 100 µM (in vitro) | Significant reduction | [3] |
| Extracellular 5-HT | Rat (in vivo microdialysis) | Hippocampus | 30 mg/kg i.p. | No appreciable change | [3] |
| Hippocampal 5-HT Synthesis | Rat (microsphere embolism) | Hippocampus | 30 mg/kg p.o. (delayed treatment) | Restoration of attenuated synthesis | |
| Ischemic Neuronal Damage | Stroke-prone spontaneously hypertensive rats | Hippocampal CA1 subfield | 50 and 100 mg/kg p.o. | Dose-dependent protection | [2] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiological Recording in Acute Hippocampal Slices
This protocol is adapted from standard procedures for recording long-term potentiation (LTP) in the hippocampus and can be used to assess the effects of Nebracetam on synaptic plasticity.[4][5][6]
Objective: To determine the effect of Nebracetam on baseline synaptic transmission and LTP at the Schaffer collateral-CA1 synapse.
Materials:
-
Nebracetam
-
Rodent (rat or mouse)
-
Dissection tools
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber
-
Glass microelectrodes
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
Procedure:
-
Preparation of Acute Hippocampal Slices:
-
Anesthetize the animal and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
Application of Nebracetam:
-
Bath-apply Nebracetam at the desired concentration(s) and continue to record baseline fEPSPs for at least 20-30 minutes to assess its effect on basal synaptic transmission.
-
-
Induction of Long-Term Potentiation (LTP):
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Record fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP in the presence of Nebracetam compared to a control group.
-
-
Data Analysis:
-
Measure the slope of the fEPSPs.
-
Normalize the fEPSP slopes to the pre-LTP baseline.
-
Compare the magnitude of potentiation between the control and Nebracetam-treated groups.
-
Protocol 2: In Vivo Microdialysis for Neurotransmitter Measurement
This protocol describes a method to measure extracellular levels of neurotransmitters, such as serotonin, in the hippocampus of freely moving animals following the administration of Nebracetam.[7][8][9]
Objective: To determine the effect of Nebracetam on extracellular neurotransmitter levels in the hippocampus.
Materials:
-
Nebracetam
-
Rodent (rat or mouse)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical or fluorescence detection
-
Artificial cerebrospinal fluid (aCSF) for perfusion
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the hippocampus at the appropriate stereotaxic coordinates.
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples into a fraction collector at regular intervals (e.g., every 20 minutes).
-
-
Administration of Nebracetam:
-
Administer Nebracetam (e.g., via intraperitoneal injection) at the desired dose.
-
Continue to collect dialysate samples for several hours to monitor changes in neurotransmitter levels.
-
-
Sample Analysis:
-
Analyze the dialysate samples using HPLC to quantify the concentrations of neurotransmitters of interest (e.g., serotonin and its metabolites).
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline levels.
-
Compare the time course of neurotransmitter changes between the Nebracetam-treated and vehicle-treated control groups.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for Nebracetam's action in the hippocampus.
Caption: Experimental workflow for in vitro electrophysiology.
Caption: Experimental workflow for in vivo microdialysis.
References
- 1. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histological evidence for neuroprotective action of nebracetam on ischemic neuronal injury in the hippocampus of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of nebracetam on synaptosomal monoamine uptake of striatal and hippocampal regions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genes2cognition.org [genes2cognition.org]
- 5. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Investigating the Nootropic Effects of Nebracetam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebracetam, also known as Nefiracetam (B1678012), is a nootropic compound of the racetam family that has garnered interest for its potential cognitive-enhancing properties. Preclinical and clinical investigations suggest its utility in ameliorating cognitive deficits associated with conditions like Alzheimer's disease and post-stroke dementia.[1][2] The primary mechanisms of action appear to involve the modulation of multiple neurotransmitter systems, including the enhancement of cholinergic and GABAergic pathways.[3][4] Notably, Nebracetam potentiates neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) and N-methyl-D-aspartate (NMDA) receptors, processes that are crucial for synaptic plasticity, learning, and memory.[5][6] The activation of Protein Kinase C (PKC) is also a key element in its signaling cascade.[7][8]
These application notes provide a comprehensive framework for the preclinical evaluation of Nebracetam's nootropic effects, detailing experimental designs from behavioral assays in animal models to in vitro electrophysiological and biochemical analyses.
Behavioral Assays for Learning and Memory
Behavioral tests in rodent models are fundamental to assessing the in vivo efficacy of Nebracetam. These protocols are designed to evaluate its effects on spatial learning, memory consolidation, and fear-motivated learning.
Morris Water Maze (MWM)
The MWM test is a widely used paradigm to assess hippocampal-dependent spatial learning and memory.[9][10]
Protocol:
-
Apparatus: A circular pool (approximately 150-200 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.[10][11] A small escape platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface. The pool should be situated in a room with various distal visual cues.[10]
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Experimental Groups:
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
Nebracetam (e.g., 3, 10, 30 mg/kg, administered orally)
-
Positive Control (e.g., Piracetam)
-
Sham/Model Control (e.g., scopolamine-induced amnesia model)
-
-
Procedure:
-
Acquisition Phase (4-5 days): Conduct 4 trials per day for each animal. For each trial, the animal is placed into the pool at one of four randomized starting positions (N, S, E, W). The animal is allowed to swim freely for a maximum of 60-90 seconds to locate the hidden platform.[11][12] If the animal fails to find the platform within the allotted time, it is gently guided to it. The animal is allowed to remain on the platform for 15-30 seconds before being removed.[11]
-
Probe Trial (Day after last acquisition day): The escape platform is removed, and the animal is allowed to swim freely for 60 seconds.
-
-
Data Collection and Analysis:
-
Escape Latency: The time taken to find the hidden platform during the acquisition phase.
-
Time Spent in Target Quadrant: The time the animal spends in the quadrant where the platform was previously located during the probe trial.
-
Swim Path Length and Speed: Recorded using a video tracking system.
-
Data Presentation:
| Group | Treatment | Mean Escape Latency (Day 4) (s) | Time in Target Quadrant (Probe Trial) (s) |
| 1 | Vehicle | 35 ± 6 | 15 ± 3 |
| 2 | Nebracetam (30 mg/kg) | 18 ± 4 | 28 ± 5 |
| 3 | Scopolamine + Vehicle | 49 ± 5 | 12 ± 2 |
| 4 | Scopolamine + Nebracetam (30 mg/kg) | 25 ± 4 | 25 ± 4 |
Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[9]
Passive Avoidance Test
This test assesses fear-motivated learning and memory, relying on the animal's innate preference for a dark environment.[4][13]
Protocol:
-
Apparatus: A two-chambered box with a light and a dark compartment connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.[4]
-
Animal Model: Male Wistar rats or ICR mice.
-
Experimental Groups: Similar to the MWM experiment.
-
Procedure:
-
Training/Acquisition Trial: The animal is placed in the light compartment. After a brief habituation period (e.g., 60 seconds), the door to the dark compartment is opened. When the animal enters the dark compartment with all four paws, the door is closed, and a mild, brief foot shock (e.g., 0.3-0.5 mA for 2-3 seconds) is delivered.[14] The animal is then returned to its home cage.
-
Retention Trial (24 hours later): The animal is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is recorded, with a cut-off time of 180-300 seconds. No foot shock is delivered in this trial.[14]
-
-
Data Collection and Analysis:
-
Step-through Latency: The time it takes for the animal to enter the dark compartment during the retention trial. A longer latency indicates better memory of the aversive stimulus.
-
Data Presentation:
| Group | Treatment | Mean Step-through Latency (s) |
| 1 | Vehicle | 45 ± 8 |
| 2 | Nebracetam (10 mg/kg) | 120 ± 15 |
| 3 | Scopolamine + Vehicle | 30 ± 5 |
| 4 | Scopolamine + Nebracetam (10 mg/kg) | 95 ± 12 |
Data are hypothetical and for illustrative purposes.
In Vitro Electrophysiology
Electrophysiological studies on brain slices are crucial for elucidating the synaptic mechanisms underlying Nebracetam's nootropic effects.
Long-Term Potentiation (LTP)
LTP is a form of synaptic plasticity that is widely considered a cellular correlate of learning and memory.[15]
Protocol:
-
Tissue Preparation: Prepare acute hippocampal slices (300-400 µm) from adult rats or mice.
-
Recording: Place the slices in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF). Obtain extracellular field recordings from the stratum radiatum of the CA1 region while stimulating the Schaffer collateral pathway.
-
Procedure:
-
Baseline Recording: Record stable baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).
-
Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to assess the potentiation.
-
-
Drug Application: Nebracetam (e.g., 10 nM, 1 µM) can be bath-applied before and during the HFS protocol.
-
Data Collection and Analysis:
-
fEPSP Slope: Measure the initial slope of the fEPSP. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope relative to the pre-HFS baseline.
-
Data Presentation:
| Condition | Treatment | Mean fEPSP Slope (% of Baseline at 60 min post-HFS) |
| 1 | Control (aCSF) | 150 ± 10% |
| 2 | Nebracetam (10 nM) | 170 ± 12% |
| 3 | NMDA Receptor Antagonist (APV) + Nebracetam | 155 ± 9% |
| 4 | nAChR Antagonist (Mecamylamine) + Nebracetam | 110 ± 8% |
Data are hypothetical and based on trends suggesting Nebracetam enhances LTP.[8][15]
Whole-Cell Patch-Clamp Recordings
This technique allows for the detailed study of Nebracetam's effects on specific ion channels and receptors in individual neurons.
Protocol:
-
Cell Preparation: Use primary cultured cortical or hippocampal neurons.
-
Recording: Perform whole-cell voltage-clamp recordings.
-
Procedure for nAChR Currents:
-
Hold the neuron at a membrane potential of -70 mV.
-
Apply acetylcholine (ACh) to evoke nAChR-mediated currents.
-
Co-apply Nebracetam (e.g., 0.1 nM - 10 µM) with ACh to assess its modulatory effects.[16]
-
-
Procedure for NMDA Receptor Currents:
-
Hold the neuron at -70 mV in Mg2+-free extracellular solution to prevent voltage-dependent block of NMDA receptors.
-
Apply NMDA to evoke receptor-mediated currents.
-
Co-apply Nebracetam (e.g., 1 nM - 10 µM) with NMDA.[5]
-
-
Data Collection and Analysis:
-
Current Amplitude: Measure the peak amplitude of the evoked currents. The effect of Nebracetam is expressed as the percentage change in current amplitude compared to control (ACh or NMDA alone).
-
Data Presentation:
| Receptor Target | Nebracetam Concentration | Mean Current Amplitude (% of Control) |
| α4β2 nAChR | 0.1 nM | 200-300% |
| α4β2 nAChR | 10 µM | ~150% (Bell-shaped response) |
| NMDA Receptor | 10 nM | ~170% |
| NMDA Receptor | 10 µM | ~120% (Bell-shaped response) |
Data compiled from published findings.[5][16]
Biochemical Assays
Biochemical assays are essential for dissecting the molecular signaling pathways involved in Nebracetam's action.
Protein Kinase C (PKC) Activation Assay
Nebracetam has been shown to potentiate NMDA receptor function via PKC activation.[7]
Protocol:
-
Sample Preparation: Use cultured cortical neurons or hippocampal tissue from treated animals.
-
Treatment: Incubate cells or treat animals with various concentrations of Nebracetam (e.g., 1 nM - 10 µM).
-
Immunoblotting:
-
Prepare cell or tissue lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against phosphorylated PKC (e.g., pPKCα Ser657) and total PKC.
-
Use a secondary antibody conjugated to HRP and detect with a chemiluminescence substrate.
-
-
Data Collection and Analysis:
-
Quantify band intensities using densitometry software.
-
Express PKC activation as the ratio of phosphorylated PKC to total PKC.
-
Data Presentation:
| Nebracetam Concentration | Mean PKCα Autophosphorylation (% of Control) |
| 1 nM | ~110% |
| 10 nM | ~138% |
| 100 nM | ~120% |
| 1 µM | ~105% |
Data reflects the bell-shaped dose-response relationship reported in the literature.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The provided protocols offer a robust framework for the systematic evaluation of Nebracetam's nootropic effects. By combining in vivo behavioral assessments with in vitro electrophysiological and biochemical studies, researchers can gain a comprehensive understanding of its cognitive-enhancing potential and underlying molecular mechanisms. The characteristic bell-shaped dose-response curve observed in multiple assays is a critical consideration for experimental design.[4][16] These detailed methodologies are intended to facilitate reproducible and rigorous scientific inquiry into Nebracetam and other potential cognitive enhancers.
References
- 1. Nefiracetam modulates acetylcholine receptor currents via two different signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of nefiracetam on amnesia animal models with neuronal dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potentiation of N-methyl-D-aspartate-induced currents by the nootropic drug nefiracetam in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nefiracetam facilitates hippocampal neurotransmission by a mechanism independent of the piracetam and aniracetam action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nefiracetam potentiates N-methyl-D-aspartate (NMDA) receptor function via protein kinase C activation and reduces magnesium block of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CaM kinase II and protein kinase C activations mediate enhancement of long-term potentiation by nefiracetam in the rat hippocampal CA1 region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative effects of nefiracetam on spatial learning of rats after cerebral embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. A New Device for Step-Down Inhibitory Avoidance Task—Effects of Low and High Frequency in a Novel Device for Passive Inhibitory Avoidance Task That Avoids Bioimpedance Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A 'long-term-potentiation-like' facilitation of hippocampal synaptic transmission induced by the nootropic nefiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Post-stroke dementia. Nootropic drug modulation of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholars.northwestern.edu [scholars.northwestern.edu]
- 16. Redirecting [linkinghub.elsevier.com]
Nebracetam hydrochloride as a tool compound for studying cholinergic systems
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Nebracetam (B40111) hydrochloride is a nootropic agent belonging to the racetam class of compounds, which are known for their cognitive-enhancing properties. As a tool compound, nebracetam hydrochloride is particularly valuable for studying the intricacies of the cholinergic nervous system. Its mechanisms of action, while not fully elucidated, are understood to involve the modulation of cholinergic pathways, making it a subject of interest for research into neurodegenerative diseases, cognitive disorders, and the fundamental processes of learning and memory. These application notes provide an overview of this compound's utility in cholinergic research, complete with detailed experimental protocols and data presented for clarity and reproducibility.
Mechanism of Action in the Cholinergic System
Nebracetam's effects on cognition are believed to be mediated, at least in part, through its interaction with the cholinergic system. Evidence suggests that nebracetam acts as a positive modulator of cholinergic activity. One study has indicated that nebracetam functions as an M1-muscarinic agonist, inducing a rise in intracellular calcium concentration.[1][2] This activity at M1 receptors is significant as these receptors are highly expressed in brain regions crucial for memory and learning, such as the hippocampus and cortex.
While direct quantitative data on nebracetam's binding affinities for various cholinergic receptors are limited, research on the structurally related compound nefiracetam (B1678012) provides valuable insights. Nefiracetam has been shown to potentiate currents through nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the α4β2 subtype, at nanomolar concentrations.[3] This potentiation is thought to be mediated by Gs proteins.[3] Furthermore, nefiracetam enhances the activity of both α4β2 and α7 nAChRs through a protein kinase C (PKC) pathway.[4] Given the structural similarities, it is plausible that nebracetam may share some of these modulatory effects on nAChRs.
Data Presentation
The following tables summarize quantitative data for nebracetam and the related compound nefiracetam, offering a comparative look at their effects on the cholinergic system.
Table 1: Effects of Nebracetam and Nefiracetam on Cholinergic Receptors and Neurotransmitter Release
| Compound | Target | Effect | Concentration/Dose | Species/System | Reference |
| Nebracetam | M1 Muscarinic Receptor | Agonist activity (induced [Ca2+]i rise) | Not specified | Human Jurkat cells | [1][2] |
| Nefiracetam | α4β2 nAChR | Potentiation of ACh-evoked currents (200-300% of control) | 1 nM | Rat cortical neurons | [3] |
| Nefiracetam | α7 nAChR | Potentiation of ACh-evoked currents | 1-10 µM | Xenopus oocytes expressing nAChRs | [4] |
| Nefiracetam | Acetylcholine Release | Increased extracellular ACh in frontal cortex | 10 mg/kg, p.o. | Rat (in vivo microdialysis) | |
| Nefiracetam | NMDA Receptor | Potentiation of NMDA-evoked currents (~170% of control) | 10 nM | Rat cortical neurons | [5][6] |
Note: Data for nefiracetam is provided as a reference due to the limited availability of specific quantitative data for this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a tool compound in cholinergic research.
Protocol 1: In Vitro Assessment of M1 Muscarinic Agonist Activity
This protocol is designed to assess the M1 muscarinic agonist activity of this compound by measuring changes in intracellular calcium concentration ([Ca2+]i).
Materials:
-
Human Jurkat T-cell line (or other cell line expressing M1 receptors)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+
-
This compound stock solution (in a suitable solvent, e.g., water or DMSO)
-
Atropine (non-selective muscarinic antagonist)
-
Pirenzepine (B46924) (M1-selective antagonist)
-
AF-DX 116 (M2-selective antagonist)
-
Fluorometric imaging system or plate reader capable of measuring fluorescence at 340/380 nm excitation and 510 nm emission.
Procedure:
-
Cell Culture: Culture Jurkat cells in appropriate medium until they reach the desired confluency.
-
Cell Loading: a. Harvest cells and resuspend them in HBSS at a concentration of 1 x 10^6 cells/mL. b. Add Fura-2 AM to a final concentration of 2-5 µM and Pluronic F-127 to a final concentration of 0.02%. c. Incubate for 30-60 minutes at 37°C in the dark. d. Wash the cells twice with HBSS to remove extracellular dye.
-
Measurement of [Ca2+]i: a. Resuspend the loaded cells in HBSS (with or without Ca2+) and place them in the measurement cuvette or plate. b. Record the baseline fluorescence ratio (F340/F380). c. Add this compound at various concentrations and record the change in fluorescence ratio over time.
-
Antagonist Studies: a. To confirm M1 receptor mediation, pre-incubate the cells with atropine, pirenzepine, or AF-DX 116 for 10-15 minutes before adding this compound. b. Measure the [Ca2+]i response as described above. A blockade of the nebracetam-induced response by pirenzepine would confirm M1 receptor involvement.[2]
Protocol 2: In Vivo Microdialysis for Measuring Acetylcholine Release
This protocol describes the use of in vivo microdialysis to measure the effect of this compound on acetylcholine (ACh) release in the hippocampus of freely moving rats.
Materials:
-
Adult male Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane length)
-
Surgical instruments
-
Dental cement
-
Ringer's solution (artificial cerebrospinal fluid)
-
This compound
-
HPLC system with electrochemical detection for ACh analysis
-
Syringe pump
Procedure:
-
Surgical Implantation of Guide Cannula: a. Anesthetize the rat and place it in the stereotaxic apparatus. b. Implant a guide cannula targeting the hippocampus (e.g., AP -3.8 mm, ML +2.5 mm, DV -2.8 mm from bregma). c. Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
Microdialysis: a. On the day of the experiment, insert the microdialysis probe through the guide cannula. b. Perfuse the probe with Ringer's solution at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump. c. Allow for a stabilization period of at least 1-2 hours.
-
Sample Collection and Drug Administration: a. Collect baseline dialysate samples every 20 minutes for at least one hour. b. Administer this compound (e.g., intraperitoneally or orally) at the desired dose. c. Continue collecting dialysate samples for several hours post-administration.
-
ACh Analysis: a. Analyze the collected dialysate samples for ACh content using HPLC with electrochemical detection. b. Quantify the ACh concentration by comparing the peak areas to a standard curve. c. Express the results as a percentage of the baseline ACh release.
Protocol 3: Assessment of Cognitive Enhancement using the Morris Water Maze
The Morris Water Maze (MWM) is a widely used behavioral task to assess spatial learning and memory in rodents. This protocol can be used to evaluate the efficacy of this compound in reversing scopolamine-induced amnesia.
Materials:
-
Circular water tank (e.g., 1.5 m diameter) filled with opaque water (e.g., using non-toxic white paint).
-
Escape platform submerged 1-2 cm below the water surface.
-
Video tracking system and software.
-
Male Wistar rats or C57BL/6 mice.
-
This compound.
-
Scopolamine (B1681570) hydrochloride.
Procedure:
-
Acquisition Training: a. For 4-5 consecutive days, train the animals to find the hidden platform. b. Each day consists of 4 trials, starting from different quadrants of the maze. c. If an animal does not find the platform within 60-90 seconds, guide it to the platform and allow it to stay there for 15-30 seconds. d. Record the escape latency (time to find the platform) and path length for each trial.
-
Drug Treatment and Probe Trial: a. On the day after the last training session, divide the animals into groups (e.g., Vehicle + Saline, Scopolamine + Vehicle, Scopolamine + Nebracetam). b. Administer this compound (e.g., 30-60 minutes prior to the probe trial) and/or scopolamine (e.g., 30 minutes prior to the probe trial). c. Remove the escape platform from the maze. d. Place each animal in the maze for a single 60-second probe trial. e. Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis: a. Analyze the escape latencies during the acquisition phase to assess learning. b. In the probe trial, a significant increase in the time spent in the target quadrant in the nebracetam-treated group compared to the scopolamine-only group indicates a reversal of the memory deficit.
Mandatory Visualizations
Caption: Proposed signaling pathway of Nebracetam in the cholinergic synapse.
Caption: Experimental workflow for the Morris Water Maze test.
Conclusion
This compound serves as a promising tool compound for the investigation of the cholinergic system. Its potential as an M1 muscarinic agonist and its likely modulation of nicotinic acetylcholine receptors position it as a valuable agent for probing the mechanisms underlying learning, memory, and cognitive dysfunction. The protocols and data presented here provide a framework for researchers to utilize this compound in their studies, contributing to a deeper understanding of cholinergic pharmacology and the development of novel therapeutics for neurological disorders. Further research is warranted to fully characterize its binding profile and downstream signaling effects.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nootropic drug modulation of neuronal nicotinic acetylcholine receptors in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Presynaptic nicotinic acetylcholine receptors as a functional target of nefiracetam in inducing a long-lasting facilitation of hippocampal neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potentiation of N-methyl-D-aspartate-induced currents by the nootropic drug nefiracetam in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
Application Note & Protocol: In Vivo Microdialysis for Measuring Nebracetam Hydrochloride in the Brain
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nebracetam hydrochloride is a nootropic agent belonging to the racetam family, investigated for its potential cognitive-enhancing and neuroprotective effects. Understanding its pharmacokinetic profile within the central nervous system (CNS) is crucial for elucidating its mechanism of action and therapeutic window. In vivo microdialysis is a powerful technique that allows for the continuous sampling of endogenous and exogenous substances from the extracellular fluid of specific brain regions in awake and freely moving animals. This application note provides a detailed protocol for the use of in vivo microdialysis to measure the concentration of this compound in the brain, followed by quantitative analysis using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is essential for designing the microdialysis experiment and the subsequent analytical methodology.
| Property | Value | Source |
| Compound | This compound | |
| Molecular Formula | C₁₂H₁₇ClN₂O | [1] |
| Molecular Weight | 240.73 g/mol | [1][2] |
| Solubility | DMSO: >99 mg/mL | [2] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |
Experimental Protocols
This section details the necessary steps for measuring this compound in the brain of a rodent model (e.g., rat) using in vivo microdialysis. All animal procedures must be approved by the institution's Animal Care and Use Committee.
Materials and Reagents
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-350 g).
-
Test Compound: this compound powder.
-
Anesthetics: Isoflurane (B1672236) or a ketamine/xylazine mixture.
-
Microdialysis Equipment:
-
Stereotaxic frame
-
Guide cannulae (e.g., CMA or equivalent)
-
Microdialysis probes (e.g., CMA 12 or similar, with a 10-20 kDa molecular weight cut-off)
-
Syringe pump
-
Fraction collector
-
Liquid swivel and tether system for freely moving animals
-
-
Surgical Tools: Standard surgical kit for rodent stereotaxic surgery.
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF), filtered through a 0.22 µm filter. A typical aCSF recipe is provided below.
-
Analytical Equipment: HPLC with UV detector or LC-MS/MS system.
Table of aCSF Composition:
| Component | Concentration (mM) |
| NaCl | 147 |
| KCl | 2.7 |
| CaCl₂ | 1.2 |
| MgCl₂ | 0.85 |
Note: The aCSF should be prepared fresh and pH adjusted to 7.4.
Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the rat using isoflurane or a ketamine/xylazine cocktail.
-
Mount the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using a rat brain atlas (e.g., Paxinos and Watson), determine the stereotaxic coordinates for the target brain region (e.g., prefrontal cortex, hippocampus, or striatum).
-
Drill a burr hole at the determined coordinates.
-
Slowly lower the guide cannula to the desired depth, just above the target region.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Administer post-operative analgesics and allow the animal to recover for 5-7 days.
In Vivo Microdialysis Procedure
-
On the day of the experiment, place the rat in the microdialysis testing chamber to allow for acclimatization.
-
Gently remove the dummy cannula and insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to the syringe pump via a liquid swivel and the outlet to the fraction collector.
-
Begin perfusion of the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Equilibration: Allow the system to equilibrate for at least 90-120 minutes to achieve a stable baseline. Discard the dialysate collected during this period.
-
Baseline Collection: Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound at the desired dose and route (e.g., intraperitoneal injection).
-
Sample Collection: Continue collecting dialysate samples for the desired duration (e.g., 4-6 hours) to monitor the change in this compound concentration over time.
-
Store collected samples at -80°C until analysis.
Post-Experiment Probe Placement Verification
-
At the end of the experiment, deeply anesthetize the animal.
-
Perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Extract the brain and store it in paraformaldehyde.
-
Section the brain using a cryostat or vibratome and stain (e.g., with cresyl violet) to histologically verify the precise location of the microdialysis probe track.
Analytical Methodology (Proposed)
As there is no standardized published method for this compound in brain dialysates, the following are proposed starting parameters for method development based on methods for similar compounds.
HPLC-UV Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 0.1% formic acid or a phosphate (B84403) buffer) in an isocratic or gradient elution. A starting point could be 20:80 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 205-210 nm.
-
Injection Volume: 10-20 µL.
-
Quantification: Based on a calibration curve prepared with known concentrations of this compound in aCSF.
LC-MS/MS Method (for higher sensitivity and selectivity)
-
Column: C18 or similar reversed-phase column suitable for LC-MS.
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid, run in a gradient elution.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound. An internal standard should be used.
-
Quantification: Based on the ratio of the analyte peak area to the internal standard peak area, against a calibration curve.
Data Presentation
The quantitative data from the analysis of dialysate samples should be summarized in clear, structured tables.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rat Brain (Note: The following data is hypothetical and for illustrative purposes only)
| Brain Region | Tmax (min) | Cmax (ng/mL) | AUC₀₋₂₄₀ (ng·min/mL) |
| Prefrontal Cortex | 40 | 150.5 ± 12.3 | 18,250 ± 1,560 |
| Hippocampus | 40 | 135.2 ± 10.8 | 16,540 ± 1,320 |
| Striatum | 60 | 120.7 ± 9.5 | 15,100 ± 1,180 |
Table 2: Illustrative Time-Course of this compound Concentration in Brain Dialysate (Note: The following data is hypothetical and for illustrative purposes only)
| Time (minutes) | Prefrontal Cortex (ng/mL) | Hippocampus (ng/mL) | Striatum (ng/mL) |
| -40 (Baseline) | < LOQ | < LOQ | < LOQ |
| -20 (Baseline) | < LOQ | < LOQ | < LOQ |
| 20 | 85.3 ± 7.1 | 75.6 ± 6.5 | 60.2 ± 5.8 |
| 40 | 150.5 ± 12.3 | 135.2 ± 10.8 | 110.9 ± 9.1 |
| 60 | 130.1 ± 11.5 | 118.9 ± 9.9 | 120.7 ± 9.5 |
| 120 | 70.8 ± 6.2 | 65.4 ± 5.7 | 68.3 ± 6.0 |
| 180 | 35.2 ± 3.9 | 32.1 ± 3.1 | 34.5 ± 3.3 |
| 240 | 15.6 ± 2.1 | 14.8 ± 1.9 | 16.1 ± 2.0 |
LOQ: Limit of Quantification
Visualizations
Experimental Workflow
Caption: Workflow for in vivo microdialysis measurement of Nebracetam HCl.
Principle of Microdialysis
Caption: Diffusion of Nebracetam HCl across the microdialysis membrane.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Nebracetam Hydrochloride Bioavailability in Rats
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the oral bioavailability of Nebracetam hydrochloride in rats.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental studies, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Oral Bioavailability Observed in Pilot Pharmacokinetic Studies
Question: Our initial in vivo studies in rats show that the oral bioavailability of this compound is significantly lower than expected. What are the potential reasons and how can we address this?
Answer: Low oral bioavailability of a drug candidate like this compound can stem from several factors. A systematic approach is necessary to identify and overcome the limiting barriers.
Potential Causes & Solutions:
-
Poor Aqueous Solubility: this compound's solubility might be a limiting factor for its dissolution in the gastrointestinal tract.
-
Solution: Employ formulation strategies to enhance solubility. Techniques such as creating solid dispersions with polymers, micronization to increase surface area, or complexation with cyclodextrins can be explored.[1][2][3] Nanosuspension is another effective approach to improve the dissolution rate and saturation solubility of poorly soluble drugs.[4][5]
-
-
Low Intestinal Permeability: The drug may not efficiently cross the intestinal epithelium.
-
Solution: Co-administration with permeation enhancers can be investigated. These excipients can transiently open tight junctions or interact with the cell membrane to facilitate drug transport.[6] It is crucial to evaluate the toxicity of any permeation enhancer used.
-
-
P-glycoprotein (P-gp) Efflux: this compound could be a substrate for efflux transporters like P-gp, which actively pump the drug back into the intestinal lumen.
-
Solution: The use of P-gp inhibitors can be considered to reduce drug efflux and increase absorption.[2]
-
-
First-Pass Metabolism: Significant metabolism in the liver before reaching systemic circulation can reduce bioavailability.
-
Solution: While challenging to mitigate completely with oral formulations, understanding the metabolic pathways is key. If extensive, alternative routes of administration might be explored in parallel.
-
Experimental Workflow for Troubleshooting Low Bioavailability:
Caption: Troubleshooting workflow for low oral bioavailability.
Issue 2: High Variability in Plasma Concentration Data Between Rat Subjects
Question: We are observing high inter-individual variability in the plasma concentrations of this compound in our rat pharmacokinetic studies. What could be causing this and how can we minimize it?
Answer: High variability can obscure the true pharmacokinetic profile and make data interpretation difficult. Several factors related to the experimental protocol and the formulation can contribute to this issue.
Potential Causes & Solutions:
-
Inconsistent Dosing: Inaccurate oral gavage technique can lead to variable amounts of the drug being delivered to the stomach.
-
Solution: Ensure all technicians are thoroughly trained in oral gavage. The use of appropriate gavage needle sizes for the rats' weight and careful administration can improve consistency.
-
-
Food Effects: The presence or absence of food in the stomach can significantly alter drug absorption.
-
Solution: Standardize the fasting period for all animals before dosing. Typically, an overnight fast is recommended for oral bioavailability studies.
-
-
Formulation Instability: If the drug is not uniformly suspended or dissolved in the vehicle, each animal may receive a different effective dose.
-
Solution: Ensure the formulation is homogenous. For suspensions, vortex the formulation thoroughly before drawing each dose. For solutions, confirm the drug remains fully dissolved throughout the dosing period.
-
-
Physiological Differences: Minor differences in gastric pH or gastrointestinal motility between animals can contribute to variability.
-
Solution: While difficult to control, using a larger group of animals can help to mitigate the impact of individual physiological differences on the overall results.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting dose for this compound in rat pharmacokinetic studies?
A1: While specific studies on Nebracetam are limited, doses for related nootropic agents in rats can provide a starting point. For instance, studies on Piracetam (B1677957) have used oral doses of 50 mg/kg and 200 mg/kg.[7][8] Aniracetam (B1664956) has been studied at oral doses of 50 and 100 mg/kg.[9] A pilot study with a range of doses (e.g., 10, 30, 100 mg/kg) is recommended to determine the dose-response relationship and select an appropriate dose for further studies.
Q2: Which animal model is appropriate for these studies?
A2: Sprague-Dawley or Wistar rats are commonly used and are appropriate models for pharmacokinetic studies of nootropic agents.[7] Ensure the animals are healthy and within a consistent weight range to minimize physiological variability.
Q3: What analytical method is recommended for quantifying this compound in rat plasma?
A3: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is highly recommended due to its sensitivity and selectivity.[7][10] A similar method developed for Piracetam in rat plasma can be adapted.[7] Key steps would include protein precipitation for sample preparation, followed by chromatographic separation and detection by mass spectrometry.
Q4: How can intestinal permeability of this compound be assessed in vitro?
A4: The Caco-2 cell monolayer model is a widely accepted in vitro method for predicting intestinal drug permeability.[11] This model can help determine if a compound is likely to have high or low intestinal absorption and can also be used to investigate its potential as a substrate for efflux transporters like P-gp.
Experimental Protocols
1. Protocol for a Comparative Oral Bioavailability Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300g), cannulated in the jugular vein for serial blood sampling.
-
Groups (n=6 per group):
-
Intravenous (IV): 1 mg/kg this compound in saline (for determination of absolute bioavailability).
-
Oral - Control Formulation: 30 mg/kg this compound in a simple aqueous vehicle (e.g., water with 0.5% methylcellulose).
-
Oral - Enhanced Formulation: 30 mg/kg this compound in the test formulation (e.g., nanosuspension, solid dispersion).
-
-
Procedure:
-
Fast rats overnight prior to dosing.
-
Administer the drug via IV injection or oral gavage.
-
Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at specified time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Analysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method. Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using non-compartmental analysis.
2. Protocol for LC-MS/MS Analysis of Nebracetam in Rat Plasma
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an internal standard (e.g., a structurally similar compound like Oxiracetam).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Zorbax SB-Aq, 150 x 2.1 mm, 3.5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-product ion transitions for Nebracetam and the internal standard.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (30 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Control (Aqueous Suspension) | 350 ± 85 | 1.5 | 1250 ± 310 | 100 |
| Enhanced (Nanosuspension) | 980 ± 210 | 0.75 | 4850 ± 950 | 388 |
Data are presented as mean ± SD (n=6). This table is for illustrative purposes only.
Visualizations
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Editorial 15th Anniversary of Pharmaceutics—Improvement of Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Study of Piracetam in Focal Cerebral Ischemic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of aniracetam and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics. | Semantic Scholar [semanticscholar.org]
- 11. Food Additives Inhibit Intestinal Drug Transporters but Have Limited Effect on In Vitro Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nebracetam Hydrochloride Stability in Aqueous Solutions
This technical support center provides guidance and answers to frequently asked questions regarding the stability of nebracetam (B40111) hydrochloride in aqueous solutions for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of Nebracetam Hydrochloride in a neutral aqueous solution at room temperature?
While specific public data on the aqueous stability of this compound is limited, information from structurally similar racetam compounds, such as piracetam (B1677957), suggests that it is relatively stable in neutral aqueous solutions. Piracetam has been shown to be stable when heated in water at 80°C for two days[1]. However, for experimental purposes, it is recommended to use freshly prepared solutions or store stock solutions at 2-8°C for short periods. Long-term storage of aqueous solutions at room temperature is generally not advisable without specific stability data.
Q2: How do pH and temperature affect the stability of this compound in aqueous solutions?
Based on studies of other racetams, pH and temperature are critical factors. For instance, piracetam shows significant degradation in alkaline conditions (0.5 M NaOH at 80°C) but is stable in acidic conditions (5 M HCl at 80°C)[1]. Brivaracetam also demonstrates instability in alkaline conditions and to a lesser extent in acidic conditions[2]. It is crucial to perform pH-rate profile studies to determine the optimal pH for solution stability. Degradation generally accelerates at higher temperatures, following first-order kinetics[3][4][5][6].
Q3: What are the potential degradation pathways for this compound in aqueous solutions?
The primary degradation pathway for many racetams and other pharmaceuticals with lactam rings is hydrolysis. This can be catalyzed by acidic or basic conditions, leading to the opening of the pyrrolidinone ring[7][8]. For this compound, hydrolysis would likely yield a ring-opened derivative. Forced degradation studies are necessary to identify potential degradation products under various stress conditions[9].
Q4: Are there any recommended storage conditions for aqueous stock solutions of this compound?
For short-term storage (up to a few days), it is recommended to store aqueous solutions of this compound at 2-8°C, protected from light. For long-term storage, it is advisable to prepare aliquots of the stock solution and store them at -20°C or -80°C[10]. Avoid repeated freeze-thaw cycles. The use of a suitable buffer system to maintain an optimal pH can also enhance stability.
Troubleshooting Guide
Issue: My this compound solution has turned yellow/brown.
-
Potential Cause 1: Degradation. Discoloration can be an indicator of chemical degradation, potentially due to exposure to light (photodegradation), high temperatures, or extreme pH.
-
Solution 1: Prepare fresh solutions and store them protected from light in a refrigerator or freezer. Conduct a quick purity check using HPLC if the color change is significant.
-
Potential Cause 2: Contamination. The solution may have been contaminated during preparation.
-
Solution 2: Ensure all glassware is thoroughly cleaned and use high-purity water and reagents for solution preparation.
Issue: I observe precipitation in my aqueous solution.
-
Potential Cause 1: Low Solubility. The concentration of this compound may exceed its solubility in the prepared solvent system. While this compound is generally soluble in water, solubility can be affected by pH and temperature.
-
Solution 1: Try gentle warming or sonication to aid dissolution. If precipitation persists, you may need to adjust the pH or use a co-solvent system (e.g., with a small percentage of DMSO or ethanol), ensuring the co-solvent is compatible with your experimental setup.
-
Potential Cause 2: Salt Form Change. Changes in pH could potentially cause the hydrochloride salt to convert to a less soluble free base form.
-
Solution 2: Maintain the pH of the solution in the acidic to neutral range to ensure the compound remains in its more soluble salt form.
Issue: My experimental results are inconsistent, suggesting a loss of potency.
-
Potential Cause: Instability. The active compound may be degrading in your solution over the course of the experiment.
-
Solution: Prepare fresh solutions for each experiment or validate the stability of your stock solution under your specific experimental conditions (e.g., temperature, duration). Consider performing a stability study by analyzing the concentration of the solution over time using a validated analytical method like HPLC.
Stability Data of Structurally Related Racetam Compounds
The following table summarizes stability data from forced degradation studies on piracetam and brivaracetam, which can serve as a reference for designing stability studies for this compound.
| Stress Condition | Piracetam[1] | Brivaracetam[2][11] |
| Acid Hydrolysis | Stable (5 M HCl at 80°C for 24h) | Significant degradation (e.g., 1N HCl at 60°C for 4h showed ~12.6% degradation) |
| Base Hydrolysis | ~25% degradation (0.5 M NaOH at 80°C after 10h) | Highly unstable (Rapid degradation in 0.01N NaOH at room temperature) |
| Oxidative | Stable (30% H₂O₂ for 5 days) | Slight degradation |
| Thermal | Stable (Solid drug at 50°C for 2 months) | Stable (60°C for 10 days) |
| Photolytic | Stable (Sunlight for 2 days) | Stable |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods[9][12]. High-performance liquid chromatography (HPLC) with UV or mass spectrometry detection is a common analytical technique for these studies[13].
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 N HCl to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 N NaOH to a final concentration of 1 mg/mL.
-
Incubate the solution at room temperature (25°C).
-
Due to the expected higher instability in basic conditions, take samples at more frequent, earlier time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Neutralize each aliquot with an equivalent amount of 0.1 N HCl and dilute for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in 3% hydrogen peroxide (H₂O₂) to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at specified time points and dilute for HPLC analysis.
4. Thermal Degradation:
-
Store the solid this compound powder in a hot air oven at 60°C for 7 days.
-
Also, prepare a solution of this compound in water (1 mg/mL) and keep it at 60°C.
-
Analyze samples of the solid (dissolved in mobile phase) and the solution at specified time points.
5. Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in water) and the solid powder to a light source providing both UV and visible light, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after a defined exposure period.
Diagrams
Caption: Workflow for a forced degradation stability study.
Caption: Known signaling pathways of Nebracetam.[10][14][15]
References
- 1. Establishment of inherent stability on piracetam by UPLC/HPLC and development of a validated stability-indicating method - Arabian Journal of Chemistry [arabjchem.org]
- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 3. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on degradation kinetics of epalrestat in aqueous solutions and characterization of its major degradation products under stress degradation conditions by UHPLC-PDA-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal structure of NDM-1 reveals a common β-lactam hydrolysis mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | AChR | TargetMol [targetmol.com]
- 11. ijpsr.com [ijpsr.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Nebracetam (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Nebracetam hydrochloride solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nebracetam hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nootropic compound belonging to the racetam family.[1] It is investigated for its potential cognitive-enhancing effects.[1] Its mechanism of action is believed to involve the modulation of cholinergic and glutamatergic systems.[2][3] Specifically, it has been shown to act as an agonist at M1-muscarinic acetylcholine (B1216132) receptors and to interact with NMDA receptors, influencing intracellular calcium concentrations.[1][4][5][6]
Q2: What are the known solvents for this compound?
A2: this compound has good solubility in Dimethyl Sulfoxide (DMSO).[5][6][7] For in vivo studies, a co-solvent system consisting of DMSO, PEG300, Tween 80, and saline has been used.[5]
Q3: Is there quantitative solubility data available for this compound in common solvents?
Solubility Data
| Solvent | Concentration | Method | Reference |
| Dimethyl Sulfoxide (DMSO) | 99 mg/mL (411.25 mM) | Sonication is recommended | [5] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Ultrasonic | [6][7] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (13.71 mM) | Sonication is recommended | [5] |
Troubleshooting Solubility Issues
Q4: I am having difficulty dissolving this compound in my chosen solvent. What steps can I take?
A4: If you are encountering solubility issues, consider the following troubleshooting steps:
-
Increase Agitation: Ensure vigorous mixing or vortexing.
-
Apply Heat: Gently warm the solution. However, be cautious as excessive heat may degrade the compound.
-
Use Sonication: An ultrasonic bath can help break down particle aggregates and enhance dissolution.[5][6][7]
-
Adjust pH: For aqueous solutions, altering the pH can sometimes improve the solubility of ionizable compounds.
-
Particle Size Reduction: Grinding the solid material to a finer powder can increase the surface area available for solvation.
-
Use a Co-solvent System: If a single solvent is ineffective, a mixture of solvents can be employed. A common approach for poorly water-soluble compounds is to first dissolve the compound in a small amount of a water-miscible organic solvent (like DMSO) and then slowly add the aqueous solution while stirring.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of this compound).
-
Dissolution: Vortex the mixture for 1-2 minutes.
-
Sonication: Place the vial in an ultrasonic water bath and sonicate until the solution is clear. Visually inspect for any undissolved particles.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Formulation for In Vivo Studies
This protocol is based on a published formulation and may need to be optimized for your specific experimental needs.[5]
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.
-
Co-solvent Mixture Preparation: In a separate tube, prepare the vehicle by mixing 40% PEG300, 5% Tween 80, and 45% saline.
-
Final Formulation: Slowly add the this compound-DMSO stock solution to the vehicle mixture while vortexing to achieve the final desired concentration of 3.3 mg/mL. Ensure the final concentration of DMSO is 10%.
-
Sonication: Sonicate the final formulation to ensure homogeneity.
-
Administration: The formulation should be used shortly after preparation.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for Nebracetam's mechanism of action based on available research.
Experimental Workflow
The following diagram outlines a general workflow for troubleshooting solubility issues.
References
- 1. Nebracetam - Wikipedia [en.wikipedia.org]
- 2. Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nebracetam (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | AChR | TargetMol [targetmol.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. labsolu.ca [labsolu.ca]
Potential off-target effects of Nebracetam hydrochloride in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Nebracetam (B40111) hydrochloride in research settings. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of Nebracetam hydrochloride?
Nebracetam is recognized as a nootropic agent belonging to the racetam family.[1] Its primary mechanism of action is believed to involve the modulation of central neurotransmitter systems, including acetylcholine (B1216132) and glutamate.[2] Specifically, it has been identified as an agonist of the M1 acetylcholine receptor in rats and is thought to act similarly on human M1-muscarinic receptors.[1] Additionally, research suggests that Nebracetam may exert neuroprotective effects by interacting with NMDA receptor-operated Ca2+ channels.[3]
Q2: Are there any known off-target effects of this compound?
Direct, comprehensive off-target screening data for this compound is not extensively available in the public domain. However, based on the pharmacology of related racetam compounds like Nefiracetam (B1678012), researchers should be aware of potential interactions with other neurotransmitter systems and cellular pathways. For instance, Nefiracetam has been shown to interact with cholinergic and GABAergic transmissions and to modulate N/L-type Ca2+ channels.[4] While Nebracetam shows some affinity for muscarinic acetylcholine receptors, most racetams generally exhibit negligible affinity for common central nervous system receptors.[2]
Q3: My experimental results are inconsistent when using this compound. What could be the cause?
Inconsistencies in experimental outcomes can arise from several factors. One possibility is the activation of unintended signaling pathways. For example, Nebracetam has been shown to influence noradrenergic mechanisms in the hippocampus and frontal cortex.[3] Researchers should consider the potential for Nebracetam to modulate multiple neurotransmitter systems simultaneously, which could lead to variable results depending on the specific experimental model and conditions.
Q4: I am observing unexpected changes in neuronal excitability in my cultures treated with this compound. What could be the underlying mechanism?
Unexpected changes in neuronal excitability could be linked to Nebracetam's influence on ion channels. Research on the related compound Nefiracetam has demonstrated effects on N/L-type Ca2+ channel currents.[4] Furthermore, Nebracetam itself is suggested to interact with NMDA receptor-operated Ca2+ channels.[3] Unanticipated modulation of these or other ion channels could lead to alterations in neuronal firing patterns and overall excitability.
Troubleshooting Guides
Issue 1: Unexplained Changes in Gene Expression
If you observe unexpected alterations in gene expression profiles following this compound treatment, consider the possibility of off-target effects on transcription factors or epigenetic mechanisms. While direct evidence for Nebracetam is lacking, it is a known phenomenon for other CNS-active drugs to have unintended effects on gene regulation.
Recommended Experimental Protocol: Gene Expression Analysis
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with a range of this compound concentrations alongside a vehicle control.
-
RNA Extraction: After the desired treatment period, harvest the cells and extract total RNA using a commercially available kit.
-
Quantitative PCR (qPCR) or RNA-Sequencing: Analyze the expression of a panel of genes, including those related to cholinergic and glutamatergic signaling, as well as common off-target pathways (e.g., other neurotransmitter systems, inflammatory pathways).
-
Data Analysis: Compare the gene expression levels between treated and control groups to identify any significant changes.
Issue 2: Discrepancies in Neurotransmitter Release Assays
Should your neurotransmitter release assays yield inconsistent or unexpected results, it is possible that this compound is modulating multiple neurotransmitter systems beyond the one you are primarily investigating.
Recommended Experimental Protocol: Multi-Neurotransmitter Analysis
-
Synaptosome Preparation: Prepare synaptosomes from the brain region of interest.
-
Treatment and Stimulation: Incubate the synaptosomes with this compound or a vehicle control, followed by depolarization with a stimulus such as high potassium.
-
Neurotransmitter Quantification: Collect the supernatant and quantify the levels of multiple neurotransmitters (e.g., acetylcholine, dopamine (B1211576), serotonin, GABA, glutamate) using HPLC or other sensitive detection methods.
-
Data Comparison: Analyze the release profiles of different neurotransmitters to determine if Nebracetam has a broader effect than anticipated. A study on delayed treatment with nebracetam showed it partially restored hippocampal 5-HT and striatal dopamine metabolite contents after microsphere embolism in rats.[5]
Data Presentation
Table 1: Potential Off-Target Interactions of Nebracetam and Related Compounds
| Target/System | Compound | Observation | Reference |
| Cholinergic System | Nebracetam | M1 acetylcholine receptor agonist | [1] |
| GABAergic System | Nefiracetam | Increased transmitter uptake and release | [4] |
| Noradrenergic System | Nebracetam | Involves limbic and hippocampal noradrenergic mechanisms | [3] |
| Ca2+ Channels | Nefiracetam | Increased N/L-type Ca2+ channel currents | [4] |
| NMDA Receptors | Nebracetam | Interacts with NMDA receptor-operated Ca2+ channels | [3] |
Visualizations
Caption: Hypothesized signaling pathways of this compound.
Caption: Experimental workflow for multi-neurotransmitter release assay.
References
- 1. Nebracetam - Wikipedia [en.wikipedia.org]
- 2. Racetam - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of delayed treatment with nebracetam on neurotransmitters in brain regions after microsphere embolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nebracetam Hydrochloride (Preclinical Research Grade)
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals for preclinical experimental purposes only. Nebracetam hydrochloride is an investigational compound and has not undergone human clinical trials. The data presented is derived from animal and in vitro studies and should not be extrapolated to human use.
Frequently Asked Questions (FAQs)
Q1: What is the primary proposed mechanism of action for Nebracetam?
A1: Nebracetam is understood to have a dual mechanism of action. It is believed to act as an agonist at the M1 muscarinic acetylcholine (B1216132) receptor, which is involved in cognitive processes like learning and memory.[1][2] Additionally, it exhibits neuroprotective properties by interacting with NMDA receptor-operated Ca2+ channels, protecting against excitotoxicity.[3][4]
Q2: Are there any human clinical trial data available for this compound?
A2: No. As of late 2023, Nebracetam has not been evaluated in human clinical trials.[1] All available efficacy and dosage data are from preclinical animal and in vitro models.
Q3: What is a typical effective dose in animal models of cognitive impairment?
A3: In a rat model of scopolamine-induced disruption of spatial cognition, an oral dose of 10 mg/kg of Nebracetam was shown to be effective.[1] Further dose-ranging studies are recommended to determine the optimal dose for specific experimental models.
Q4: What are the known side effects or safety concerns?
A4: Specific safety and toxicology data for Nebracetam are limited. In preclinical models, no major adverse effects have been noted at cognitively effective doses. However, as it modulates cholinergic and glutamatergic systems, researchers should monitor for potential side effects related to these pathways, such as changes in motor activity or seizure threshold.
Q5: How does Nebracetam differ from other racetams like Nefiracetam?
A5: While both are part of the racetam family, they are distinct chemical entities. Nebracetam is primarily identified as an M1 acetylcholine receptor agonist.[1] Nefiracetam is known to enhance cholinergic and GABAergic transmissions and interact with N/L-type Ca2+ channels. While their effects may be similar, their precise pharmacological profiles differ, and data should not be used interchangeably.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Lack of Efficacy in Cognitive Task | - Suboptimal Dosage: The dose may be too low or high for the specific animal model or cognitive task.- Timing of Administration: The dosing window relative to the behavioral test may not be optimal for achieving peak brain concentration.- Route of Administration: Oral (p.o.) administration may have variable absorption. Intraperitoneal (i.p.) or subcutaneous (s.c.) routes could be considered for more consistent bioavailability.- Model Insensitivity: The chosen cognitive impairment model (e.g., scopolamine (B1681570) dosage) may be too severe or not reliant on the cholinergic/glutamatergic pathways targeted by Nebracetam. | - Conduct a dose-response study (e.g., 1, 3, 10, 30 mg/kg) to identify the optimal effective dose.- Characterize the pharmacokinetics in your animal model to determine Tmax (time to maximum concentration) and administer the compound accordingly before testing.- If using oral gavage, ensure proper technique. Consider alternative administration routes if variability persists.- Titrate the dose of the amnesic agent (e.g., scopolamine) to induce a moderate, reversible deficit.[5] |
| High Variability in Behavioral Results | - Inconsistent Drug Preparation: The hydrochloride salt may not be fully dissolved or may have degraded.- Animal Stress: High stress levels can impact cognitive performance and introduce variability.- Procedural Inconsistency: Minor variations in handling, testing environment, or timing can affect outcomes. | - Prepare fresh solutions daily using an appropriate vehicle (e.g., saline, distilled water). Use a vortex mixer or sonicator to ensure complete dissolution.- Ensure adequate acclimatization of animals to the facility, handling procedures, and testing apparatus before the experiment begins.- Standardize all experimental procedures. Utilize a single, well-lit, quiet room with consistent external cues for maze-based tasks.[6] |
| Unexpected Neuroprotective Results in vitro | - Incorrect Concentration: The concentrations used may be outside the effective range.- Cell/Slice Viability: The primary cell cultures or brain slices may have poor health, confounding the results.- Excitotoxin Concentration: The concentration of NMDA or glutamate (B1630785) used to induce toxicity may be too high, overwhelming any potential protective effect. | - Preclinical studies have used concentrations of 10⁻⁵ M and 10⁻⁴ M (10 µM and 100 µM) to protect against NMDA-induced neurotoxicity.[3] A concentration-response curve is recommended.- Ensure proper slice preparation and maintenance in oxygenated artificial cerebrospinal fluid (aCSF). Monitor slice health throughout the experiment.- Titrate the excitotoxin to a concentration that induces significant, but not maximal, cell death to create a window for observing neuroprotection. |
Data Presentation
Preclinical Dosage for Cognitive Enhancement
| Compound | Animal Model | Cognitive Task | Effective Dose | Route of Administration | Reference |
| Nebracetam | Rat | Scopolamine-Induced Spatial Cognition Deficit | 10 mg/kg | p.o. (Oral) | [1] |
In Vitro Dosage for Neuroprotection
| Compound | Model | Insult | Effective Concentration | Outcome | Reference |
| Nebracetam | Rat Striatal Slices | L-glutamate / NMDA | 10 µM - 100 µM | Protection against dopaminergic impairment | [3] |
Experimental Protocols
Protocol 1: Assessing Cognitive Enhancement in a Scopolamine-Induced Deficit Model (8-Arm Radial Maze)
This protocol is a representative methodology for evaluating the ability of Nebracetam to reverse chemically-induced spatial memory deficits in rats.
1. Apparatus:
-
An 8-arm radial maze, elevated from the floor, with a central platform and arms radiating outwards.[6]
-
Food cups are located at the end of each arm.
-
The maze should be situated in a room with various stable visual cues (e.g., posters, shelves) to aid spatial navigation.[6]
2. Animal Subjects and Habituation:
-
Male Long-Evans or Sprague-Dawley rats (250-350g) are typically used.
-
Animals should be food-deprived to 85-90% of their free-feeding body weight to ensure motivation. Water is available ad libitum.
-
Habituation (5-7 days):
-
Day 1-2: Place rats in pairs on the maze for 10 minutes with food rewards (e.g., sucrose (B13894) pellets) scattered throughout the arms and central platform.[6]
-
Day 3-7: Place rats individually on the maze. Bait only the food cups at the end of four randomly selected arms (the same four for each rat for a given day). Allow the rat to explore until all four baits are consumed or 10 minutes have elapsed.[6]
-
3. Experimental Procedure:
-
Dosing: Administer Nebracetam (e.g., 10 mg/kg, p.o.) or vehicle 60 minutes prior to the trial.
-
Amnesia Induction: Administer scopolamine (e.g., 0.5 mg/kg, i.p.) 30 minutes prior to the trial.[1][5]
-
Testing:
-
Bait the same four arms as in the final habituation phase.
-
Place the rat on the central platform and allow it to explore the maze.
-
The trial ends when all four baited arms have been visited or after a predetermined time (e.g., 10 minutes).
-
-
Data Collection:
Protocol 2: Assessing Neuroprotection in Rat Striatal Slices
This protocol outlines a method to evaluate Nebracetam's ability to protect against NMDA-induced neurotoxicity by measuring dopamine (B1211576) release.
1. Brain Slice Preparation:
-
Rapidly decapitate a rat and dissect the brain in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Prepare 300-400 µm thick coronal slices containing the striatum using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before use.
2. Dopamine Release Measurement (Fast-Scan Cyclic Voltammetry - FSCV):
-
Transfer a single slice to a recording chamber perfused with heated (32-34°C), oxygenated aCSF.
-
Lower a carbon-fiber microelectrode and a stimulating electrode into the dorsolateral striatum.[8]
-
Apply a triangular voltage waveform to the microelectrode to detect dopamine oxidation.[2]
-
Use a bipolar stimulating electrode to evoke dopamine release with a single electrical pulse. Record baseline dopamine release signals.
3. Neurotoxicity and Protection Protocol:
-
Baseline: Establish a stable baseline of evoked dopamine release.
-
Pre-treatment: Perfuse the slice with Nebracetam (e.g., 10 µM or 100 µM) for 20-30 minutes.[3]
-
Excitotoxic Insult: Co-perfuse the slice with Ne.bracetam and a toxic concentration of NMDA (e.g., 50-100 µM).
-
Washout: Perfuse with standard aCSF to remove NMDA and Nebracetam.
-
Assessment: Measure evoked dopamine release at set time points post-insult. Neuroprotection is quantified as the degree to which Nebracetam prevents the NMDA-induced reduction in the dopamine release signal compared to control slices exposed to NMDA alone.
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. A simple method for measuring dopamine release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. banglajol.info [banglajol.info]
- 7. Radial arm maze - Wikipedia [en.wikipedia.org]
- 8. biorxiv.org [biorxiv.org]
Addressing variability in experimental results with Nebracetam hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nebracetam (B40111) hydrochloride. The information is designed to address potential variability in experimental results and provide standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is Nebracetam hydrochloride and what is its primary mechanism of action?
A1: this compound is a nootropic agent belonging to the racetam family of compounds. Its primary proposed mechanism of action is as an agonist of the M1 muscarinic acetylcholine (B1216132) receptor.[1] Activation of M1 receptors is associated with enhanced cognitive processes such as learning and memory. Additionally, studies on the related compound nefiracetam (B1678012) suggest that it can modulate nicotinic acetylcholine receptors, leading to increased glutamate (B1630785) release in the hippocampus. Nebracetam has also been shown to interact with NMDA receptor-operated Ca2+ channels and may influence dopamine (B1211576) and serotonin (B10506) metabolism.
Q2: Why am I observing high variability in my behavioral studies with this compound?
A2: Variability in behavioral outcomes is a common challenge in nootropic research. Several factors can contribute to this, including:
-
Animal Model: The choice of species, strain, age, and sex of the animal can significantly impact results. The health status and housing conditions of the animals also play a crucial role.
-
Dosage: Racetams often exhibit a U-shaped dose-response curve, where both low and high doses can be less effective than an optimal dose. It is crucial to perform a thorough dose-response study to identify the therapeutic window.
-
Route and Timing of Administration: The method of administration (e.g., oral gavage, intraperitoneal injection) and the timing relative to the behavioral test can affect the drug's absorption, distribution, and efficacy.
-
Behavioral Paradigm: The specific parameters of the behavioral test (e.g., maze configuration, training schedule, stress levels) can influence the results.
-
Diet and Gut Microbiome: The diet of the animals can affect drug metabolism and the composition of the gut microbiome, which in turn can influence drug absorption and efficacy.
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound is soluble in DMSO. For in vivo studies, the hydrochloride salt form is typically dissolved in sterile saline or water. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions should be stored at -20°C for short periods. Stability studies for prolonged storage in solution are not widely available, so fresh preparation is advised to minimize degradation.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect in Cognitive Enhancement Assays (e.g., Morris Water Maze, Passive Avoidance)
| Potential Cause | Troubleshooting Step |
| Inappropriate Dosage | Perform a dose-response study to determine the optimal effective dose. Start with a range of doses based on literature for Nebracetam or similar racetams (e.g., 1-30 mg/kg for rats). Be aware of the potential for a U-shaped dose-response curve. |
| Suboptimal Timing of Administration | Vary the time between drug administration and the behavioral test to align with the drug's peak plasma concentration (if known) or expected time to reach the central nervous system. |
| Animal Model Variability | Ensure consistency in the species, strain, age, and sex of the animals used. Control for environmental factors such as housing conditions, diet, and handling. |
| Behavioral Protocol Issues | Standardize all aspects of the behavioral protocol, including apparatus dimensions, water temperature (in water maze), foot shock intensity (in passive avoidance), and training schedules. Ensure that personnel conducting the tests are well-trained and blinded to the treatment groups. |
| Stress-Induced Confounding Effects | Acclimate animals to the testing room and handling procedures to minimize stress, which can interfere with cognitive performance. |
Issue 2: High Variability in In Vitro Assays (e.g., Calcium Imaging, Neurotransmitter Release)
| Potential Cause | Troubleshooting Step |
| Cell Culture Conditions | Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. Variability in these factors can alter receptor expression and signaling pathways. |
| Drug Concentration and Incubation Time | Optimize the concentration of this compound and the incubation time for your specific cell type and assay. Perform concentration-response curves to determine the EC50. |
| Assay Buffer Composition | Ensure the composition of the assay buffer (e.g., ion concentrations, pH) is consistent across all experiments, as it can affect receptor function and signaling. |
| Reagent Quality | Use high-quality, fresh reagents. The stability of this compound in solution should be considered, and fresh solutions are recommended. |
| Detection Method Sensitivity | Ensure that the detection method (e.g., fluorescent dye for calcium imaging, HPLC for neurotransmitter analysis) is sensitive enough to detect the expected changes. Calibrate instruments regularly. |
Data Summary
Table 1: In Vivo Efficacy of Racetams in Cognitive Models
| Compound | Animal Model | Behavioral Test | Dose Range | Observed Effect |
| Nefiracetam | Rat (Traumatic Brain Injury) | Morris Water Maze | 3 and 9 mg/kg (p.o.) | Attenuated cognitive deficits.[2] |
| Nefiracetam | Rat (Scopolamine-induced amnesia) | Passive Avoidance | 3 mg/kg (p.o.) | Improved task recall.[3] |
| Aniracetam (B1664956) | Rat | Passive Avoidance | 100 mg/kg (p.o.) | Prolonged retention time.[4] |
| Oxiracetam | Mouse | Active and Passive Avoidance | 50 mg/kg | Improved learning in active avoidance.[5] |
| This compound | Data not available |
Table 2: In Vitro Activity of Nebracetam
| Assay | Cell/Tissue Type | Concentration | Observed Effect |
| Calcium Influx Inhibition | Cultured Rat Cerebellar Granule Cells | 10-100 µM | Dose-dependent inhibition of Ca2+ influx.[6] |
| Monoamine Uptake Inhibition | Rat Striatal and Hippocampal Synaptosomes | ≥ 100 µM | Significant reduction in dopamine and serotonin uptake.[1] |
| Acetylcholine Release | Rat Frontal Cortex (in vivo microdialysis) | 10 mg/kg (p.o.) of Nefiracetam | Significant increase in extracellular acetylcholine levels.[7] |
| Astrocyte Metabolism | Cultured Rat Astrocytes | 10⁻⁷ M | Decreased intracellular ATP and PCr levels.[8] |
Table 3: Pharmacokinetic Parameters of Racetams in Rats (Oral Administration)
| Compound | Dose | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Oral Bioavailability (%) |
| Aniracetam | 50 mg/kg | ~0.5 | ~150 | ~1.5 | <10%[9] |
| This compound | Data not available |
Experimental Protocols & Visualizations
Nebracetam's Proposed Signaling Pathway
This compound is thought to act as an M1 muscarinic acetylcholine receptor agonist. This initiates a Gq-protein coupled signaling cascade, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, can modulate various downstream cellular processes, including neurotransmitter release and synaptic plasticity, which are believed to underlie its nootropic effects.
General Troubleshooting Workflow for Experimental Variability
This workflow provides a logical sequence of steps to identify and address sources of variability in your experiments with this compound.
Detailed Methodologies
1. Morris Water Maze Protocol for Assessing Spatial Learning and Memory
This protocol is adapted from standard procedures and can be used to evaluate the effect of this compound on spatial cognition in rodents.
-
Apparatus: A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface. The pool is located in a room with various distal visual cues.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Administer this compound or vehicle at the predetermined dose and time before the first trial of each day.
-
Each day consists of 4 trials per animal.
-
For each trial, gently place the animal into the water facing the pool wall at one of four randomly chosen start locations.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel start location and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located), the number of times the animal crosses the former platform location, and the swim path.
-
-
-
Data Analysis: Compare the escape latencies and path lengths during the acquisition phase between treatment groups. In the probe trial, compare the time spent in the target quadrant and platform crossings.
2. Passive Avoidance Test Protocol for Assessing Fear-Motivated Learning and Memory
This protocol assesses the ability of an animal to learn and remember to avoid an aversive stimulus.
-
Apparatus: A two-chambered box with a light and a dark compartment connected by a small opening. The floor of the dark compartment is equipped with a grid that can deliver a mild foot shock.
-
Procedure:
-
Training/Acquisition Phase:
-
Place the animal in the light compartment.
-
When the animal enters the dark compartment (which rodents naturally prefer), close the door and deliver a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds).
-
Immediately remove the animal and return it to its home cage.
-
Administer this compound or vehicle immediately after the training session to assess its effect on memory consolidation.
-
-
Retention Test (24 or 48 hours later):
-
Place the animal back into the light compartment.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive experience. The test is typically terminated if the animal does not enter the dark compartment within a set time (e.g., 300 seconds).
-
-
-
Data Analysis: Compare the step-through latencies between the different treatment groups.
3. In Vitro Calcium Imaging Protocol
This protocol can be used to measure changes in intracellular calcium concentration in response to this compound in cultured cells expressing M1 receptors.
-
Cell Preparation: Plate cells (e.g., CHO or HEK293 cells stably expressing the M1 receptor) onto glass-bottom dishes and grow to an appropriate confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., HBSS).
-
Incubate the cells with the dye-containing buffer for 30-60 minutes at 37°C.
-
Wash the cells with fresh buffer to remove excess dye and allow for de-esterification of the AM ester.
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Acquire a baseline fluorescence signal.
-
Apply this compound at various concentrations and record the change in fluorescence intensity over time.
-
As a positive control, apply a known M1 receptor agonist (e.g., carbachol).
-
-
Data Analysis: Quantify the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration. Calculate the EC50 from the concentration-response curve.
4. Neurotransmitter Release Assay Protocol
This protocol can be used to measure the effect of this compound on the release of neurotransmitters (e.g., acetylcholine, glutamate) from brain slices or synaptosomes.
-
Tissue Preparation:
-
Brain Slices: Prepare acute brain slices (e.g., hippocampal or cortical) from rodents using a vibratome.
-
Synaptosomes: Isolate synaptosomes from specific brain regions by differential centrifugation.
-
-
Assay Procedure:
-
Pre-incubate the brain slices or synaptosomes in a physiological buffer.
-
Stimulate neurotransmitter release using a depolarizing agent (e.g., high potassium concentration or an electrical stimulus).
-
Collect the supernatant at different time points before and after stimulation, in the presence and absence of this compound.
-
Measure the concentration of the neurotransmitter of interest in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection, or an ELISA-based kit.
-
-
Data Analysis: Compare the amount of neurotransmitter released in the presence of this compound to the control condition.
References
- 1. Effects of nebracetam on synaptosomal monoamine uptake of striatal and hippocampal regions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nefiracetam improves Morris water maze performance following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nefiracetam (DM-9384) preserves hippocampal neural cell adhesion molecule-mediated memory consolidation processes during scopolamine disruption of passive avoidance training in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of aniracetam on one-trial passive avoidance tests and cholinergic neurons in discrete brain regions of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of oxiracetam-nicotine combinations on active and passive avoidance learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory action of nebracetam on various stimuli-evoked increases in intracellular Ca2+ concentrations in cultured rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nefiracetam elevates extracellular acetylcholine level in the frontal cortex of rats with cerebral cholinergic dysfunctions: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of nebracetam on content of high-energy phosphates and morphometry of rat astrocytes in vitro. Comparison with piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of aniracetam and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Nebracetam hydrochloride degradation products and their interference
Disclaimer: The following information is based on established knowledge of forced degradation studies for analogous racetam compounds, such as Brivaracetam and Piracetam. Due to a lack of specific public data on Nebracetam hydrochloride, these guides and FAQs are provided as a predictive resource for researchers. Experimental conditions should be optimized for your specific laboratory setup.
Troubleshooting Guides
Issue: Unexpected Peaks in Your Chromatogram? It Could Be Degradation.
If you are observing unexpected peaks in your HPLC or UPLC analysis of this compound, it is crucial to consider the possibility of degradation products. These can interfere with the accurate quantification of the active pharmaceutical ingredient (API).
Recommended Actions:
-
Review Sample Handling and Storage: Ensure that your samples have been stored under appropriate conditions (cool, dark, and dry) to minimize degradation.
-
Perform a Forced Degradation Study: To confirm if the unexpected peaks are degradation products, a forced degradation study is recommended. This involves subjecting a sample of this compound to various stress conditions.
-
Analyze Stressed Samples: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent drug from any potential degradation products.
Experimental Protocol: Forced Degradation Study for this compound
This protocol outlines the steps to intentionally degrade this compound to identify potential degradation products and develop a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Milli-Q water or equivalent
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks and pipettes
-
pH meter
-
HPLC or UPLC system with a PDA or UV detector
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.[1][2]
-
Base Hydrolysis: Dissolve a known amount of this compound in 0.1 N NaOH and heat at 60-80°C for a specified period. Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.[1][2]
-
Oxidative Degradation: Dissolve a known amount of this compound in a solution of 3% H₂O₂ and keep it at room temperature for a specified period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 60-80°C) for an extended period (e.g., 24, 48, 72 hours).
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for an extended period.
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of this compound?
Based on studies of similar racetam compounds, potential degradation of this compound may occur through hydrolysis of the amide bond in the pyrrolidone ring, particularly under acidic or basic conditions. Oxidative conditions might also lead to the formation of N-oxide or other related impurities.
Q2: How can I prevent the degradation of this compound during storage and analysis?
To minimize degradation, this compound should be stored in a well-closed container, protected from light, and kept in a cool and dry place. For analytical purposes, freshly prepared solutions should be used. If solutions need to be stored, they should be refrigerated and protected from light.
Q3: What type of analytical method is suitable for analyzing this compound and its degradation products?
A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the most common and effective technique.[3] A C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile or methanol).[3] Gradient elution is often necessary to achieve adequate separation of the parent drug from all potential degradation products. Detection is typically performed using a UV detector at a wavelength where both the drug and its impurities have significant absorbance.
Data Presentation
Table 1: Summary of Forced Degradation Studies on Analogous Racetam Compounds.
| Stress Condition | Reagent/Condition | Typical Observation for Racetams | Potential Degradation Products |
| Acid Hydrolysis | 0.1 N HCl, 60-80°C | Significant degradation observed for some racetams.[4] | Opening of the pyrrolidone ring. |
| Base Hydrolysis | 0.1 N NaOH, 60-80°C | Significant degradation observed for some racetams.[5] | Opening of the pyrrolidone ring. |
| Oxidation | 3% H₂O₂, Room Temp | Slight to moderate degradation.[4] | N-oxides and other oxidized species. |
| Thermal Degradation | 60-80°C, solid state | Generally stable.[4] | Minimal degradation. |
| Photolytic Degradation | UV and Visible Light | Generally stable.[4] | Minimal degradation. |
Table 2: Example HPLC Method Parameters for Racetam Analysis.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH adjusted) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Oven Temp | 30°C |
Visualizations
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical signaling pathway of Nebracetam and potential interference.
References
- 1. Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Quantification of Process-Related Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 4. ijpsr.com [ijpsr.com]
- 5. arcjournals.org [arcjournals.org]
Technical Support Center: Minimizing Animal Stress During Nebracetam Hydrochloride Administration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize animal stress during the administration of Nebracetam hydrochloride in experimental settings. Adherence to ethical guidelines and best practices in animal handling is paramount for both animal welfare and the validity of scientific research.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of stress in laboratory animals during drug administration?
A1: Stress in laboratory animals during drug administration can stem from various factors, including the method of administration, the physical restraint required, the novelty of the procedure, and potential discomfort from the substance itself.[1][2][3] For oral gavage, a common administration route, improper technique can lead to esophageal or gastric injury, causing significant distress.[4][5] The stress response can manifest as physiological changes, such as increased heart rate and stress hormone levels, and behavioral changes like withdrawal or aggression.[2][6]
Q2: How can I minimize restraint-associated stress?
A2: Minimizing restraint time and using appropriate techniques are crucial.[1] Habituation of the animals to the handling and restraint procedures before the actual drug administration can significantly reduce stress levels.[1][5] Positive reinforcement training can also be an effective strategy.[1] Whenever possible, consider dosing techniques that allow for free movement of the animals.[1] For rodents, ensuring the animal is securely but gently held in a way that prevents injury and aligns the head with the body is critical to avoid tracheal entry during oral gavage.[7]
Q3: Are there less stressful alternatives to oral gavage for administering this compound?
A3: While oral gavage is a precise method for delivering a specific dose, less invasive alternatives should be considered. One such method is Micropipette-Guided Drug Administration (MDA), where animals are trained to voluntarily drink the drug solution from a pipette.[6] This method has been shown to greatly reduce animal stress and improve welfare.[6] Other alternatives include providing the substance in a palatable mixture, such as flavored gelatin, or incorporating it into the animal's chow or drinking water, though these methods may offer less control over the exact dosage consumed.[4]
Q4: What are the ethical considerations I need to be aware of?
A4: All animal research must adhere to the 3Rs principles: Replacement, Reduction, and Refinement.[8][9] This means using non-animal methods whenever possible, reducing the number of animals used to the minimum required for statistically valid results, and refining procedures to minimize pain, suffering, and distress.[9] Investigators have an ethical obligation to seek the least painful techniques and to ensure that any pain or distress is minimized through appropriate anesthetics, analgesics, or other supportive measures.[10] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[7][11]
Troubleshooting Guides
Issue 1: Animal exhibits signs of distress during oral gavage (e.g., struggling, vocalization, respiratory changes).
| Possible Cause | Troubleshooting Step |
| Improper Restraint | Ensure a firm but gentle grip, with the animal's head and body aligned.[7] The animal should be held in an upright position to prevent aspiration.[5] Consider using a two-person handling technique for better control.[2] |
| Incorrect Gavage Needle Placement | The gavage needle should be inserted gently along the roof of the mouth and down the esophagus.[4][7] If resistance is met, do not force the needle; withdraw and attempt again.[4][12] A slight twisting motion may help guide the needle.[12] |
| Gavage Needle Size | Using an incorrectly sized gavage needle can cause injury and distress.[4] Refer to the table below for recommended gavage needle sizes for rodents. |
| Administration Speed | Administer the substance slowly to prevent regurgitation and aspiration.[4][7] |
| Lack of Habituation | Acclimate the animals to handling and the gavage procedure with sham dosing (using a vehicle like water) for several days before the actual experiment.[5] |
Issue 2: Post-administration complications (e.g., lethargy, abdominal distension, respiratory distress).
| Possible Cause | Troubleshooting Step |
| Esophageal or Gastric Perforation | This is a serious complication that can result from improper technique or a sharp-tipped gavage needle.[4] Use a ball-tipped or flexible plastic gavage needle to minimize risk.[5][7] If perforation is suspected, the animal should be immediately assessed by a veterinarian and may require euthanasia.[4] |
| Aspiration Pneumonia | This can occur if the substance is accidentally administered into the trachea.[4][5] If fluid appears at the nose or the animal shows signs of respiratory distress during administration, stop immediately.[5] Close monitoring post-procedure is essential. |
| Adverse Reaction to this compound or Vehicle | Ensure the vehicle used is non-toxic and well-tolerated.[1] Monitor animals closely for any unexpected reactions to the compound. |
Data Presentation
Table 1: Recommended Gavage Needle Sizes for Rodents
| Animal | Weight (g) | Gauge | Length (inches) | Ball Diameter (mm) |
| Mouse | to 14 | 24 | 1 | 1.25 |
| 15-20 | 22 | 1-1.5 | 1.25 | |
| 20-25 | 20 | 1-2 | 2.25 | |
| 25-30 | 18 | 1-2 | 2.25 | |
| 30-35 | 18 | 1-3 | 2.25 | |
| Rat | - | 18 | 2-3 | 2.25 |
| - | 16 | 3 | 3.0 |
Source: Adapted from San Diego State University guidelines.[4]
Experimental Protocols
Protocol 1: Standard Operating Procedure for Oral Gavage in Mice
-
Preparation:
-
Restraint:
-
Gavage Needle Insertion:
-
Administration:
-
Post-Administration:
Mandatory Visualization
Workflow for Minimizing Stress During Oral Gavage
References
- 1. downstate.edu [downstate.edu]
- 2. Reducing the stress of drug administration: implications for the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. research.sdsu.edu [research.sdsu.edu]
- 5. instechlabs.com [instechlabs.com]
- 6. eara.eu [eara.eu]
- 7. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 8. biobostonconsulting.com [biobostonconsulting.com]
- 9. Ethical use of animals in medicine testing | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Code of Ethics for the Care and Use of Animals | Office of the Vice President for Research [ovpr.uchc.edu]
- 11. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
Interpreting unexpected results in Nebracetam hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Nebracetam (B40111) hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation, presented in a question-and-answer format.
Issue 1: No observable increase in intracellular calcium ([Ca2+]i) after Nebracetam hydrochloride application.
-
Question: My assay shows no significant increase in intracellular calcium concentration after applying this compound to my cell line, which is expected to express M1 muscarinic acetylcholine (B1216132) receptors. What are the possible reasons for this?
-
Answer: Several factors could contribute to the lack of a calcium response. Consider the following troubleshooting steps:
-
Cell Line Verification: Confirm that your cell line indeed expresses functional M1 muscarinic acetylcholine receptors. Expression levels can vary between passages. We recommend performing a western blot or qPCR to verify receptor expression.
-
Agonist Concentration: The concentration of this compound may be suboptimal. Prepare a dose-response curve to determine the effective concentration range for your specific cell type. A typical starting concentration for in vitro studies is around 1 µM.[1]
-
Compound Integrity: Verify the purity and stability of your this compound. Improper storage or degradation can lead to loss of activity. We recommend using a freshly prepared solution for each experiment.
-
Assay Sensitivity: Ensure your calcium imaging or plate-based assay is sensitive enough to detect subtle changes in [Ca2+]i. Calibrate your system with a known M1 agonist like carbachol (B1668302) as a positive control.
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization. Ensure that cells are not pre-exposed to other cholinergic agonists and that the experimental timeline is appropriate.
-
Issue 2: Unexpected cell toxicity observed at higher concentrations of this compound.
-
Question: I am observing significant cell death in my neuronal cultures at concentrations of this compound above 100 µM. Is this expected?
-
Answer: While Nebracetam is generally considered to have a good safety profile at therapeutic doses, high concentrations in vitro can lead to off-target effects and cytotoxicity.
-
Concentration Range: For most in vitro applications exploring its nootropic effects, concentrations in the range of 1-10 µM are typically used.[1][2] Higher concentrations may not be physiologically relevant and could induce cellular stress.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve the this compound, ensure the final concentration of the solvent in your culture medium is not exceeding cytotoxic levels (typically <0.1%).
-
Purity of Compound: Impurities in the this compound sample could contribute to toxicity. It is advisable to use a high-purity compound (>98%).
-
Issue 3: Inconsistent results in animal behavioral studies.
-
Question: My results from behavioral tests (e.g., Morris water maze, passive avoidance) in rodents treated with this compound are highly variable and not statistically significant. What could be the cause?
-
Answer: Behavioral studies are inherently complex and subject to variability. Here are some factors to consider:
-
Dosage and Administration Route: The dose and route of administration are critical. For rats, oral administration of 30 mg/kg has been used in some studies.[3] It is important to perform a dose-finding study to determine the optimal dose for your specific animal model and behavioral paradigm.
-
Timing of Administration: The timing of drug administration relative to the behavioral testing is crucial. The pharmacokinetic profile of this compound should be considered to ensure that the drug is active during the testing period.
-
Animal Handling and Stress: Stress can significantly impact cognitive performance in animals. Ensure consistent and gentle handling of the animals to minimize stress-induced variability.
-
Baseline Performance: Ensure that there are no significant differences in baseline cognitive performance between your experimental groups before drug administration.
-
Statistical Power: A small sample size may not be sufficient to detect statistically significant differences. Consider performing a power analysis to determine the appropriate number of animals per group.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: this compound is believed to act as an M1 muscarinic acetylcholine receptor agonist.[4][5] This interaction is thought to trigger a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i).[5][6]
Q2: Can this compound interact with other receptor systems? A2: Some evidence suggests that Nebracetam may also have neuroprotective effects by interacting with NMDA receptor-operated Ca2+ channels.[2] It has been shown to protect against striatal dopaminergic impairment induced by L-glutamate and NMDA.[2] Additionally, some studies in animal models of cerebral ischemia suggest a possible action on serotonin (B10506) (5-HT) metabolism.[3]
Q3: What are the expected effects of this compound on neurotransmitter levels? A3: In a study on rats with microsphere embolism-induced cerebral ischemia, delayed treatment with Nebracetam partially restored hippocampal 5-HT and striatal dopamine (B1211576) metabolite contents.[3]
Q4: Are there any known antagonists for this compound's action? A4: The effects of Nebracetam on intracellular calcium rise can be blocked by muscarinic receptor antagonists such as atropine (B194438) and pirenzepine.[5]
Data Presentation
Table 1: In Vitro Experimental Parameters for this compound
| Parameter | Cell Line | Concentration Range | Expected Outcome | Reference |
| M1 Receptor Agonism | Jurkat (human leukemic T cell) | 1-100 µM | Increase in intracellular Ca2+ | [5] |
| Neuroprotection | Rat striatal slices | 10-100 µM | Protection against NMDA-induced toxicity | [2] |
Table 2: In Vivo Experimental Parameters for this compound
| Parameter | Animal Model | Dosage | Route of Administration | Expected Outcome | Reference |
| Neurotransmitter Modulation | Rats with cerebral ischemia | 30 mg/kg | Oral (p.o.) | Partial restoration of hippocampal 5-HT and striatal dopamine metabolites | [3] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium ([Ca2+]i) in a Cell Line (e.g., Jurkat)
-
Cell Culture: Culture Jurkat cells in appropriate media and conditions until they reach the desired confluence.
-
Cell Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorometer or a fluorescence microscope.
-
This compound Application: Add this compound at the desired concentration to the cells.
-
Post-application Measurement: Immediately start measuring the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Controls:
-
Positive Control: Use a known M1 agonist (e.g., carbachol) to confirm that the cells are responsive.
-
Negative Control: Use a vehicle control (the solvent used to dissolve this compound) to ensure it does not affect calcium levels.
-
Antagonist Control: Pre-incubate cells with an M1 antagonist (e.g., pirenzepine) before adding this compound to confirm the M1 receptor-mediated effect.[5]
-
Protocol 2: Assessment of Neuroprotection in Rat Striatal Slices
-
Slice Preparation: Prepare acute coronal striatal slices from adult rats using a vibratome.
-
Incubation: Allow the slices to recover in oxygenated artificial cerebrospinal fluid (aCSF).
-
Pre-treatment: Pre-incubate the slices with this compound (10-100 µM) for a specified period.[2]
-
Induction of Neurotoxicity: Induce neurotoxicity by exposing the slices to NMDA (e.g., 100 µM) for a short duration.
-
Washout and Recovery: Wash out the NMDA and this compound and allow the slices to recover in aCSF.
-
Assessment of Cell Viability: Assess cell viability using a suitable method, such as measuring the release of lactate (B86563) dehydrogenase (LDH) into the medium or using a fluorescent live/dead cell stain.
-
Controls:
-
Negative Control: Slices incubated in aCSF only.
-
Toxin Control: Slices exposed to NMDA without this compound pre-treatment.
-
Vehicle Control: Slices pre-treated with the vehicle for this compound before NMDA exposure.
-
Visualizations
Caption: Proposed signaling pathway of this compound via M1 receptor activation.
Caption: Experimental workflow for measuring intracellular calcium concentration.
Caption: Troubleshooting logic for an unexpected lack of calcium response.
References
- 1. Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nebracetam (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of delayed treatment with nebracetam on neurotransmitters in brain regions after microsphere embolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nebracetam - Wikipedia [en.wikipedia.org]
- 5. Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
Enhancing the signal-to-noise ratio in Nebracetam hydrochloride assays
Welcome to the Technical Support Center for Nebracetam hydrochloride assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the signal-to-noise ratio in your experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of a low signal-to-noise (S/N) ratio in this compound HPLC assays?
A low signal-to-noise ratio is often due to a high baseline noise level rather than a low signal from this compound itself. Common causes of high baseline noise include contaminated mobile phase, a dirty column, or detector instability.[1][2] Water is a frequent source of mobile phase contamination.[1] It is crucial to use high-purity, HPLC-grade solvents and fresh mobile phase for each analysis.[3]
Q2: How can I improve the signal intensity for this compound?
To enhance the signal, ensure that the detection wavelength is optimal for this compound. For many racetam compounds, UV detection is performed at a low wavelength, such as 205 nm or 215 nm, where they exhibit maximum absorbance.[2][4] Additionally, optimizing the mobile phase composition and pH can improve peak shape and, consequently, signal intensity. For compounds with amine groups like Nebracetam, a slightly acidic mobile phase can improve peak symmetry and response.
Q3: My baseline is drifting. What could be the cause and how do I fix it?
Baseline drift is a gradual, long-term shift and is often caused by changes in temperature, mobile phase composition, or a column that is not properly equilibrated.[3] To resolve this, ensure your HPLC system is in a temperature-controlled environment and allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run. If using a gradient elution, ensure the pump is functioning correctly and the solvent mixing is consistent.
Q4: I am observing "ghost peaks" in my chromatogram. What are they and how can I eliminate them?
Ghost peaks are unexpected peaks that appear in a chromatogram and can be a source of noise. They can arise from contaminants in the mobile phase, sample, or from the injection system.[1] In gradient elution, impurities in the weaker solvent can concentrate on the column and elute as the stronger solvent percentage increases.[1] To eliminate ghost peaks, use high-purity solvents, clean your injection port and syringe, and run a blank gradient to identify the source of contamination.
Troubleshooting Guides
Issue 1: High Baseline Noise
High baseline noise can significantly decrease the signal-to-noise ratio, making it difficult to accurately detect and quantify low concentrations of this compound.
Troubleshooting Workflow:
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Big Guide To The Best 9 Racetams Nootropics | Nootropic Blend [nootropicblend.com]
Validation & Comparative
A Comparative Analysis of Nebracetam Hydrochloride and Other Racetams in Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Nebracetam hydrochloride against other prominent members of the racetam family, namely Piracetam (B1677957), Aniracetam, Oxiracetam, and Pramiracetam. This analysis is supported by available preclinical experimental data, with a focus on quantitative measures of cognitive enhancement and neuroprotective effects. Detailed methodologies for key experimental paradigms are provided to facilitate critical evaluation and further research.
Executive Summary
Nebracetam, a newer pyrrolidinone derivative, has demonstrated significant potential as a cognitive enhancer. Its purported mechanisms of action, including M1 acetylcholine (B1216132) receptor agonism and modulation of NMDA receptor function, suggest a distinct pharmacological profile compared to older racetams. Preclinical evidence indicates that Nebracetam may offer comparable or, in some instances, superior efficacy in reversing cognitive deficits in animal models. However, a lack of direct head-to-head comparative studies with a broad range of other racetams necessitates a synthesized analysis of the available data.
Data Presentation: Comparative Efficacy of Racetams
The following tables summarize quantitative data from preclinical studies, primarily focusing on the scopolamine-induced amnesia model, a widely used paradigm for assessing the efficacy of nootropic agents.
Table 1: Efficacy in the Passive Avoidance Test (Scopolamine-Induced Amnesia Model)
| Compound | Dosage | Animal Model | Latency Increase (seconds) vs. Scopolamine (B1681570) Control | Citation(s) |
| Nebracetam HCl | Data not available in direct comparison | - | - | - |
| Piracetam | 200 mg/kg (i.p.) | Rats | Significant increase | [1][2] |
| Aniracetam | 50 mg/kg (p.o.) | Rats | 53% of animals showed correct responding vs. 9% in scopolamine group | [3] |
| Oxiracetam | 50 mg/kg | Mice | Significant improvement | [4] |
| Pramiracetam | Data not available in direct comparison | - | - | - |
Note: Direct quantitative comparison of Nebracetam in this model against all other racetams is limited in the currently available literature. The data presented is a compilation from various studies.
Table 2: Efficacy in the Radial Arm Maze Test
| Compound | Dosage | Animal Model | Reduction in Errors vs. Control | Citation(s) |
| Nebracetam | Data not available in direct comparison | Rats | Significantly more correct responses and fewer performance errors than scopolamine group | [5] |
| Piracetam | Data not available in direct comparison | - | - | - |
| Aniracetam | 100-800 mg/kg (p.o.) | Rats | Significant improvement in performance | [4] |
| Oxiracetam | Data not available in direct comparison | - | - | - |
| Pramiracetam | Data not available in direct comparison | - | - | - |
Mechanisms of Action: A Comparative Overview
The racetam family of compounds is believed to exert its cognitive-enhancing effects through the modulation of central neurotransmitter systems, primarily the cholinergic and glutamatergic pathways.
-
This compound: Exhibits a unique dual mechanism. It acts as an agonist at the M1 muscarinic acetylcholine receptor and also modulates NMDA receptor function, potentially through protein kinase C (PKC) activation.[6][7] This suggests a potentiation of both cholinergic and glutamatergic neurotransmission.
-
Piracetam: The archetypal racetam, its mechanism is not fully elucidated but is thought to involve the enhancement of membrane fluidity and potentiation of AMPA receptor function.[8]
-
Aniracetam: Known to be a positive allosteric modulator of AMPA receptors and also demonstrates anxiolytic properties.[9]
-
Oxiracetam: Believed to modulate both AMPA and NMDA receptors and may enhance acetylcholine release.[9]
-
Pramiracetam: A highly potent racetam that is thought to significantly increase high-affinity choline (B1196258) uptake, thereby boosting acetylcholine synthesis.
Experimental Protocols
Scopolamine-Induced Amnesia Model (Passive Avoidance Task)
This model is a widely accepted paradigm for evaluating the efficacy of nootropic drugs in reversing cholinergic deficit-induced memory impairment.[10][11]
1. Apparatus: A two-compartment shuttle box consisting of a brightly lit "safe" compartment and a dark "shock" compartment, connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
2. Procedure:
- Acquisition Trial: A rodent is placed in the lit compartment. When it enters the dark compartment, the door is closed, and a mild foot shock is delivered.
- Drug Administration: The test compound (e.g., Nebracetam HCl or other racetams) or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), at a specified time before or after the acquisition trial. Scopolamine (typically 0.4-1 mg/kg, i.p.) is administered to induce amnesia, usually 30-60 minutes before the acquisition trial.[1]
- Retention Trial: 24 hours after the acquisition trial, the animal is again placed in the lit compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of improved memory retention.
3. Key Parameters Measured:
- Step-down latency or step-through latency (in seconds).
- Percentage of animals avoiding the dark compartment.
Radial Arm Maze Test
This task assesses spatial learning and memory, which are hippocampus-dependent cognitive functions.[12]
1. Apparatus: An elevated central platform with a number of arms (commonly 8) radiating outwards. Food rewards can be placed at the end of some or all arms.
2. Procedure:
- Habituation: Animals are familiarized with the maze and taught to retrieve food rewards from the arms.
- Training/Testing: A subset of arms is baited with a food reward. The animal is placed on the central platform and allowed to explore the arms.
- Drug Administration: The test compound is administered prior to the testing session. In amnesia models, a substance like scopolamine may be co-administered.
3. Key Parameters Measured:
- Working Memory Errors: Re-entry into an arm that has already been visited within the same trial.
- Reference Memory Errors: Entry into an arm that is never baited.
- Number of correct choices before the first error.
- Time to complete the maze.
Signaling Pathways and Experimental Workflows
Nebracetam's Proposed Mechanism of Action
Nebracetam's cognitive-enhancing effects are believed to be mediated through at least two key signaling pathways:
-
M1 Muscarinic Acetylcholine Receptor Agonism: As an agonist, Nebracetam binds to and activates M1 receptors, which are coupled to Gq/11 proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels. This pathway is crucial for neuronal excitability and synaptic plasticity.[13][14][15][16]
-
NMDA Receptor Modulation: Nebracetam has been shown to potentiate NMDA receptor function. This modulation is thought to occur via the activation of Protein Kinase C (PKC), which can reduce the magnesium block of the NMDA receptor channel, thereby enhancing calcium influx in response to glutamate.[6][17][18]
Experimental Workflow: Scopolamine-Induced Amnesia Model
The workflow for a typical preclinical study investigating the efficacy of a nootropic in the scopolamine-induced amnesia model is as follows:
Conclusion
This compound presents a compelling profile as a cognitive-enhancing agent with a potentially distinct and multifaceted mechanism of action involving both cholinergic and glutamatergic systems. The available preclinical data suggests its efficacy in animal models of cognitive impairment. However, for a definitive assessment of its comparative efficacy against other racetams like Aniracetam, Oxiracetam, and Pramiracetam, direct head-to-head studies employing standardized experimental protocols and quantitative endpoints are crucial. Future research should focus on filling these data gaps to provide a clearer understanding of the relative therapeutic potential of Nebracetam within the racetam class for researchers, scientists, and drug development professionals.
References
- 1. Evaluation of Nootropic Activity of Limonia acidissima Against Scopolamine-induced Amnesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of co-administration of caffeine and piracetam on scopolamine-induced amnesia in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aniracetam reverses memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aniracetam improves radial maze performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Nefiracetam potentiates N-methyl-D-aspartate (NMDA) receptor function via protein kinase C activation and reduces magnesium block of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nebracetam (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. criver.com [criver.com]
- 11. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 12. Radial-arm maze performance in rats is impaired by a combination of nicotinic-cholinergic and D2 dopaminergic antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hybrid Allosteric Modulators of M1 Muscarinic Receptors Enhance Acetylcholine Efficacy and Decrease Locomotor Activity and Turning Behaviors in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Modulation of NMDA receptor signaling and zinc chelation prevent seizure-like events in a zebrafish model of SLC13A5 epilepsy | PLOS Biology [journals.plos.org]
- 18. Opposite modulation of brain stimulation reward by NMDA and AMPA receptors in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nebracetam Hydrochloride and Piracetam in Preclinical Memory Enhancement Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of nebracetam (B40111) hydrochloride and piracetam (B1677957), two nootropic agents of the racetam class, focusing on their performance in preclinical memory enhancement models. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the distinct pharmacological profiles of these compounds.
Overview of Mechanisms of Action
Nebracetam and piracetam, while both classified as racetams, exhibit distinct mechanisms of action that underpin their cognitive-enhancing effects. Piracetam, the archetypal racetam, is understood to modulate cholinergic and glutamatergic neurotransmitter systems, enhance neuronal membrane fluidity, and improve cerebral microcirculation. In contrast, nebracetam (often studied as nefiracetam) demonstrates a more targeted interaction with specific neurotransmitter receptors and ion channels.
A key differentiator lies in their effects on the cholinergic system. While piracetam is thought to broadly facilitate cholinergic neurotransmission, nefiracetam (B1678012) has been shown to potentiate nicotinic acetylcholine (B1216132) receptor (nAChR) activity, particularly the α4β2 subtype, through a Gs protein and protein kinase C (PKC) pathway. This potentiation of nAChRs by nefiracetam is a mechanism not shared with piracetam. Furthermore, nefiracetam has been demonstrated to enhance N- and L-type calcium channel currents and facilitate GABAergic transmission, actions not prominently associated with piracetam.
The following diagram illustrates the proposed signaling pathway for nefiracetam's enhancement of glutamatergic neurotransmission through its action on presynaptic nicotinic acetylcholine receptors.
Comparative Performance in Memory Enhancement Models
Direct comparative studies of nebracetam hydrochloride and piracetam in the same behavioral memory enhancement models are limited in the available scientific literature. Therefore, this guide presents data from separate preclinical studies to provide an overview of their efficacy. It is crucial to note that variations in animal models, experimental protocols, and administration routes preclude a direct, one-to-one comparison of potency and effectiveness.
Nebracetam (Nefiracetam) Performance Data
| Animal Model | Condition | Doses Administered | Key Findings |
| Rabbit | Scopolamine-induced amnesia | 5, 10, and 15 mg/kg | 15 mg/kg dose significantly reversed learning impairment in the delay eyeblink conditioning task. |
| Rat | Traumatic Brain Injury | 3 and 9 mg/kg (p.o.) | Both doses attenuated deficits in the Morris water maze; the 9 mg/kg dose resulted in performance not significantly different from sham-injured animals. |
Piracetam Performance Data
| Animal Model | Condition | Doses Administered | Key Findings |
| Rat | Chronic cerebral hypoperfusion | 600 mg/kg (p.o.) | Markedly improved memory impairment in the Morris water maze and attenuated neuronal damage. |
| Rat | Scopolamine-induced amnesia | 100 mg/kg | Largely overcame the amnesic effects of scopolamine (B1681570) in a passive avoidance task. |
| Mouse | Down's syndrome model (Ts65Dn) | 75, 150, and 300 mg/kg (i.p.) | 75 and 150 mg/kg improved performance in the Morris water maze in control mice, but all doses prevented trial-related improvements in Ts65Dn mice. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the performance data tables.
Scopolamine-Induced Amnesia Model (Passive Avoidance Task with Piracetam)
-
Subjects: Male Wistar rats.
-
Apparatus: A two-compartment passive avoidance apparatus with a light and a dark chamber connected by a guillotine door. The dark chamber is equipped with a grid floor for delivering a footshock.
-
Procedure:
-
Acquisition Trial: Each rat is placed in the light compartment. After a brief habituation period, the guillotine door is opened. The latency to enter the dark compartment is recorded. Once the rat enters the dark compartment, the door is closed, and a mild, inescapable footshock is delivered.
-
Drug Administration: Piracetam (100 mg/kg) is administered to the treatment group, while the control group receives a vehicle. Scopolamine (3 mg/kg) is administered to induce amnesia.
-
Retention Trial: 24 hours after the acquisition trial, the rat is again placed in the light compartment, and the latency to enter the dark compartment is recorded (up to a maximum cutoff time). A longer latency is indicative of improved memory retention of the aversive stimulus.
-
The following diagram outlines the workflow for this experimental protocol.
Morris Water Maze (MWM) Test for Spatial Memory
-
Subjects: Rats or mice.
-
Apparatus: A large circular pool filled with opaque water. A hidden platform is submerged just below the water's surface in one of the four quadrants. Visual cues are placed around the pool.
-
Procedure:
-
Acquisition Phase (Training): For several consecutive days, animals undergo multiple trials per day. In each trial, the animal is placed in the water at different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded. If the animal fails to find the platform within a set time (e.g., 60 or 90 seconds), it is guided to it.
-
Drug Administration: The investigational drug (e.g., nefiracetam or piracetam) or vehicle is administered daily throughout the training period.
-
Probe Trial (Memory Test): After the final training session, the platform is removed from the pool, and the animal is allowed to swim freely for a set duration. The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are measured as indices of spatial memory retention.
-
Conclusion
This compound and piracetam are both nootropic agents with potential for memory enhancement, though they operate through distinct neurobiological mechanisms. Piracetam appears to have a broader, more modulatory effect on neurotransmitter systems and neuronal membranes, while nebracetam exhibits a more targeted action, particularly through the potentiation of nicotinic acetylcholine receptors.
The lack of direct comparative behavioral studies makes it challenging to definitively state whether one is superior to the other in enhancing memory. The available data from separate studies suggest that both compounds are effective in ameliorating cognitive deficits in various animal models, albeit at different dose ranges. Future head-to-head comparative studies using standardized memory assessment paradigms are necessary to elucidate the relative efficacy of this compound and piracetam. Researchers should consider the specific neurochemical deficits of the targeted condition when selecting a candidate compound for further investigation.
Validating the M1 Receptor Agonist Activity of Nebracetam Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nebracetam (B40111) hydrochloride's M1 muscarinic acetylcholine (B1216132) receptor (M1-AChR) agonist activity against other known M1 agonists. The following sections present a summary of its performance based on available experimental data, detailed experimental protocols for key assays, and a visual representation of the relevant signaling pathway.
Comparative Analysis of M1 Receptor Agonists
Nebracetam hydrochloride has been identified as a functional M1 receptor agonist. Its activity is compared here with other well-characterized M1 agonists: Xanomeline (B1663083), Cevimeline, AC-42, and GSK1034702. The tables below summarize the available quantitative data from various in vitro assays. A notable gap in the current literature is the absence of publicly available EC50 and Ki values for this compound, which limits a direct quantitative comparison.
M1 Receptor Binding Affinity (Ki)
This table compares the binding affinity of various agonists to the M1 receptor, typically determined through radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Species | Assay Details |
| This compound | M1 | Data not available | - | - |
| Xanomeline | M1 | 294 | Human | [3H]N-methylscopolamine displacement in CHO cells[1] |
| GSK1034702 | M1 | pKi = 6.5 | Human | [3H]-NMS binding in CHO cells[2] |
Note: pKi is the negative logarithm of the Ki value.
M1 Receptor Functional Potency (EC50/IC50)
This table summarizes the functional potency of the agonists in activating the M1 receptor, as measured by various functional assays. A lower EC50 or IC50 value indicates greater potency.
| Compound | Receptor Subtype | EC50/IC50 (nM) | Species | Assay Type |
| This compound | M1 | Data not available | - | - |
| Xanomeline | M1 | IC50 = 0.006 | Rabbit | Inhibition of response in vas deferens[3] |
| Cevimeline | M1 | 23 | Human | Not specified[4] |
| AC-42 | M1 | 805 | Human | IP-accumulation in CHO cells |
| GSK1034702 | M1 | 7.1 | Human | Inositol phosphate (B84403) 1 accumulation in CHO cells[2] |
Experimental Evidence for Nebracetam's M1 Agonist Activity
The primary evidence for this compound's M1 agonist activity comes from a study by Kitamura et al. (1991), which demonstrated its ability to increase intracellular calcium concentration ([Ca2+]i) in Jurkat cells, a human leukemic T cell line known to express muscarinic receptors. This effect was blocked by muscarinic antagonists, confirming the involvement of these receptors.[5]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for assays relevant to assessing M1 receptor agonist activity.
Intracellular Calcium Mobilization Assay in Jurkat T-Cells
This protocol is based on the methodology used to assess the M1 agonist activity of Nebracetam.
Objective: To measure the increase in intracellular calcium concentration ([Ca2+]i) in response to an M1 receptor agonist.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Fluo-4 AM (or a similar calcium-sensitive fluorescent dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound and other test compounds
-
Muscarinic antagonists (e.g., atropine, pirenzepine)
-
96-well microplate
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Culture: Culture Jurkat T-cells in complete RPMI-1640 medium at 37°C in a 5% CO₂ incubator.
-
Cell Plating: On the day of the assay, harvest cells in the logarithmic growth phase. Centrifuge the cells and resuspend them in HBSS at a density of 1 x 10⁶ cells/mL. Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) in HBSS. Add 100 µL of the loading buffer to each well containing cells. Incubate the plate for 45-60 minutes at 37°C in the dark.
-
Cell Washing: After incubation, centrifuge the plate at a low speed (e.g., 300 x g) for 3 minutes. Gently aspirate the supernatant. Resuspend the cells in 200 µL of fresh HBSS. Repeat the wash step once more. After the final wash, resuspend the cells in 100 µL of HBSS.
-
Compound Incubation: Prepare serial dilutions of this compound and other test compounds in HBSS. For antagonist studies, pre-incubate the cells with the antagonist for 15-30 minutes before adding the agonist.
-
Calcium Flux Measurement: Set up the fluorescence microplate reader for kinetic reading (e.g., excitation ~494 nm, emission ~516 nm for Fluo-4). Establish a baseline fluorescence reading for 30-60 seconds. Using the instrument's injector, add the agonist to the wells and continue to record the fluorescence signal over time.
M1 Receptor Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity (Ki) of a compound for the M1 receptor.
Objective: To determine the Ki of a test compound by its ability to displace a radiolabeled ligand from the M1 receptor.
Materials:
-
Cell membranes expressing the M1 receptor (e.g., from CHO-K1 cells)
-
[³H]-Pirenzepine (radioligand)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
GF/B glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [³H]-Pirenzepine (at a concentration near its Kd), and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known M1 antagonist like atropine).
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through GF/B filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the M1 receptor signaling pathway and the general workflows for the experimental protocols described.
Caption: M1 muscarinic receptor signaling pathway activated by an agonist like Nebracetam.
Caption: Experimental workflow for the intracellular calcium mobilization assay.
Caption: Experimental workflow for the M1 receptor radioligand binding assay.
References
- 1. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Study Analysis of Nootropic Effects: Nebracetam Hydrochloride in Comparative Perspective
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the nootropic effects of Nebracetam hydrochloride and other prominent racetam-class compounds. Due to the limited availability of preclinical data on this compound, this analysis utilizes data from its close structural analog, Nefiracetam (B1678012), as a primary point of comparison. This guide synthesizes quantitative data from animal models, details experimental protocols, and visualizes key pathways and workflows to offer an objective overview of the current research landscape.
Comparative Analysis of Nootropic Efficacy in Preclinical Models
The assessment of nootropic agents largely relies on animal models that evaluate learning and memory. The Morris water maze (MWM) and the passive avoidance (PA) task are two of the most common behavioral paradigms used to quantify cognitive enhancement. The following tables summarize the available quantitative data from studies investigating the effects of Nefiracetam (as a proxy for Nebracetam), Piracetam, Aniracetam (B1664956), and Oxiracetam (B1678056) in these models.
Morris Water Maze: Spatial Learning and Memory
The Morris water maze is a test of spatial learning in which an animal is placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal visual cues. A shorter escape latency indicates improved spatial learning.
| Nootropic Agent | Animal Model | Dosage | Key Finding |
| Nefiracetam | Rats (Cerebral Embolism Model) | 30 mg/kg | Mean escape latency of 18 ± 4 seconds compared to 35 ± 6 seconds for the vehicle group after 4 days of testing.[1] |
| Nefiracetam | Rats (Traumatic Brain Injury Model) | 3 and 9 mg/kg | Attenuated deficits in MWM performance.[2] |
| Piracetam | - | - | Specific quantitative data on escape latency was not available in the searched literature. |
| Aniracetam | C57BL/6J Mice (Healthy) | 50 mg/kg | No significant difference in escape latency or path length compared to the control group.[3] |
| (S)-Oxiracetam | Rats (Chronic Cerebral Hypoperfusion Model) | 100 mg/kg and 200 mg/kg | Decreased escape latency during navigation training.[4] |
| Oxiracetam | Rats (Vascular Dementia Model) | 100 mg/kg and 200 mg/kg | Significantly decreased escape latency and swimming trajectory length.[5] |
Passive Avoidance Task: Fear-Motivated Learning and Memory
The passive avoidance task assesses fear-motivated learning and memory. In this test, an animal learns to avoid an environment in which it has previously received an aversive stimulus (e.g., a mild foot shock). A longer step-through latency (the time it takes for the animal to enter the aversive chamber) indicates better memory of the negative experience.
| Nootropic Agent | Animal Model | Dosage | Key Finding |
| Nefiracetam | Rats (Scopolamine-induced amnesia) | 3 mg/kg | Tended to improve task recall, especially when given 6 hours post-training.[6] |
| Piracetam | Chicks | 10 and 50 mg/kg | Increased recall for the task when tested 24 hours later. |
| Aniracetam | Rats (Scopolamine-induced amnesia) | 50 mg/kg | 53% of animals exhibited correct passive avoidance responding compared to 9% in the scopolamine-only group.[7] |
| Aniracetam | Rats | 100 mg/kg | Significantly prolonged the retention time.[8] |
| Oxiracetam | Mice | 50 mg/kg | Did not affect one-trial passive avoidance acquisition on its own but enhanced the effects of secoverine (B1218066).[9][10] |
Experimental Protocols
Morris Water Maze (MWM)
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.[11][12][13]
Apparatus:
-
A large circular pool (typically 1.2-2.0 meters in diameter) filled with water.
-
The water is made opaque using a non-toxic substance (e.g., powdered milk or non-toxic paint).
-
An escape platform is submerged just below the water's surface in a fixed location within one of the four quadrants of the pool.
-
Distal visual cues (e.g., shapes, posters) are placed around the room to serve as spatial references for the animal.
Procedure:
-
Acquisition Phase: The animal is placed in the water at various start locations around the edge of the pool. The time it takes for the animal to find the hidden platform (escape latency) is recorded. This is typically repeated for several trials over a number of days.
-
Probe Trial: After the acquisition phase, the platform is removed from the pool, and the animal is allowed to swim for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
Passive Avoidance (PA) Task
The passive avoidance task is a fear-aggravated test used to evaluate learning and memory in which the animal learns to avoid an environment where an aversive stimulus was previously delivered.[14][15][16]
Apparatus:
-
A two-compartment box consisting of a brightly lit "safe" compartment and a dark "aversive" compartment, connected by a small opening.
-
The floor of the dark compartment is typically equipped with an electric grid to deliver a mild foot shock.
Procedure:
-
Training (Acquisition): The animal is initially placed in the lit compartment. Rodents have a natural tendency to prefer dark environments, so they will typically move into the dark compartment. Once the animal enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.
-
Retention Test: After a specific interval (e.g., 24 hours), the animal is returned to the lit compartment, and the door to the dark compartment is opened. The latency to enter the dark compartment (step-through latency) is measured. A longer latency is interpreted as a stronger memory of the aversive event.
Signaling Pathways and Experimental Workflows
Putative Signaling Pathways of Racetam Nootropics
The nootropic effects of racetam compounds, including Nebracetam and its analogs, are believed to be mediated through the modulation of several key neurotransmitter systems.
Caption: Putative signaling pathways of racetam nootropics.
Experimental Workflow for Preclinical Nootropic Assessment
The evaluation of a novel nootropic compound in an animal model typically follows a structured workflow.
Caption: Experimental workflow for preclinical nootropic assessment.
Logical Relationship of Key Concepts in Nootropic Research
Understanding the interplay between different levels of investigation is crucial in nootropic drug development.
Caption: Logical relationship of key concepts in nootropic research.
References
- 1. Quantitative effects of nefiracetam on spatial learning of rats after cerebral embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nefiracetam improves Morris water maze performance following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxiracetam ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nefiracetam (DM-9384) preserves hippocampal neural cell adhesion molecule-mediated memory consolidation processes during scopolamine disruption of passive avoidance training in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aniracetam reverses memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of aniracetam on one-trial passive avoidance tests and cholinergic neurons in discrete brain regions of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement by oxiracetam of passive avoidance improvement induced by the presynaptic muscarinic antagonist secoverine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of oxiracetam-nicotine combinations on active and passive avoidance learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 15. scantox.com [scantox.com]
- 16. Step-down-type passive avoidance- and escape-learning method. Suitability for experimental amnesia models - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of Nebracetam Hydrochloride Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of research findings concerning Nebracetam (B40111) hydrochloride, a nootropic agent of the racetam family. While direct independent replication studies are limited in the publicly available literature, this document synthesizes data from various preclinical and clinical investigations to offer an objective comparison of its reported nootropic and neuroprotective effects. The guide details the experimental protocols employed in key studies and presents quantitative data in a structured format to facilitate comparison with alternative compounds.
Data Presentation: Comparative Efficacy of Nebracetam
The following tables summarize the quantitative data from studies investigating the efficacy of Nebracetam in models of cognitive impairment and neuronal injury.
Table 1: Neuroprotective Effects of Nebracetam in an Animal Model of Ischemia
| Treatment Group | Dosage (mg/kg, p.o.) | Outcome Measure | Result | Reference |
| Ischemia + Vehicle | - | Neuronal Damage in Hippocampal CA1 | Severe Damage | [1] |
| Ischemia + Nebracetam | 50 | Neuronal Damage in Hippocampal CA1 | Dose-dependent protection | [1] |
| Ischemia + Nebracetam | 100 | Neuronal Damage in Hippocampal CA1 | Dose-dependent protection | [1] |
Data from a study using stroke-prone spontaneously hypertensive rats (SHRSP) subjected to 10-minute bilateral carotid occlusion. Neuronal damage was assessed histologically 7 days after the ischemic event.[1]
Table 2: Effects of Nebracetam on Neurotransmitter Systems in Ischemic Rat Brains
| Brain Region | Neurotransmitter/Metabolite | Effect of Ischemia | Effect of Nebracetam (30 mg/kg, p.o., twice daily) | Reference |
| Hippocampus | 5-HT | Significant changes | Partial restoration on day 3 | |
| Striatum | Dopamine (B1211576) Metabolites | Significant changes | Partial restoration on day 3 |
This study examined the effects of delayed Nebracetam treatment on neurotransmitter levels in rats with microsphere embolism-induced cerebral ischemia.
Table 3: Comparison of Nebracetam and Piracetam in a Model of Amnesia
| Treatment Group | Amnesia Model | Outcome Measure | Efficacy Comparison | Reference |
| Nebracetam | Scopolamine-induced | Reversal of amnesia | Data on direct quantitative comparison is limited in available literature. | [2][3][4] |
| Piracetam | Scopolamine-induced | Reversal of amnesia | Piracetam has been shown to attenuate scopolamine-induced memory deficits. | [2][3][4] |
While both Nebracetam and Piracetam have been shown to counteract scopolamine-induced amnesia, a head-to-head study with detailed quantitative comparison of their potency was not identified in the search results.[2][3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in Nebracetam research.
1. Bilateral Carotid Artery Occlusion in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)
This surgical procedure is a widely used model to induce global cerebral ischemia and evaluate the neuroprotective potential of compounds like Nebracetam.
-
Animal Model: Stroke-prone spontaneously hypertensive rats (SHRSP) are used due to their genetic predisposition to hypertension and stroke, making them a relevant model for cerebrovascular disease.[1][5][6]
-
Anesthesia: The rats are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic agent.
-
Surgical Procedure:
-
A midline cervical incision is made to expose the common carotid arteries.
-
Both common carotid arteries are carefully isolated from the surrounding tissues, including the vagus nerves.
-
The arteries are then occluded for a predetermined duration, commonly 10 minutes, using arterial clips to induce ischemia.[1]
-
After the occlusion period, the clips are removed to allow for reperfusion of the brain tissue.
-
-
Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative care.
-
Drug Administration: Nebracetam or a vehicle control is typically administered orally at specific time points before or after the ischemic insult. In one study, Nebracetam (50 and 100 mg/kg) was given orally 10 minutes after reperfusion.[1]
-
Histological Analysis:
-
At a set time point post-ischemia (e.g., 7 days), the animals are euthanized, and their brains are collected.[1]
-
The brains are fixed (e.g., in formalin), embedded in paraffin, and sectioned.
-
Sections, particularly of the hippocampus (a region highly vulnerable to ischemic damage), are stained with dyes such as Hematoxylin and Eosin (H&E) to visualize neuronal morphology.[7][8][9]
-
Neuronal damage in specific regions, like the CA1 pyramidal cell layer of the hippocampus, is then quantified by counting the number of surviving neurons.[7][8]
-
2. Assessment of NMDA Receptor-Mediated Neurotoxicity in Rat Striatal Slices
This in vitro protocol is used to investigate the protective effects of Nebracetam against excitotoxicity induced by N-methyl-D-aspartate (NMDA), an agonist of the NMDA receptor.
-
Tissue Preparation:
-
Striatal slices are prepared from rat brains.
-
The slices are maintained in a chamber with continuous perfusion of an oxygenated physiological solution.
-
-
Monitoring Neurotransmitter Release: The real-time dynamics of dopamine release from the striatal slices are monitored.
-
Induction of Neurotoxicity: Neural dysfunction and impairment of dopaminergic transmission are induced by the application of L-glutamate or NMDA.
-
Drug Application: Nebracetam is added to the perfusion solution at various concentrations (e.g., 10⁻⁵ M and 10⁻⁴ M) to assess its ability to protect against the NMDA-induced dopaminergic impairment.[10][11]
-
Data Analysis: The protective effect of Nebracetam is quantified by measuring the extent to which it prevents the reduction in dopamine release caused by NMDA or L-glutamate.
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathways of Nebracetam and a typical experimental workflow.
Caption: Proposed signaling pathways of Nebracetam hydrochloride.
Caption: A typical experimental workflow for preclinical evaluation.
References
- 1. Histological evidence for neuroprotective action of nebracetam on ischemic neuronal injury in the hippocampus of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specificity of piracetam's anti-amnesic activity in three models of amnesia in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of scopolamine-induced amnesia and alterations in energy metabolism by the nootropic piracetam: implications regarding identification of brain structures involved in consolidation of memory traces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piracetam prevents scopolamine-induced memory impairment and decrease of NTPDase, 5'-nucleotidase and adenosine deaminase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuronal vulnerability of stroke-prone spontaneously hypertensive rats to ischemia and its prevention with antioxidants such as vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The stroke-prone spontaneously hypertensive rat: still a useful model for post-GWAS genetic studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Nebracetam (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nebracetam and Aniracetam: Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of two nootropic compounds from the racetam family, Nebracetam (B40111) and Aniracetam (B1664956). The information presented is collated from preclinical studies and is intended to support research and drug development efforts.
Overview of Mechanisms
Nebracetam and Aniracetam, while both classified as racetams, exhibit distinct primary mechanisms of action. Nebracetam primarily functions as an agonist of the M1 muscarinic acetylcholine (B1216132) receptor. In contrast, Aniracetam is best characterized as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Both compounds also demonstrate broader effects on other neurotransmitter systems and possess neuroprotective properties.
Comparative Data on Neurotransmitter Systems
The following tables summarize the quantitative data available on the effects of Nebracetam and Aniracetam on various neurotransmitter systems. It is important to note that these data are derived from multiple independent studies and may not be directly comparable due to differing experimental conditions.
Table 1: Effects on the Cholinergic System
| Parameter | Nebracetam | Aniracetam |
| Primary Target | M1 Muscarinic Acetylcholine Receptor Agonist[1] | Indirectly enhances cholinergic transmission, possibly through metabolites[2] |
| Acetylcholine (ACh) Release | Increases extracellular ACh levels in the frontal cortex[3][4] | Its metabolite, N-anisoyl-GABA, increases ACh release in the prefrontal cortex, hippocampus, and nucleus reticularis thalami[2] |
| Receptor Binding | Acts as an agonist for human M1-muscarinic receptors[1] | Shows some affinity for muscarinic acetylcholine receptors[5] |
Table 2: Effects on the Glutamatergic System
| Parameter | Nebracetam | Aniracetam |
| Primary Target | Interacts with NMDA receptor-operated Ca2+ channels[6] | Positive allosteric modulator of AMPA receptors[5][7] |
| Receptor Modulation | Potentiates NMDA-evoked currents in rat cortical neurons[8] | Enhances AMPA receptor-mediated synaptic responses[7][9]. Attenuates kynurenate antagonism of NMDA-evoked noradrenaline release with an EC50 of ≤0.1 µM[10] |
| Neurotransmitter Release | No significant effect on glutamic acid outflow in the frontal cortex[4] | Enhances cortical glutamatergic release[11] |
Table 3: Effects on Dopaminergic and Serotonergic Systems
| Parameter | Nebracetam | Aniracetam |
| Dopamine (B1211576) (DA) Levels | In vitro: Reduces DA uptake at concentrations of 100 µM or above. In vivo (30 mg/kg): No significant change in extracellular DA[12]. | Increases extracellular DA levels in the prefrontal cortex, basolateral amygdala, and dorsal hippocampus[13][14] |
| Serotonin (B10506) (5-HT) Levels | In vitro: Reduces 5-HT uptake at concentrations of 100 µM or above. In vivo (30 mg/kg): No significant change in extracellular 5-HT[12]. Delayed treatment restores hippocampal 5-HT content after ischemia[15] | Increases extracellular 5-HT levels in the prefrontal cortex, basolateral amygdala, and dorsal hippocampus[13][14] |
Table 4: Neuroprotective Effects
| Parameter | Nebracetam | Aniracetam |
| Mechanism | Protects against NMDA receptor-mediated neurotoxicity[6]. Protects against ischemic delayed neuronal cell death in the hippocampus[7][16] | Increases Brain-Derived Neurotrophic Factor (BDNF) levels[2][17]. Protects against glutamate (B1630785) excitotoxicity[17] |
| Efficacy | Dose-dependently protected against ischemic neuronal damage at 50 and 100 mg/kg (p.o.)[16] | Increases BDNF levels 1.5-fold when combined with AMPA[17] |
Signaling Pathways
The distinct primary mechanisms of Nebracetam and Aniracetam lead to the activation of different intracellular signaling cascades.
Caption: Nebracetam M1 Receptor Signaling Pathway.
Caption: Aniracetam AMPA Receptor Modulation Pathway.
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Release
This protocol provides a general framework for assessing the effects of Nebracetam or Aniracetam on extracellular neurotransmitter levels in specific brain regions of rodents.
Objective: To measure changes in extracellular concentrations of acetylcholine, dopamine, serotonin, and their metabolites following the administration of the test compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound (Nebracetam or Aniracetam) and vehicle
-
Anesthetics
Procedure:
-
Animal Surgery: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus, striatum). Allow the animal to recover for a specified period (e.g., 24-48 hours).
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: After a stabilization period (e.g., 2-3 hours), collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.
-
Drug Administration: Administer the test compound (Nebracetam or Aniracetam) or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Sample Collection: Continue to collect dialysate samples at the same regular intervals for a specified duration post-administration (e.g., 3-4 hours).
-
Analysis: Analyze the collected dialysate samples using HPLC with electrochemical detection to quantify the concentrations of neurotransmitters and their metabolites.
-
Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the mean baseline levels for each animal. Perform statistical analysis to compare the effects of the drug treatment with the vehicle control.
Caption: In Vivo Microdialysis Experimental Workflow.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a general method for investigating the effects of Nebracetam or Aniracetam on synaptic currents in cultured neurons or brain slices.
Objective: To record and analyze AMPA and NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in the presence and absence of the test compound.
Materials:
-
Inverted microscope with manipulators
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
Cell culture medium or artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
Test compound (Nebracetam or Aniracetam) and vehicle
-
Pharmacological agents (e.g., TTX to block action potentials, picrotoxin (B1677862) to block GABAA receptors)
Procedure:
-
Preparation: Prepare cultured neurons or acute brain slices. Place the preparation in the recording chamber on the microscope stage and perfuse with oxygenated aCSF.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Targeting: Identify a healthy neuron for recording using the microscope.
-
Seal Formation: Approach the neuron with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch, establishing the whole-cell recording configuration.
-
Baseline Recording: In voltage-clamp mode, hold the neuron at a negative potential (e.g., -70 mV) to record spontaneous or evoked AMPA receptor-mediated EPSCs. Hold at a positive potential (e.g., +40 mV) to record NMDA receptor-mediated EPSCs. Record a stable baseline for several minutes.
-
Drug Application: Perfuse the bath with aCSF containing the test compound (Nebracetam or Aniracetam) at the desired concentration.
-
Recording During Drug Application: Continue recording EPSCs to observe any changes in amplitude, frequency, or kinetics.
-
Washout: Perfuse the bath with drug-free aCSF to determine if the effects of the compound are reversible.
-
Data Analysis: Analyze the recorded currents to quantify changes in EPSC parameters. Perform statistical analysis to compare the effects of the drug with baseline and washout conditions.
Conclusion
Nebracetam and Aniracetam, while both belonging to the racetam class, exhibit distinct and complex mechanisms of action. Nebracetam's primary role as an M1 muscarinic agonist contrasts with Aniracetam's function as a positive allosteric modulator of AMPA receptors. These primary mechanisms are complemented by their influences on other neurotransmitter systems and their neuroprotective properties. The provided data and protocols offer a foundation for further investigation into the nuanced pharmacology of these compounds, which is essential for the development of novel therapeutics for cognitive and neurological disorders. Further direct comparative studies are warranted to fully elucidate the relative potencies and therapeutic potentials of Nebracetam and Aniracetam.
References
- 1. Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Aniracetam? [synapse.patsnap.com]
- 3. Nefiracetam elevates extracellular acetylcholine level in the frontal cortex of rats with cerebral cholinergic dysfunctions: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nefiracetam enhances acetylcholine outflow from the frontal cortex: in vivo microdialysis study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assembly and Stoichiometry of the AMPA Receptor and Transmembrane AMPA Receptor Regulatory Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 7. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caringsunshine.com [caringsunshine.com]
- 9. Selective effects of aniracetam across receptor types and forms of synaptic facilitation in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aniracetam, 1-BCP and cyclothiazide differentially modulate the function of NMDA and AMPA receptors mediating enhancement of noradrenaline release in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice | PLOS One [journals.plos.org]
- 12. In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aniracetam enhances cortical dopamine and serotonin release via cholinergic and glutamatergic mechanisms in SHRSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Site-specific activation of dopamine and serotonin transmission by aniracetam in the mesocorticolimbic pathway of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scientifica.uk.com [scientifica.uk.com]
- 16. Histological evidence for neuroprotective action of nebracetam on ischemic neuronal injury in the hippocampus of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of Nebracetam Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the therapeutic potential of Nebracetam (B40111) hydrochloride. It offers a comparative analysis with other prominent racetam-class nootropics, supported by available preclinical and clinical data. This document summarizes quantitative findings in structured tables, details experimental methodologies for key studies, and visualizes relevant biological pathways and workflows.
Executive Summary
Nebracetam hydrochloride, a pyrrolidinone derivative, has demonstrated potential as a nootropic agent with neuroprotective properties. Its primary mechanisms of action are believed to involve the modulation of the cholinergic and glutamatergic systems, specifically acting as an M1 acetylcholine (B1216132) receptor agonist and an antagonist of NMDA receptors. Preclinical studies suggest its efficacy in models of neurotoxicity and cerebral ischemia. However, a comprehensive understanding of its therapeutic index and a direct comparison with other established racetams like Piracetam, Aniracetam, and Oxiracetam are crucial for guiding future research and development. This guide aims to synthesize the available data to facilitate such an evaluation.
Mechanism of Action
This compound's therapeutic effects are thought to stem from its dual action on key neurotransmitter systems implicated in cognitive function:
-
Cholinergic System: Nebracetam acts as an agonist at the M1 muscarinic acetylcholine receptor. This action is significant as the cholinergic system plays a vital role in learning and memory processes.
-
Glutamatergic System: The compound exhibits antagonistic effects at the N-methyl-D-aspartate (NMDA) receptor. By modulating NMDA receptor activity, Nebracetam may protect against excitotoxicity, a neuronal damage process implicated in various neurodegenerative disorders.
Below is a diagram illustrating the proposed signaling pathways influenced by Nebracetam.
Preclinical Efficacy
Neuroprotection
Preclinical studies have highlighted the neuroprotective potential of Nebracetam in various models of neuronal damage.
Table 1: Neuroprotective Effects of this compound in Preclinical Models
| Model System | Treatment | Outcome | Quantitative Results | Reference |
| NMDA-induced neurotoxicity in rat striatal slices | Nebracetam (10⁻⁵ M and 10⁻⁴ M) | Protection against neuronal damage | Complete protection observed | [1][2] |
| Ischemic neuronal injury in stroke-prone spontaneously hypertensive rats | Nebracetam (50 and 100 mg/kg, p.o.) | Reduction in delayed neuronal damage | Dose-dependent protection | [3] |
Experimental Protocol: NMDA-Induced Neurotoxicity in Rat Striatal Slices [1][2]
-
Tissue Preparation: Striatal slices are prepared from the brains of adult rats.
-
Induction of Neurotoxicity: Slices are exposed to N-methyl-D-aspartate (NMDA) to induce excitotoxic neuronal death.
-
Treatment: Concurrent with NMDA exposure, different concentrations of this compound are added to the culture medium.
-
Assessment of Neuroprotection: Neuronal viability is assessed using histological staining or biochemical assays to quantify the extent of neuronal damage.
-
Data Analysis: The percentage of surviving neurons in Nebracetam-treated slices is compared to that in control (NMDA only) slices.
Cognitive Enhancement
While direct comparative studies on cognitive enhancement are limited, some data is available for individual racetams in various animal models of learning and memory.
Experimental Workflow: Morris Water Maze for Cognitive Assessment
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.
Comparative Analysis with Other Racetams
A direct, head-to-head comparison of the cognitive-enhancing effects of Nebracetam with other popular racetams under identical experimental conditions is not extensively available in the current literature. However, a comparison of their known mechanisms and available data can provide valuable insights.
Table 2: Comparison of Mechanistic and Preclinical Data of Racetams
| Feature | Nebracetam | Piracetam | Aniracetam | Oxiracetam |
| Primary Mechanism | M1 Agonist, NMDA Antagonist | Modulator of AMPA receptors, improves membrane fluidity | AMPA receptor modulator, anxiolytic effects | AMPA receptor modulator, enhances acetylcholine release |
| Reported Cognitive Effects | Potential for memory enhancement and neuroprotection | General cognitive enhancement | Anxiolytic and cognitive enhancement | Stimulatory, memory enhancement |
| Neuroprotective Data | Protection against NMDA-induced toxicity and ischemia | Some evidence for neuroprotection | Limited data | Some evidence for neuroprotection |
One study directly compared the effects of Nebracetam and Piracetam on the energetic metabolism and morphology of cultured rat astrocytes. The study found that both nootropics, at a concentration of 10⁻⁷ M over two weeks, led to a decrease in intracellular ATP and phosphocreatine (B42189) levels. This suggests that at the cellular level, these compounds may have distinct and complex effects on glial cell energy metabolism.[4]
Safety and Toxicology
The available safety data for Nebracetam is limited. In a small open-label clinical study in patients with dementia of the Alzheimer's type, Nebracetam administered at 800 mg/day for 8 weeks was generally well-tolerated. For comparison, LD50 values for other racetams are provided below.
Table 3: Acute Toxicity Data for Selected Racetams
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Piracetam | Mouse | Oral | 2000 mg/kg | [1] |
| Piracetam | Rat | Oral | 5600 mg/kg | [5][6] |
| Aniracetam | Mouse | Oral | 3648 mg/kg | |
| Aniracetam | Rat | Oral | 4500 mg/kg | |
| Nefiracetam (B1678012) | Mouse | Oral | 1940-2005 mg/kg | [4] |
| Nefiracetam | Rat | Oral | 1182-1408 mg/kg | [4] |
It is crucial to note that LD50 values provide a measure of acute toxicity and do not reflect the potential for chronic toxicity or other adverse effects with long-term use. Comprehensive safety pharmacology, genotoxicity, and chronic toxicity studies are essential for a complete safety assessment of this compound.
Conclusion and Future Directions
This compound presents a promising profile as a nootropic and neuroprotective agent, primarily through its modulation of cholinergic and glutamatergic pathways. Preclinical data demonstrates its ability to protect neurons from excitotoxic and ischemic insults. However, to fully evaluate its therapeutic potential and position it relative to other racetams, further research is imperative.
Key areas for future investigation include:
-
Quantitative Pharmacodynamics: Determination of binding affinities (Ki) and functional potencies (EC50/IC50) of Nebracetam at the M1 acetylcholine and NMDA receptors is necessary for a precise understanding of its pharmacological profile.
-
Head-to-Head Comparative Studies: Well-controlled preclinical studies directly comparing the cognitive-enhancing effects of Nebracetam with Piracetam, Aniracetam, and Oxiracetam in standardized behavioral models are critically needed. These studies should include dose-response assessments to establish relative potencies and efficacies.
-
Comprehensive Safety Evaluation: A thorough investigation of the safety profile of Nebracetam, including sub-chronic and chronic toxicity studies, as well as genotoxicity and mutagenicity assays, is essential to establish a therapeutic window.
-
Elucidation of Downstream Signaling: Further research into the intracellular signaling cascades activated by Nebracetam's interaction with its target receptors will provide a more complete picture of its mechanism of action and may reveal novel therapeutic targets.
By addressing these knowledge gaps, the scientific community can better ascertain the therapeutic potential of this compound and its potential role in the management of cognitive disorders.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. Nebracetam (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histological evidence for neuroprotective action of nebracetam on ischemic neuronal injury in the hippocampus of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single dose toxicity study of the new cognition-enhancing agent nefiracetam in mice, rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. spectrumchemical.com [spectrumchemical.com]
Meta-analysis of preclinical studies on Nebracetam hydrochloride
A Comparative Guide to the Preclinical Profile of Nebracetam
Introduction
Nebracetam is an investigational nootropic agent belonging to the racetam family, which is being studied for its potential cognitive-enhancing properties.[1] Preclinical research has explored its efficacy in various animal models of cognitive impairment and has delved into its underlying mechanisms of action. This guide provides a meta-analysis of key preclinical findings, comparing Nebracetam (often studied as Nefiracetam) with other nootropics and presenting the experimental data and protocols for researchers, scientists, and drug development professionals.
Data Presentation: Efficacy in Animal Models
The following tables summarize the quantitative data from preclinical studies, showcasing the effects of Nebracetam/Nefiracetam (B1678012) on memory and learning in various animal models of cognitive deficit.
Table 1: Efficacy of Nefiracetam in Ameliorating Chemically-Induced Amnesia in Rats
| Animal Model | Treatment Group | Outcome Measure | Result |
| Scopolamine-Induced Amnesia | Nefiracetam (3 mg/kg) | Amelioration of Amnesia | Significant Improvement[2] |
| Basal Forebrain (BF) Lesion | Nefiracetam (3 mg/kg) | Amelioration of Amnesia | Significant Improvement[2] |
Table 2: Efficacy of Nefiracetam in a Traumatic Brain Injury Model
| Animal Model | Treatment Group | Outcome Measure | Result |
| Central Fluid Percussion Brain Injury (Rats) | Nefiracetam (3 mg/kg, chronic) | Morris Water Maze Deficits | Attenuated Deficits[3] |
| Central Fluid Percussion Brain Injury (Rats) | Nefiracetam (9 mg/kg, chronic) | Morris Water Maze Performance | Performance did not significantly differ from uninjured, sham animals[3] |
Table 3: Comparative Effects of Racetams on Neuronal Receptors
| Compound | Target Receptor | Effect | Concentration |
| Nefiracetam | α4β2 Nicotinic ACh Receptors | Potentiation (200-300% of control) | 1 nM[4] |
| Aniracetam (B1664956) | α4β2 Nicotinic ACh Receptors | Potentiation (200-300% of control) | 0.1 nM[4] |
| Nefiracetam | α7 Nicotinic ACh Receptors | Weak Inhibition | - |
| Piracetam (B1677957) | α7 Nicotinic ACh Receptors | No Potentiating Action | -[5] |
| Aniracetam | AMPA Receptors (GluR1, -2, -3) | Delayed Decay Time of Currents | -[6] |
| Nefiracetam | AMPA Receptors (GluR1, -2, -3) | No Effect on Currents | -[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the cited Nebracetam studies.
Scopolamine-Induced Amnesia Model
-
Objective: To assess the ability of a compound to reverse memory deficits induced by the muscarinic receptor antagonist, scopolamine.
-
Animals: Rats are commonly used.
-
Procedure:
-
Animals are habituated to the testing apparatus (e.g., a passive avoidance box or maze).
-
Scopolamine is administered to induce a learning deficit.
-
The test compound (e.g., Nefiracetam at 3 mg/kg) or vehicle is administered before the training trial.[2]
-
Learning and memory are assessed using tasks such as the passive avoidance test, where the latency to enter a dark, previously shocked compartment is measured.[2][7]
-
-
Key Endpoint: A significant increase in step-through latency in the drug-treated group compared to the scopolamine-only group indicates anti-amnesic effects.
Whole-Cell Patch-Clamp Technique on Cortical Neurons
-
Objective: To measure the effect of nootropic agents on the electrophysiological properties of specific neuronal receptors.
-
Preparation: Rat cortical neurons are maintained in long-term primary culture.[4]
-
Procedure:
-
The whole-cell patch-clamp technique is used to record ion currents from individual neurons.
-
Acetylcholine (B1216132) (ACh) is applied to evoke currents mediated by nicotinic acetylcholine receptors (nnAChRs).[4]
-
Specific receptor subtypes (e.g., α7-type and α4β2-type) are identified using selective antagonists like α-bungarotoxin.[4]
-
The test compound (e.g., Nefiracetam) is applied at various concentrations (e.g., 1 nM) to determine its effect on the ACh-evoked currents.[4]
-
-
Key Endpoint: Potentiation or inhibition of the receptor-mediated current, measured as a percentage change from the control response.
Mechanism of Action & Experimental Workflow
Proposed Signaling Pathway of Nefiracetam
The cognitive-enhancing effects of Nefiracetam are believed to stem from its modulation of multiple neurotransmitter systems. A key mechanism involves the potentiation of neuronal nicotinic acetylcholine receptors (nnAChRs), which is mediated by G-proteins and Protein Kinase C (PKC). This leads to enhanced glutamate (B1630785) release and a long-lasting facilitation of synaptic transmission in the hippocampus.[5][8]
General Preclinical Workflow for Nootropic Evaluation
The evaluation of a potential nootropic agent like Nebracetam follows a structured preclinical workflow. This process begins with the selection of an appropriate animal model that mimics a specific cognitive deficit, followed by behavioral testing to assess the compound's efficacy, and often concludes with ex vivo analysis to probe the underlying neurochemical changes.
Preclinical evidence suggests that Nebracetam (Nefiracetam) is a potent cognitive enhancer in various animal models of amnesia and brain injury.[2][3][7] Its mechanism of action appears distinct from older racetams like Piracetam, primarily involving the potentiation of nicotinic acetylcholine receptors through a Gs protein and PKC-dependent pathway.[4][5][6][8] This leads to enhanced cholinergic and glutamatergic neurotransmission, which are critical for learning and memory processes.[2][5][7] While Piracetam's effects are linked to restoring cell membrane fluidity and modulating multiple neurotransmitter systems, Nefiracetam shows a more targeted action on nicotinic receptors.[6][9] Further research is needed to fully elucidate its therapeutic potential and translate these preclinical findings to human cognitive disorders.
References
- 1. Nebracetam - Wikipedia [en.wikipedia.org]
- 2. Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nefiracetam improves Morris water maze performance following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nootropic drug modulation of neuronal nicotinic acetylcholine receptors in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Presynaptic nicotinic acetylcholine receptors as a functional target of nefiracetam in inducing a long-lasting facilitation of hippocampal neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nefiracetam facilitates hippocampal neurotransmission by a mechanism independent of the piracetam and aniracetam action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of nefiracetam on amnesia animal models with neuronal dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-dementia drug nefiracetam facilitates hippocampal synaptic transmission by functionally targeting presynaptic nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piracetam: a review of pharmacological properties and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Look at Nebracetam and Donepezil in Alzheimer's Models: A Comparative Guide for Researchers
For Immediate Release
In the landscape of Alzheimer's disease (AD) research, the quest for effective therapeutics is paramount. This guide provides a detailed, objective comparison of two notable compounds, nebracetam (B40111) and donepezil (B133215), based on available preclinical data from various Alzheimer's models. While direct head-to-head comparative studies are notably absent in the current scientific literature, this document synthesizes existing data to offer researchers, scientists, and drug development professionals a comprehensive overview of each compound's performance, mechanisms of action, and the experimental frameworks used to evaluate them.
Executive Summary
Donepezil, a well-established acetylcholinesterase inhibitor, is a cornerstone of current symptomatic treatment for Alzheimer's disease. Its primary mechanism involves increasing acetylcholine (B1216132) levels in the brain, a neurotransmitter crucial for memory and learning.[1][2][3] Preclinical studies consistently demonstrate its ability to improve cognitive function in various animal models of AD.[4][5][6]
Nebracetam, a nootropic agent of the racetam family, presents a more multifaceted mechanism of action. Research suggests it enhances the function of nicotinic acetylcholine receptors, modulates glutamatergic neurotransmission through NMDA receptors, and facilitates both cholinergic and GABAergic systems. While it has shown promise in preclinical models, a direct comparative evaluation against the standard of care, donepezil, is lacking.
This guide will delve into the specifics of their proposed mechanisms, summarize the quantitative findings from key preclinical studies, and outline the experimental protocols employed in these investigations.
Comparative Data Summary
The following tables summarize quantitative data from preclinical studies on nebracetam and donepezil in various Alzheimer's disease models. It is crucial to note that these data are collated from separate studies and do not represent a direct, controlled comparison.
Table 1: Effects of Nebracetam on Cognitive Performance and Neuropathological Markers in Alzheimer's Disease Models
| Alzheimer's Model | Nebracetam Dosage | Behavioral Test | Key Findings on Cognition | Biomarker Changes | Reference |
| Basal Forebrain Lesion (Rat) | 3 mg/kg | Avoidance Learning | Ameliorated amnesia | Increased uptake and release of acetylcholine and GABA | [7] |
| Scopolamine-induced Amnesia (Rat) | 3 mg/kg | Avoidance Learning | Ameliorated amnesia | - | [7] |
Note: Quantitative data for nebracetam in specific Alzheimer's models focusing on amyloid and tau pathology is limited in the available literature.
Table 2: Effects of Donepezil on Cognitive Performance and Neuropathological Markers in Alzheimer's Disease Models
| Alzheimer's Model | Donepezil Dosage | Behavioral Test | Key Findings on Cognition | Biomarker Changes | Reference |
| SAMP8 Mouse | Vehicle, Donepezil | Morris Water Maze | Significantly attenuated cognitive dysfunction | Improved endothelial function, increased NO availability | [4] |
| Chemotherapy-induced Cognitive Impairment (Rat) | Vehicle, Donepezil | Morris Water Maze | Improved spatial learning ability, reference memory, and working memory | Increased brain glucose metabolism | [5] |
| hAPP/PS1 Mouse | Vehicle, Donepezil | Not Specified | Significant improvement in reference memory | Dose-dependent reductions in brain amyloid-β | [8] |
| 3xTgAD Mouse | 0.03, 0.1, 0.3 mg/kg (i.p.) | 5-Choice Serial Reaction Time Task | Ameliorated response accuracy deficits | - | [6] |
| Tg2576 Mouse | 1, 2, 4 mg/kg (in drinking water) | - | - | 4 mg/kg dose significantly reduced soluble Aβ1-40 and Aβ1-42, Aβ plaque number, and burden; increased synaptic density | [9][10] |
| Cholinergic Depletion (Rat) | Donepezil pre-treatment | Working memory, spatial discrimination | Improved working memory and spatial discrimination | Reduced hippocampal and neocortical caspase-3 activity | [3] |
Mechanisms of Action
The distinct mechanisms of action of nebracetam and donepezil are central to understanding their potential therapeutic effects in Alzheimer's disease.
Donepezil: The primary and well-established mechanism of donepezil is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[1][2] By inhibiting AChE, donepezil increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1] Emerging evidence also suggests potential secondary mechanisms, including modulation of amyloid-β (Aβ) processing, protection against glutamate-induced excitotoxicity, and anti-inflammatory effects.[1][2][11]
Nebracetam: The mechanism of nebracetam is more complex and appears to involve multiple pathways. It has been shown to enhance the activity of nicotinic acetylcholine receptors (nAChRs) through a protein kinase C (PKC) pathway. Additionally, nebracetam potentiates N-methyl-D-aspartate (NMDA) receptor currents, suggesting a modulatory role in the glutamatergic system. Studies also indicate that it facilitates both cholinergic and GABAergic neurotransmission by increasing the uptake and release of these neurotransmitters.[7]
Signaling Pathway Diagrams
Caption: Proposed primary mechanism of action for Donepezil.
References
- 1. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of donepezil against cholinergic depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET Evidence of the Effect of Donepezil on Cognitive Performance in an Animal Model of Chemobrain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Frontiers | Experimental Pharmacology in Transgenic Rodent Models of Alzheimer’s Disease [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of donepezil on amyloid-beta and synapse density in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Donepezil inhibits the amyloid-beta oligomer-induced microglial activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of Nebracetam Hydrochloride: A Comparative Guide for Researchers
An In-depth Analysis of Preclinical and Early Clinical Data for the Investigational Nootropic Agent, Nebracetam (B40111) Hydrochloride, in the Context of Established Cognitive Enhancers.
This guide provides a comprehensive comparison of Nebracetam hydrochloride with current standard-of-care treatments for dementia and other nootropic agents. The objective is to critically assess the translational relevance of existing studies for researchers, scientists, and drug development professionals. This analysis is based on a thorough review of available preclinical and limited clinical data, with a focus on quantitative metrics, experimental methodologies, and proposed mechanisms of action.
Executive Summary
This compound, a compound belonging to the racetam class of nootropics, has been investigated for its potential cognitive-enhancing effects. Preclinical studies suggest a multimodal mechanism of action, primarily as an M1 acetylcholine (B1216132) receptor agonist and a modulator of the NMDA receptor. These pathways are critical for learning and memory, and their dysfunction is implicated in neurodegenerative diseases like Alzheimer's. While early preclinical data indicate neuroprotective and potential cognitive-enhancing properties, the clinical development of this compound appears to be limited. A small, open-label clinical study from 1993 under the designation WEB 1881 showed some positive signals in patients with Alzheimer's-type dementia. However, more recent and robust clinical trial data are scarce, with some sources from 2023 stating that human trials have not been conducted, creating a conflicting narrative regarding its clinical development status. This guide aims to present the available data in a structured format to aid in the objective assessment of Nebracetam's translational potential.
Mechanism of Action: A Multi-Target Approach
Nebracetam's purported cognitive-enhancing effects are believed to stem from its interaction with key neurotransmitter systems.
M1 Muscarinic Acetylcholine Receptor Agonism: Nebracetam has been identified as an agonist of the M1 acetylcholine receptor in rats.[1] Activation of M1 receptors, which are coupled to Gq/11 proteins, initiates a signaling cascade involving phospholipase C (PLC), inositol (B14025) triphosphate (IP3), and diacylglycerol (DAG).[2][3] This cascade ultimately leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), cellular events associated with enhanced neuronal excitability and synaptic plasticity.[2][3]
NMDA Receptor Modulation: Preclinical studies have demonstrated that Nebracetam can offer neuroprotection by interacting with NMDA receptors. Specifically, at concentrations of 10⁻⁵ and 10⁻⁴ M, it has been shown to protect against striatal dopaminergic impairment induced by L-glutamate and NMDA.[4][5] This neuroprotective action is thought to be mediated, at least in part, through the modulation of NMDA receptor-operated calcium channels.[4][5]
Below is a diagram illustrating the proposed signaling pathways of this compound.
Proposed signaling pathways of this compound.
Comparative Efficacy: Preclinical and Clinical Data
A direct comparison of this compound with established treatments and other nootropics is challenging due to the limited availability of head-to-head studies. The following tables summarize the available quantitative data to facilitate a comparative assessment.
Table 1: Preclinical Efficacy Data
| Compound | Animal Model | Test | Dosage/Concentration | Key Findings |
| Nebracetam | Rat striatal slices | NMDA-induced neurotoxicity | 10⁻⁵ M and 10⁻⁴ M | Completely protected against striatal dopaminergic impairment.[4][5] |
| Nefiracetam | Traumatic Brain Injury (Rat) | Morris Water Maze | 3 mg/kg and 9 mg/kg (p.o.) | Attenuated cognitive deficits. Performance at 9 mg/kg was not significantly different from sham-injured animals.[6] |
| Piracetam (B1677957) | Scopolamine-induced amnesia (Rat) | Passive Avoidance | 100 mg/kg | Largely overcame the amnesic effects of scopolamine.[7] |
| Piracetam | In vitro (Rat astrocytes) | ATP and PCr levels | 10⁻⁷ M | Decreased intracellular ATP and PCr levels.[8] |
| Nebracetam | In vitro (Rat astrocytes) | ATP and PCr levels | 10⁻⁷ M | Decreased intracellular ATP and PCr levels.[8] |
Table 2: Clinical Efficacy Data
| Compound | Condition | Key Study Design | Dosage | Outcome Measures & Results |
| Nebracetam (WEB 1881) | Alzheimer's Type Dementia | Open-label (n=9) | 800 mg/day (8 weeks) | Significant clinical improvement on Gottfries, Bråne, and Steen Scale and Hasegawa's dementia scale.[9] |
| Donepezil (B133215) | Alzheimer's Disease | Various | 5-10 mg/day | Modest improvements in cognitive function (ADAS-Cog, MMSE) and global impression (CIBIC-plus). |
| Rivastigmine | Alzheimer's Disease | Various | 6-12 mg/day | Similar efficacy to donepezil on cognitive and global measures. |
| Galantamine | Alzheimer's Disease | Various | 16-24 mg/day | Comparable efficacy to other cholinesterase inhibitors. |
| Memantine | Moderate to Severe Alzheimer's Disease | Various | 20 mg/day | Small benefits in cognition (SIB), daily function (ADCS-ADL), and behavior (NPI). |
| Piracetam | Age-related cognitive disturbances | Various | 2.4-4.8 g/day | Evidence for modest cognitive improvement in some studies, but overall efficacy is debated. |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are summaries of the methodologies used in key studies cited in this guide.
Nebracetam (WEB 1881) Clinical Study (1993)
-
Objective: To investigate the clinical effects, cerebrospinal fluid (CSF) distribution, and influence on neurotransmitter-related substances of WEB 1881 in patients with dementia of the Alzheimer type.
-
Study Design: An 8-week, open-label study.
-
Participants: Nine outpatients with a diagnosis of dementia of the Alzheimer type.
-
Intervention: WEB 1881 administered orally at a dose of 800 mg/day (400 mg twice daily).
-
Outcome Measures:
-
Clinical Efficacy: Assessed using the Gottfries, Bråne, and Steen Scale and Hasegawa's dementia scale.
-
Pharmacokinetics: Concentration of unchanged WEB 1881 in the CSF.
-
Pharmacodynamics: Measurement of neurotransmitter-related substances, including acetylcholinesterase (AChE) activity, in the CSF.
-
-
Key Procedures:
-
Clinical assessments were performed at baseline and after 8 weeks of treatment.
-
CSF samples were collected for analysis of drug concentration and biomarker activity.
-
Scopolamine-Induced Amnesia Model (General Protocol)
This is a widely used preclinical model to evaluate the efficacy of nootropic drugs against cholinergic dysfunction.
-
Objective: To induce a transient cognitive deficit (amnesia) through the administration of the muscarinic receptor antagonist, scopolamine, and to assess the ability of a test compound to reverse this deficit.
-
Animals: Typically rats or mice.
-
Procedure:
-
Habituation: Animals are familiarized with the testing apparatus (e.g., passive avoidance chamber, Morris water maze) for a set period before the experiment.
-
Drug Administration: The test compound (e.g., Nebracetam, Piracetam) is administered at a specific time point before the training session.
-
Amnesia Induction: Scopolamine is administered (typically intraperitoneally) a short time before the training session to induce a learning deficit.
-
Training: Animals are subjected to a learning task, such as the acquisition phase of the passive avoidance test where they learn to associate a specific environment with an aversive stimulus (e.g., a mild footshock).
-
Retention Test: At a later time point (e.g., 24 or 48 hours), the animals' memory of the learned association is tested. In the passive avoidance test, this is measured by the latency to enter the chamber where the aversive stimulus was delivered.
-
-
Data Analysis: The performance of the drug-treated group is compared to that of a vehicle-treated (control) group and a scopolamine-only group. A significant improvement in the drug-treated group compared to the scopolamine-only group suggests an anti-amnesic effect.
The workflow for a typical preclinical study using a scopolamine-induced amnesia model is depicted below.
Workflow of a scopolamine-induced amnesia study.
Translational Relevance and Future Directions
The available data on this compound presents a mixed but intriguing picture. The preclinical evidence pointing towards M1 agonism and NMDA receptor modulation is promising, as these are highly relevant targets for cognitive enhancement and neuroprotection. The early, albeit small, clinical study with WEB 1881 suggests that the compound can cross the blood-brain barrier and may exert a positive clinical effect in patients with dementia.
However, the significant gap in robust, controlled clinical trial data is a major hurdle in assessing its true translational potential. The contradiction regarding the existence of human trials needs to be definitively resolved. Furthermore, the lack of direct comparative studies with current standard-of-care treatments in both preclinical and clinical settings makes it difficult to position this compound in the therapeutic landscape.
For future research, the following logical steps are recommended to better assess the translational relevance of this compound:
Logical progression for future Nebracetam research.
References
- 1. Nebracetam - Wikipedia [en.wikipedia.org]
- 2. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hybrid Allosteric Modulators of M1 Muscarinic Receptors Enhance Acetylcholine Efficacy and Decrease Locomotor Activity and Turning Behaviors in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nebracetam (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nefiracetam improves Morris water maze performance following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal of scopolamine-induced amnesia and alterations in energy metabolism by the nootropic piracetam: implications regarding identification of brain structures involved in consolidation of memory traces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of nebracetam on content of high-energy phosphates and morphometry of rat astrocytes in vitro. Comparison with piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nefiracetam potentiates N-methyl-D-aspartate (NMDA) receptor function via protein kinase C activation and reduces magnesium block of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Cognitive Enhancement: A Comparative Analysis of Nebracetam Hydrochloride and Other Racetams
For researchers, scientists, and drug development professionals, the quest for effective cognitive enhancers is a continuous journey. This guide provides a detailed comparative analysis of Nebracetam hydrochloride, a member of the racetam family, alongside other notable nootropics. By examining preclinical data and mechanisms of action, this document aims to offer a clear perspective on their potential therapeutic benefits.
This compound is an investigational drug within the racetam class, recognized for its potential as a nootropic. Preclinical evidence suggests its primary mechanism of action is as an agonist of the M1 acetylcholine (B1216132) receptor.[1] This mode of action distinguishes it from other well-known racetams like Piracetam and Aniracetam, which are primarily understood to function as positive allosteric modulators of AMPA receptors. While clinical trials in humans for Nebracetam have not yet been conducted, preclinical studies in animal models offer valuable insights into its cognitive-enhancing properties.[1]
Comparative Preclinical Efficacy
To objectively assess the cognitive benefits of this compound, it is essential to compare its performance with other racetams in established preclinical models of memory and learning. The following tables summarize quantitative data from studies investigating the effects of these compounds in scopolamine-induced amnesia models, a common method to simulate cognitive deficits.
Passive Avoidance Test
The passive avoidance test is a widely used behavioral paradigm to assess learning and memory in rodents. The test measures the animal's ability to remember an aversive stimulus (a mild foot shock) associated with a specific environment. A longer latency to enter the shock-associated compartment is indicative of improved memory retention.
| Compound | Dosage | Animal Model | Key Finding |
| Aniracetam | 50 mg/kg | Rats with scopolamine-induced amnesia | Resulted in 53% of animals exhibiting correct passive avoidance responding, compared to 9% in the scopolamine-only group.[2] |
| Piracetam | 100 mg/kg | Rats with scopolamine-induced amnesia | Largely overcame the amnesic effects of scopolamine (B1681570).[3] |
| Nefiracetam (related compound) | 3 mg/kg | Rats with scopolamine-induced amnesia | Tended to improve task recall, with a more pronounced effect when administered 6 hours post-training.[4] |
Note: Specific quantitative data for this compound in the passive avoidance test was not available in the reviewed literature.
8-Arm Radial Maze Test
The 8-arm radial maze is a task designed to evaluate spatial working and reference memory in rodents. The animal is required to visit each of the eight arms to receive a reward, and errors are recorded when the animal re-enters an arm it has already visited (a working memory error) or enters an unbaited arm (a reference memory error).
| Compound | Dosage | Animal Model | Key Finding |
| (-)-Huperzine A (comparative AChE inhibitor) | 0.2-0.4 mg/kg (p.o.) | Rats with scopolamine-induced memory deficits | Showed greater efficacy in improving working and reference memory errors compared to E2020 and tacrine (B349632).[5] |
| Oxiracetam | 30 mg/kg (IP) | Overtrained rats with scopolamine-induced disruption | Antagonized the scopolamine-induced decrease in the efficiency of responding.[6] |
Note: Specific quantitative data for this compound, Piracetam, and Aniracetam in the 8-arm radial maze test under scopolamine-induced amnesia was not available in the reviewed literature.
Experimental Protocols
Passive Avoidance Test
The passive avoidance apparatus consists of a two-compartment box with a light and a dark chamber connected by a door.
-
Acquisition Phase: The rodent is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild, brief foot shock is delivered through the grid floor.
-
Retention Phase: After a set period (typically 24 hours), the rodent is returned to the light compartment, and the latency to enter the dark compartment is measured. Longer latencies indicate better memory of the aversive event.
8-Arm Radial Maze Test
This apparatus consists of a central platform with eight arms radiating outwards.
-
Habituation: The animal is allowed to explore the maze and consume rewards placed at the end of each arm.
-
Testing: A subset of arms is baited with a food reward. The animal is placed in the center and is allowed to explore the arms. The number of entries into baited and unbaited arms, as well as re-entries into previously visited arms, are recorded to assess spatial memory.
Signaling Pathways
The distinct mechanisms of action of Nebracetam and other racetams are best understood by examining their respective signaling pathways.
This compound: M1 Acetylcholine Receptor Agonism
Nebracetam is believed to exert its cognitive-enhancing effects by directly activating the M1 acetylcholine receptor, a G-protein coupled receptor. This activation initiates a downstream signaling cascade that is crucial for neuronal excitability and synaptic plasticity.
Piracetam & Aniracetam: Positive Allosteric Modulation of AMPA Receptors
In contrast, Piracetam and Aniracetam act as positive allosteric modulators (PAMs) of AMPA receptors. They bind to a site on the receptor that is distinct from the glutamate (B1630785) binding site, enhancing the receptor's response to glutamate. This leads to increased synaptic plasticity, a key cellular mechanism for learning and memory.
Experimental Workflow: Scopolamine-Induced Amnesia Model
The following diagram illustrates the typical workflow for a preclinical study evaluating the efficacy of a nootropic compound in a scopolamine-induced amnesia model.
Conclusion
The available preclinical data suggests that this compound holds promise as a cognitive enhancer, operating through a distinct M1 acetylcholine receptor agonist mechanism. This sets it apart from other racetams like Piracetam and Aniracetam, which primarily modulate the glutamatergic system via AMPA receptors. While direct comparative quantitative data for Nebracetam is still emerging, the existing evidence from related compounds and its unique mechanism of action warrant further investigation. For drug development professionals, Nebracetam represents a potentially valuable therapeutic avenue for addressing cognitive deficits, particularly those associated with cholinergic dysfunction. Future preclinical and clinical studies are crucial to fully elucidate its efficacy and safety profile and to establish its place in the landscape of cognitive-enhancing therapies.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Structural basis for positive allosteric modulation of AMPA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of scopolamine-induced amnesia and alterations in energy metabolism by the nootropic piracetam: implications regarding identification of brain structures involved in consolidation of memory traces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nefiracetam (DM-9384) preserves hippocampal neural cell adhesion molecule-mediated memory consolidation processes during scopolamine disruption of passive avoidance training in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of scopolamine-induced deficits in radial maze performance by (-)-huperzine A: comparison with E2020 and tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxiracetam antagonizes the disruptive effects of scopolamine on memory in the radial maze - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Nebracetam Hydrochloride
Disclaimer: A specific Safety Data Sheet (SDS) for Nebracetam hydrochloride was not found in the available literature. Therefore, the following disposal procedures are based on general best practices for handling and disposing of research-grade chemicals with limited safety and toxicity data. It is imperative to treat this compound as a potentially hazardous substance and to adhere to all institutional, local, state, and federal regulations regarding chemical waste disposal.
Immediate Safety and Disposal Plan
For researchers, scientists, and drug development professionals, the primary concern when handling a compound with incomplete hazard information is to mitigate risk through conservative safety measures. The following step-by-step guide provides a framework for the safe disposal of this compound.
Operational Plan: Waste Collection and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
-
Waste Characterization: Treat all this compound, including pure compound, contaminated materials (e.g., weighing boats, gloves, bench paper), and solutions, as hazardous chemical waste.
-
Container Selection: Use a designated, leak-proof, and sealable waste container that is chemically compatible with the waste. For solid waste, a clearly labeled, sealed bag or a wide-mouth container is suitable. For liquid waste (e.g., solutions in DMSO or saline), use a sealable container designed for liquid chemical waste.
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Ensure the label is clear and legible.
-
Segregation: Store the this compound waste container separately from incompatible materials. As a general precaution, avoid storing it with strong oxidizing agents, acids, or bases.
-
Accumulation: Keep the waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.[1][2] The container must be kept closed at all times except when adding waste.[1][3]
Disposal Plan: Final Disposition
-
Contact Environmental Health and Safety (EHS): Do not dispose of this compound down the drain or in the regular trash.[3][4] Contact your institution's Environmental Health and Safety (EHS) department or equivalent regulatory body to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of generation. This information is often required for waste pickup and regulatory compliance.
-
Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. EHS personnel are trained to handle and transport chemical waste for final disposal, which is typically incineration for pharmaceutical compounds.[5]
-
Empty Containers: An empty container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[3] The rinsate must be collected and disposed of as hazardous liquid waste.[3] After proper rinsing, deface the original label before disposing of the container as regular trash.[3]
Chemical and Physical Data
While a comprehensive SDS is unavailable, the following table summarizes known properties of Nebracetam and its hydrochloride salt. This information is useful for basic safety and handling assessments.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | WEB 1881 FU hydrochloride |
| Molecular Formula | C12H17ClN2O |
| Molecular Weight | 240.73 g/mol |
| Appearance | Powder |
| Storage Temperature | -20°C for up to 3 years (as a powder)[6] |
| Solubility | DMSO: 99 mg/mL (411.25 mM) |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. sdmedwaste.com [sdmedwaste.com]
Personal protective equipment for handling Nebracetam hydrochloride
Disclaimer: This document provides guidance on the safe handling of Nebracetam hydrochloride in a laboratory setting. A specific, official Safety Data Sheet (SDS) for this compound was not available at the time of writing. The following recommendations are based on information for structurally similar compounds, such as Aniracetam and Nefiracetam, and general best practices for handling potent pharmaceutical compounds. All laboratory personnel must be trained in general chemical safety and handling procedures.
Hazard Identification and Quantitative Data
This compound is a nootropic agent intended for research purposes only.[1] While specific toxicity data is limited, compounds of this nature should be handled with care. Based on data from similar racetam compounds, this compound may be harmful if swallowed and may cause skin, eye, and respiratory irritation.[2]
Quantitative Data Summary
| Parameter | This compound | Aniracetam (Analogue) | Nefiracetam (Analogue) |
| GHS Classification | Data not available | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[2] | Acute toxicity, oral (Category 4), Eye irritation (Category 2A)[3] |
| Occupational Exposure Limits | No established limits | No established limits | No established limits |
| LD50 (Oral, Rat) | Data not available | Data not available | Data not available |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) at all times.[2]
-
Eye Protection: Use safety goggles with side-shields to protect against dust and splashes.[2]
-
Skin and Body Protection: A laboratory coat is required. For procedures with a higher risk of dust generation or splashing, consider impervious clothing.[2]
-
Respiratory Protection: For handling powders outside of a ventilated enclosure, a suitable respirator should be worn to avoid inhalation of dust.[2]
Operational Plan for Handling
This step-by-step guide outlines the safe handling of this compound from receipt to use.
3.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from strong acids, alkalis, and oxidizing agents.[2] Recommended storage temperatures are -20°C for long-term storage (up to 3 years) as a powder and -80°C in solvent (for up to 1 year).[1]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.
3.2. Weighing and Compounding
-
Designated Area: Conduct all weighing and compounding activities in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.
-
Dispensing: Use dedicated spatulas and weigh boats. Avoid generating dust.
-
Spill Prevention: Work on a contained surface, such as a disposable bench liner, to easily manage any spills.
3.3. Experimental Use
-
Ventilation: All procedures involving this compound should be performed in a well-ventilated area or a fume hood.[2]
-
Avoid Contact: Minimize direct contact with the substance.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
4.1. Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, disposable lab coats, bench liners) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled hazardous liquid waste container. Do not pour down the drain.[3]
-
Sharps: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
4.2. Disposal Procedure
-
Collection: Place all categories of waste into their respective, properly labeled containers.
-
Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.
-
Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[4] All disposal must be in accordance with local, state, and federal regulations.[4]
Emergency Procedures: Chemical Spill Response
In the event of a spill, follow these procedures to ensure safety and minimize contamination.
Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
